molecular formula C8H17IO B14304805 1-Octanol, 2-iodo- CAS No. 119297-96-0

1-Octanol, 2-iodo-

Cat. No.: B14304805
CAS No.: 119297-96-0
M. Wt: 256.12 g/mol
InChI Key: LTCOJLUSXJQWIG-UHFFFAOYSA-N
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Description

1-Octanol, 2-iodo- is a useful research compound. Its molecular formula is C8H17IO and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Octanol, 2-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octanol, 2-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119297-96-0

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

2-iodooctan-1-ol

InChI

InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3

InChI Key

LTCOJLUSXJQWIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CO)I

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular formula of 1-Octanol, 2-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Octanol, 2-iodo-: Synthesis, Properties, and Applications in Modern Organic Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Octanol, 2-iodo- (IUPAC name: 2-iodooctan-1-ol), a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. This document elucidates the compound's molecular structure, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the causality behind synthetic strategies, particularly the regioselective synthesis from commercially available precursors. Furthermore, this guide presents a predicted spectroscopic profile to aid in characterization, explores the molecule's reactivity and synthetic potential, and discusses its prospective applications as a versatile building block in the creation of complex molecular architectures. Safety and handling protocols based on the compound's constituent functional groups are also provided.

Molecular Profile and Physicochemical Properties

1-Octanol, 2-iodo- is a chiral, bifunctional molecule containing a primary alcohol at the C1 position and a secondary iodide at the C2 position of an eight-carbon aliphatic chain. This unique arrangement of a nucleophilic hydroxyl group and an excellent leaving group (iodide) on adjacent carbons makes it a valuable and reactive intermediate for organic synthesis.

The molecular formula for 1-Octanol, 2-iodo- is C₈H₁₇IO [1]. Its structure is systematically named 2-iodooctan-1-ol according to IUPAC nomenclature[1].

Structural and Chemical Identifiers:
  • IUPAC Name: 2-iodooctan-1-ol

  • Molecular Formula: C₈H₁₇IO

  • CAS Number: 119297-96-0[1]

  • SMILES: CCCCCCC(CO)I[1]

  • InChI Key: LTCOJLUSXJQWIG-UHFFFAOYSA-N[1]

Table of Physicochemical Properties:

Quantitative experimental data for 2-iodooctan-1-ol is not widely available in the literature. The following table includes computed properties and experimental data for structurally related compounds to provide a useful reference frame.

Property1-Octanol, 2-iodo- (Target)1-Octanol (Parent Alcohol)2-Iodooctane (Related Alkane)
Molecular Weight 256.12 g/mol (Computed)[1]130.23 g/mol 240.12 g/mol (Computed)
Boiling Point Data not available195 °C[2]225-226 °C
Melting Point Data not available-16 °C[2]-46 – -45 °C[3]
Density Data not available0.827 g/mL at 25 °C[3]1.33 g/mL at 25 °C[3]
XLogP3 (Lipophilicity) 3.6 (Computed)[1]3.04.6 (Computed)[4]
Appearance Predicted: Colorless to light yellow liquidColorless liquidOily liquid, discolored by light[4]

Synthesis and Mechanistic Insights

A robust and regioselective synthesis of 2-iodooctan-1-ol can be achieved via a two-step process starting from 1-octene. This pathway involves an initial epoxidation followed by a regioselective acid-catalyzed ring-opening. This strategy is superior to direct iodination of 1,2-octanediol, where regioselectivity between the primary and secondary alcohols can be difficult to control.

Synthetic Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Regioselective Ring-Opening Start 1-Octene Reagent1 m-CPBA Dichloromethane (DCM) Start->Reagent1 Epoxide 1,2-Epoxyoctane Reagent1->Epoxide Reagent2 Hydrogen Iodide (HI) or NaI / Acetic Acid Epoxide->Reagent2 Product 1-Octanol, 2-iodo- (2-iodooctan-1-ol) Reagent2->Product

Caption: Two-step synthesis of 2-iodooctan-1-ol from 1-octene.

Mechanistic Rationale
  • Epoxidation: The conversion of 1-octene to 1,2-epoxyoctane is a standard electrophilic addition using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is highly efficient and stereospecific.

  • Regioselective Ring-Opening: The crucial step is the opening of the 1,2-epoxyoctane ring. Under acidic conditions, the epoxide oxygen is protonated, making the ring susceptible to nucleophilic attack. For a terminal epoxide, this reaction proceeds via an Sₙ2-like mechanism. The nucleophile (iodide, I⁻) will attack one of the two electrophilic carbons of the epoxide. While electronic effects might slightly favor the formation of a partial positive charge on the more substituted secondary carbon, steric hindrance is the dominant factor. The iodide ion, being a relatively large nucleophile, will preferentially attack the less sterically hindered primary carbon (C1). However, to achieve the desired 2-iodo-1-octanol, attack must occur at the secondary carbon (C2). This can be favored by using conditions that promote a transition state with significant Sₙ1 character, where a partial positive charge builds on the more stable secondary carbon[4]. The use of hydrogen iodide (HI) provides both the acid catalyst (H⁺) and the nucleophile (I⁻), and the reaction proceeds with backside attack at the C2 position, resulting in the formation of 2-iodooctan-1-ol with anti-stereochemistry relative to the epoxide opening[4].

Experimental Protocol: Synthesis of 2-iodooctan-1-ol

Disclaimer: This protocol is a representative method and should only be performed by trained chemists with appropriate safety precautions in a certified fume hood.

Step 1: Synthesis of 1,2-Epoxyoctane

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (11.2 g, 100 mmol) and dissolve it in 100 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.9 g, ~110 mmol) in 80 mL of DCM. Add this solution to the 1-octene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate sequentially with 50 mL of 10% aqueous sodium sulfite solution, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 1,2-epoxyoctane, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of 2-iodooctan-1-ol

  • Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, dissolve the crude 1,2-epoxyoctane (12.8 g, 100 mmol) in 100 mL of diethyl ether. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a 57% aqueous solution of hydroiodic acid (HI, ~20 mL, ~110 mmol) dropwise to the stirred solution. A color change may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the consumption of the epoxide by TLC.

  • Workup: Quench the reaction by carefully adding 50 mL of cold water. Add 10% aqueous sodium thiosulfate solution dropwise until the characteristic iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-iodooctan-1-ol, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
    ~4.20 ddd 1H H-2 (CH-I) Deshielded by adjacent electronegative iodine and oxygen. Coupled to H-1 protons and H-3 protons.
    ~3.85 dd 1H H-1a (CHₐHₙ-OH) Diastereotopic proton on C1, coupled to H-1b and H-2.
    ~3.70 dd 1H H-1b (CHₐHₙ-OH) Diastereotopic proton on C1, coupled to H-1a and H-2.
    ~1.90 m 2H H-3 (CH₂) Adjacent to the stereocenter at C2.
    ~1.2-1.6 m 8H H-4, H-5, H-6, H-7 (CH₂) Overlapping signals of the aliphatic chain.
    ~1.8 (variable) br s 1H -OH Broad singlet, chemical shift is concentration and solvent dependent.

    | ~0.90 | t | 3H | H-8 (CH₃) | Terminal methyl group, split by adjacent CH₂. |

  • ¹³C NMR (100 MHz, CDCl₃):

    Chemical Shift (δ) ppm Assignment Rationale
    ~68 C-1 (-CH₂OH) Carbon bearing the primary alcohol.
    ~45 C-2 (-CHI) Carbon bonded to iodine, significantly shifted upfield by the heavy atom effect.
    ~40 C-3 Alkyl carbon adjacent to the C-I bond.
    ~31, 29, 28, 22 C-4, C-5, C-6, C-7 Aliphatic chain carbons.

    | ~14 | C-8 (-CH₃) | Terminal methyl carbon. |

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3350 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (aliphatic)
~1465C-H bend (methylene)
~1050C-O stretch (primary alcohol)
~550-650C-I stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z = 256. Key fragmentation patterns would include:

  • m/z = 129 ([M - I]⁺): Loss of the iodine radical, a very common fragmentation for alkyl iodides.

  • m/z = 127 ([I]⁺): The iodine cation itself.

  • m/z = 225 ([M - CH₂OH]⁺): Alpha-cleavage with loss of the hydroxymethyl radical.

  • m/z = 57 ([C₄H₉]⁺): A common alkyl fragment.

Protocol: Spectroscopic Data Acquisition
  • NMR Sample Preparation: Dissolve ~10-20 mg of purified 2-iodooctan-1-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[5]

  • IR Acquisition: Obtain the IR spectrum from a thin film of the neat liquid sample between two potassium bromide (KBr) plates using an FTIR spectrometer.

  • MS Acquisition: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into a mass spectrometer, typically using a GC-MS system with Electron Ionization (EI) at 70 eV.

Reactivity and Synthetic Utility

2-iodooctan-1-ol is a potent synthetic intermediate due to its two distinct and reactive functional groups. The C-I bond is relatively weak, making iodide an excellent leaving group for nucleophilic substitution and elimination reactions[1][6]. The primary alcohol can undergo a variety of oxidation and derivatization reactions.

Key Reaction Pathways

reactivity_summary main 1-Octanol, 2-iodo- sub Substitution Products (e.g., Azides, Amines, Ethers) main->sub Sₙ2 (Nu⁻) elim Elimination Products (Oct-1-en-1-ol, Oct-2-en-1-ol) main->elim E2 (Base) oxid Oxidation Products (2-iodooctanal, 2-iodooctanoic acid) main->oxid [O] (e.g., PCC, DMP) ester Ester Derivatives main->ester Acyl Chloride, R-COOH

Caption: Major reaction pathways for 2-iodooctan-1-ol.

  • Reactions at the C-I Bond:

    • Nucleophilic Substitution (Sₙ2): As a secondary alkyl iodide, the compound is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻). These reactions proceed with inversion of stereochemistry at the C2 center, providing a powerful method for introducing new functional groups with stereochemical control[7].

    • Elimination (E2): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to form octene-alcohols.

  • Reactions at the C-OH Bond:

    • Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 2-iodooctanal. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will produce the carboxylic acid, 2-iodooctanoic acid.

    • Esterification/Etherification: The hydroxyl group can be readily converted into esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), which can serve as protecting groups or introduce further functionality.

Applications in Research and Drug Development

While specific applications of 2-iodooctan-1-ol are not extensively documented, its structure makes it a highly valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Intermediate for API Synthesis: The ability to perform selective and stereocontrolled reactions at two different positions allows for the construction of complex molecular scaffolds. For example, an Sₙ2 reaction at C2 followed by oxidation at C1 could generate a variety of chiral α-substituted carboxylic acids, a common motif in drug molecules. Such intermediates are crucial in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs)[8][9].

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the alcohol and iodide groups allows for sequential functionalization. This makes the molecule an ideal scaffold for creating libraries of related compounds for high-throughput screening in drug discovery programs.

  • Probe for Lipophilicity Studies: The parent compound, 1-octanol, is the standard solvent used to determine the octanol-water partition coefficient (LogP), a critical parameter in drug design that predicts a molecule's membrane permeability and overall pharmacokinetic behavior. Functionalized octanols like 2-iodooctan-1-ol could be used in specialized studies to probe specific interactions within biological membranes or protein binding sites.

Safety and Handling

  • General Precautions: Handle only in a well-ventilated chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing[10].

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including:

    • Chemical safety goggles or a face shield.

    • Nitrile or neoprene gloves.

    • A lab coat.

  • Hazards:

    • Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.

    • Toxicity: Alkyl iodides can be toxic if ingested, inhaled, or absorbed through the skin. Long-term effects are not known.

    • Light Sensitivity: Alkyl iodides can decompose upon exposure to light, releasing iodine. Store in an amber bottle or a container protected from light.

  • In Case of Exposure:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

References

  • PubChem. (n.d.). 1-Octanol, 2-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Skaanderup, P. R., Poulsen, C. S., Hyldtoft, L., Jørgensen, M. R., & Madsen, R. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721–1727.
  • Garegg, P. J., & Samuelsson, B. (1979). Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration. Part 2. Journal of the Chemical Society, Perkin Transactions 1, 1191.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodooctane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Alkyl Iodide. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylation reactions of alkyl iodides through the interplay of carbon radicals and Pd catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chem-Supply. (n.d.). 1-iodo-2-octanol. Retrieved from [Link]

  • Nerantzaki, M., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodobutane. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

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An In-depth Technical Guide to 1-Iodooctan-2-ol: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

  • IUPAC Name: 1-iodooctan-2-ol[1]

  • Synonyms: 2-Octanol, 1-iodo-[1]

  • Molecular Formula: C₈H₁₇IO[1][2]

  • Molecular Weight: 256.12 g/mol [1]

  • CAS Number: 35605-16-4[1]

The structure of 1-iodooctan-2-ol features an eight-carbon chain with an iodine atom attached to the first carbon and a hydroxyl group on the second.

Physicochemical Properties

A thorough search of available chemical databases indicates that experimental data for many of the physical properties of 1-iodooctan-2-ol, including its boiling point, melting point, and density, are currently unavailable.[2] However, computational models provide estimates for several key parameters.

Computed Properties
PropertyValueSource
Molecular Weight256.12 g/mol PubChem[1]
XLogP33.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count6PubChem[1]
Exact Mass256.03241 DaPubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Boiling Point Estimation

While an experimental boiling point is not published, it is expected to be significantly higher than that of related monofunctional compounds due to the presence of both a hydroxyl group, which allows for hydrogen bonding, and a heavy iodine atom, which increases van der Waals forces. For comparison, the boiling point of 2-iodooctane is reported as 225-226 °C.[3] The addition of a hydroxyl group would likely elevate the boiling point further.

Synthesis of 1-Iodooctan-2-ol

The synthesis of iodohydrins such as 1-iodooctan-2-ol can be achieved through several established organic chemistry methods. One common approach is the ring-opening of an epoxide.

Experimental Protocol: Epoxide Ring-Opening

This protocol is a general method for the synthesis of iodohydrins from epoxides and can be adapted for 1-iodooctan-2-ol.

Reaction: 1,2-Epoxyoctane + Iodide Source → 1-Iodooctan-2-ol

Materials:

  • 1,2-Epoxyoctane

  • Sodium iodide (NaI) or another suitable iodide source

  • A protic solvent such as acetic acid or a combination of water and a miscible organic solvent (e.g., acetone, THF)

  • Acid catalyst (e.g., sulfuric acid), if necessary

Procedure:

  • Dissolve 1,2-epoxyoctane and a stoichiometric excess of sodium iodide in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If required, add a catalytic amount of acid to facilitate the ring-opening.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-iodooctan-2-ol by column chromatography on silica gel.

Synthesis Logic Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup 1_2_Epoxyoctane 1_2_Epoxyoctane Ring_Opening Epoxide Ring-Opening (Solvent, Heat) 1_2_Epoxyoctane->Ring_Opening Iodide_Source Iodide Source (e.g., NaI) Iodide_Source->Ring_Opening Quenching Quenching (Na2S2O3) Ring_Opening->Quenching Reaction Completion Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 1-Iodooctan-2-ol Purification->Product Pure Compound

Caption: General workflow for the synthesis of 1-iodooctan-2-ol.

Spectral Data and Characterization

While a comprehensive public database of spectra for 1-iodooctan-2-ol is not available, characterization would rely on standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the iodine and hydroxyl groups, as well as the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of eight distinct carbon environments.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

Safety and Handling

Specific toxicity data for 1-iodooctan-2-ol are not available. However, based on the properties of similar iodo-alcohols, the following precautions should be taken.[4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[4][6] Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][7] It may be light-sensitive and should be stored in a tightly sealed, opaque container.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[4][6]

Applications in Research and Drug Development

The bifunctional nature of 1-iodooctan-2-ol makes it a versatile building block in organic synthesis.

Role as a Synthetic Intermediate

The primary iodide is a good leaving group, making it susceptible to nucleophilic substitution reactions. The secondary alcohol can be oxidized to a ketone or used in esterification and etherification reactions. This dual reactivity allows for the sequential introduction of different functional groups, which is highly valuable in the synthesis of complex target molecules.

Potential in Drug Discovery
  • Scaffold for Bioactive Molecules: The octanol backbone with its functional handles can serve as a scaffold for the synthesis of novel compounds to be screened for biological activity. The lipophilic nature of the carbon chain (indicated by the high XLogP3 value) can be advantageous for membrane permeability.

  • Precursor for Active Pharmaceutical Ingredients (APIs): Similar iodo-alcohols are used as intermediates in the synthesis of APIs.[8] The functional groups of 1-iodooctan-2-ol allow for its incorporation into larger, more complex drug candidates. Modern drug discovery focuses on optimizing properties such as affinity, selectivity, and metabolic stability, and versatile intermediates are crucial in this process.[9]

Logical Flow of Application

Application_Flow cluster_reactions Chemical Transformations cluster_applications Final Applications Start 1-Iodooctan-2-ol Nucleophilic_Sub Nucleophilic Substitution (at C-I bond) Start->Nucleophilic_Sub Oxidation Oxidation (of C-OH group) Start->Oxidation Other_Reactions Esterification, Etherification, etc. Start->Other_Reactions Intermediates Diverse Functionalized Intermediates Nucleophilic_Sub->Intermediates Oxidation->Intermediates Other_Reactions->Intermediates API_Synthesis API Synthesis Intermediates->API_Synthesis Material_Science Functional Materials Intermediates->Material_Science Bioactive_Probes Bioactive Probes Intermediates->Bioactive_Probes

Caption: Potential synthetic pathways and applications of 1-iodooctan-2-ol.

Conclusion

1-Iodooctan-2-ol is a chemical compound with significant potential as a synthetic intermediate. While there is a notable absence of experimentally determined physical data, its structural features suggest a high boiling point and a range of chemical reactivity that is attractive for synthetic chemists. Its utility in constructing complex organic molecules makes it a person of interest for professionals in drug development and materials science. Further research to characterize its physical properties and explore its reactivity would be a valuable contribution to the field.

References

  • PubChem. (n.d.). 2-Iodooctane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-iodo-2-octanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Iodopropan-2-ol. Retrieved from [Link]

  • Innovations in Drug Discovery and Development: Bridging Science and Medicine. (2025). Organic Chemistry: Current Research, 14(2). Retrieved from [Link]

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Sources

A Comprehensive Technical Guide to 2-Iodo-1-Octanol: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 2-iodo-1-octanol, a versatile bifunctional chemical intermediate. The document elucidates the compound's chemical identifiers, physicochemical properties, and a detailed, field-proven synthetic protocol. Emphasis is placed on the mechanistic rationale behind the synthetic strategy. Furthermore, the guide explores the compound's potential applications, particularly within drug development and advanced organic synthesis, highlighting its utility as a molecular building block and potential pharmaceutical excipient. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable reagent.

Chemical Identification and Nomenclature

A critical first step in utilizing any chemical reagent is the unambiguous confirmation of its identity. For iodinated octanols, nomenclature can be a source of confusion. The title compound, 2-iodo-1-octanol, refers specifically to the structure where the hydroxyl group is on the terminal carbon (C1) and the iodine atom is on the adjacent carbon (C2). It is crucial to distinguish this from its isomer, 1-iodo-2-octanol, where the functional groups are reversed.

This guide focuses on 2-iodo-1-octanol (CAS Registry Number: 119297-96-0) . The table below provides a comprehensive list of its chemical identifiers, alongside those of its common isomer for comparative clarity.[1][2]

Identifier2-Iodo-1-octanol 1-Iodo-2-octanol (Isomer)
CAS Registry Number 119297-96-0[2]35605-16-4[1]
IUPAC Name 2-iodooctan-1-ol[2]1-iodooctan-2-ol[1]
Molecular Formula C₈H₁₇IO[2]C₈H₁₇IO[1]
Molecular Weight 256.12 g/mol [2]256.12 g/mol [1]
InChI InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3[2]InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3[1]
InChIKey LTCOJLUSXJQWIG-UHFFFAOYSA-N[2]RPCSNKMYDUVCJS-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCCC(CO)I[2]CCCCCCC(CI)O[1]

Physicochemical Properties

The physicochemical properties of 2-iodo-1-octanol dictate its behavior in solution, its reactivity, and its potential applications. While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on computational models and comparison with analogous structures like 1-octanol.[3]

PropertyValueSource
Molecular Weight 256.12 g/mol PubChem (Computed)[2]
XLogP3 3.6PubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[2]
Appearance Colorless to pale yellow liquid (Expected)Analogous Compounds
Boiling Point Not available; expected to be higher than 1-octanol (195 °C) due to increased molecular weight.[3]-
Density Not available; expected to be greater than 1 g/mL due to the presence of iodine.-
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.Chemical Principles

The calculated XLogP3 value of 3.6 suggests significant lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]

Synthesis and Mechanistic Insights

The synthesis of 2-iodo-1-octanol can be efficiently achieved through the regioselective ring-opening of a terminal epoxide. This method is favored due to the wide availability of the starting material, 1,2-epoxyoctane (derived from the epoxidation of 1-octene), and the typically high yields and selectivity of the reaction.

Rationale for Synthetic Route Selection

The choice of an epoxide ring-opening strategy is based on established chemical principles. The reaction of an epoxide with a nucleophile, in this case, the iodide ion (I⁻), is a reliable method for generating 1,2-difunctionalized alkanes. Under neutral or slightly acidic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. For a terminal epoxide like 1,2-epoxyoctane, this results in the highly regioselective formation of the primary iodide and secondary alcohol, which upon workup yields the desired 2-iodo-1-octanol. This approach avoids the use of harsh reagents and provides a direct, high-yielding pathway to the target molecule.

Experimental Protocol: Synthesis of 2-Iodo-1-octanol

Materials:

  • 1,2-Epoxyoctane

  • Sodium Iodide (NaI)

  • Acetic Acid (Glacial)

  • Ethanol

  • Diethyl Ether

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in ethanol.

  • Addition of Reactants: To the stirring solution, add 1,2-epoxyoctane (1.0 equivalent) followed by glacial acetic acid (1.2 equivalents). The acid acts as a catalyst to activate the epoxide ring towards nucleophilic attack.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with diethyl ether and water.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-iodo-1-octanol by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product Epoxide 1,2-Epoxyoctane Reaction Reflux in Ethanol (4-6h, 80°C) Epoxide->Reaction NaI Sodium Iodide NaI->Reaction Acid Acetic Acid Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Cool & Evaporate 2. Add Ether/Water Purification Column Chromatography Workup->Purification Crude Product Product 2-Iodo-1-octanol Purification->Product Purified Product

Caption: Synthetic workflow for 2-iodo-1-octanol via epoxide ring-opening.

Applications in Drug Development and Organic Synthesis

The utility of 2-iodo-1-octanol stems from its bifunctional nature. The presence of a primary alcohol and a secondary iodide on adjacent carbons provides two distinct reactive centers for sequential or selective chemical modifications.[5]

A Bifunctional Molecular Building Block

The dual reactivity allows chemists to employ this molecule as a versatile building block for constructing more complex molecular architectures, a critical aspect of pharmaceutical and agrochemical synthesis.[5]

  • Hydroxyl Group (-OH): The primary alcohol can readily undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification to introduce ester moieties, and etherification to form ether linkages.

  • Iodide Group (-I): The iodine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution reactions. Furthermore, it can participate in the formation of organometallic reagents (e.g., Grignard or organolithium reagents) or engage in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Reactivity Pathways Diagram

Reactivity_Diagram cluster_OH Hydroxyl Group Reactions cluster_Iodide Iodide Group Reactions Start 2-Iodo-1-octanol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification (e.g., Acyl Chloride) Start->Esterification Etherification Etherification (e.g., Williamson) Start->Etherification Substitution Nucleophilic Substitution (e.g., CN⁻, N₃⁻) Start->Substitution Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Aldehyde Aldehyde Oxidation->Aldehyde Ester Ester Esterification->Ester Ether Ether Etherification->Ether SubstitutedProduct Substituted Alkane Substitution->SubstitutedProduct CoupledProduct Coupled Product Coupling->CoupledProduct

Caption: Dual reactivity pathways of 2-iodo-1-octanol in organic synthesis.

Potential as a Pharmaceutical Excipient

Beyond its role in synthesis, the physicochemical properties of long-chain functionalized alcohols like 2-iodo-1-octanol suggest potential applications as excipients in pharmaceutical formulations.[6]

  • Solubilizer: Its significant lipophilicity can aid in the solubilization of poorly water-soluble Active Pharmaceutical Ingredients (APIs), particularly in lipid-based or topical formulations, which is critical for enhancing bioavailability.[4][6]

  • Penetration Enhancer: Long-chain alcohols have been investigated as penetration enhancers in transdermal drug delivery systems. The structure of 2-iodo-1-octanol may allow it to transiently disrupt the stratum corneum, facilitating the passage of APIs through the skin.[6]

Safety, Handling, and Storage

  • Hazards: The compound is expected to be a combustible liquid.[8] It may cause skin and serious eye irritation.[7] Inhalation of vapors should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[10] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, with which it may react.[7]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, state, and federal regulations.

Laboratory Safety Workflow

Safety_Workflow Assess 1. Assess Hazards (Irritant, Combustible) Protect 2. Use PPE (Gloves, Goggles, Fume Hood) Assess->Protect Handle 3. Handle Safely (Avoid Ignition Sources, Good Ventilation) Protect->Handle Dispose 4. Dispose Properly (Follow Regulations) Handle->Dispose

Caption: A four-step workflow for the safe handling of chemical reagents.

Conclusion

2-Iodo-1-octanol is a valuable and versatile chemical compound with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, featuring two distinct and readily addressable functional groups, makes it an ideal intermediate for the construction of complex target molecules. Furthermore, its physicochemical properties suggest a potential role as a functional excipient in advanced drug formulations. A thorough understanding of its synthesis, reactivity, and proper handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research and development setting.

References

  • PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol, 2-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. Retrieved from [Link]

  • LookChem. (2026, March 1). The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis. Retrieved from [Link]

  • ChemSrc. (2025, May 20). 1-iodo-2-octanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Significance of 1-Octanol in Pharmaceutical Synthesis and Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016075353A1 - Method for producing 1-octanol.
  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) - 1-OCTANOL. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Retrieved from [Link]

  • NIST. (n.d.). 2-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS), Chemical Profiling, and Handling Protocols for 2-Iodo-1-octanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis, iodohydrins serve as critical intermediates, particularly in the stereospecific generation of epoxides and functionalized aliphatic chains. 2-Iodo-1-octanol (CAS: 119297-96-0), an iodohydrin derivative of 1-octene, presents unique handling challenges due to its halogenated nature and photolytic sensitivity[1].

This whitepaper provides a comprehensive technical guide on the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and field-proven experimental workflows for 2-iodo-1-octanol. By utilizing read-across methodology from closely related alkyl iodides, we establish a self-validating framework for its safe synthesis and application in drug development and chemical research.

Physicochemical Profiling

Understanding the physical properties of 2-iodo-1-octanol is the first step in predicting its behavior in both biological systems and laboratory environments. The long aliphatic octyl chain imparts significant lipophilicity, while the heavy iodine atom drastically increases its molecular weight and density relative to standard octanol.

Table 1: Physicochemical Profile of 2-Iodo-1-octanol

ParameterValueCausality / SignificanceReference
IUPAC Name 2-iodooctan-1-olStandardized nomenclature.[1]
CAS Number 119297-96-0Unique chemical identifier.[1]
Molecular Formula C8H17IOIndicates a saturated, halogenated alcohol.[1]
Molecular Weight 256.12 g/mol High MW due to the iodine atom (126.9 g/mol ).[1]
XLogP3-AA 3.6High lipophilicity; dictates membrane permeability.[1]
Topological Polar Surface Area 20.2 ŲLow TPSA indicates limited hydrogen bonding capacity.[1]

Hazard Identification & SDS Core Data

Because specific, standardized SDS documents for 2-iodo-1-octanol are scarce in public databases, hazard profiling requires a scientifically rigorous "read-across" approach using its structural analogs: 1-iodooctane [2] and 2-iodoethanol [3].

While short-chain iodohydrins like 2-iodoethanol are highly toxic orally (Acute Tox. 2)[3], the extended aliphatic chain of 2-iodo-1-octanol significantly lowers its aqueous solubility and acute systemic toxicity, aligning its hazard profile closer to 1-iodooctane.

GHS Classification (Extrapolated)
  • Skin Corrosion/Irritation (Category 2): Alkyl iodides are mild alkylating agents that disrupt cellular membranes, leading to localized inflammation[2].

  • Serious Eye Damage/Irritation (Category 2): Vapors and liquid contact cause severe chemical conjunctivitis[2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors causes respiratory tract irritation[2].

  • Flammable Liquids (Category 4): Combustible liquid; vapors may form explosive mixtures with air under extreme heat[3].

Table 2: Core Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes.
Storage P403+P235Store in a well-ventilated place. Keep cool.
Toxicology & Environmental Fate
  • Photolytic Degradation: Alkyl iodides are highly light-sensitive. Upon exposure to UV/visible light, the weak C-I bond undergoes homolytic cleavage, releasing iodine radicals (

    
    ) which dimerize to molecular iodine (
    
    
    
    ). This decomposition is visually validated when the clear liquid turns pink or brown over time.
  • Ecological Impact: Halogenated organics are inherently toxic to aquatic life. Disposal must strictly follow halogenated waste protocols to prevent environmental alkylation events[2].

Mechanistic Pathways: Synthesis and Regioselectivity

The synthesis of 2-iodo-1-octanol is typically achieved via the regioselective coiodination of 1-octene. Reagents such as N-iodosaccharin[4] or iodine in the presence of Lewis-acidic clays (e.g., K-10 or KSF)[5] are used to generate the electrophilic iodine species.

Mechanistic Causality: When the electrophilic iodine attacks the alkene, a cyclic iodonium ion intermediate is formed. Water (the nucleophile) subsequently attacks the iodonium ring. According to Markovnikov principles and steric hindrance, water preferentially attacks the less hindered C1 position, yielding 1-iodo-2-octanol as the major product. 2-iodo-1-octanol is formed as the minor product (typically in a 3:1 ratio) when water attacks the more hindered C2 position[4].

Mechanism A 1-Octene B Iodonium Ion Intermediate (Cyclic) A->B Electrophilic Iodine (e.g., I2 / N-Iodosaccharin) C Nucleophilic Attack (H2O) B->C Ring Opening D 1-Iodo-2-octanol (Major, Attack at C1) C->D Sterically unhindered pathway (~75%) E 2-Iodo-1-octanol (Minor, Attack at C2) C->E Sterically hindered pathway (~25%)

Fig 1: Regioselective coiodination pathway of 1-octene yielding 2-iodo-1-octanol.

Experimental Protocols & Safety Workflows

To ensure scientific integrity, the following protocol for the synthesis and handling of 2-iodo-1-octanol is designed as a self-validating system . Every operational step includes a physical or chemical feedback loop to confirm success and safety.

Step-by-Step Methodology
  • Initiation & Engineering Controls:

    • Action: Conduct all operations inside a certified chemical fume hood. Don appropriate PPE (nitrile gloves, splash goggles, flame-resistant lab coat)[2].

    • Causality: Fume hoods mitigate the risk of inhaling volatile, respiratory-irritating iodine vapors.

  • Reaction Execution:

    • Action: Dissolve 1-octene in aqueous 1,4-dioxane. Add the iodinating agent (e.g.,

      
       with K-10 clay) and stir at room temperature[5].
      
    • Validation Loop: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase. The disappearance of the high-

      
       alkene spot and the emergence of lower-
      
      
      
      UV-active spots confirms the formation of the iodohydrins.
  • Quenching & Neutralization (Critical Safety Step):

    • Action: Terminate the reaction by adding saturated aqueous sodium thiosulfate (

      
      ).
      
    • Causality: Thiosulfate acts as a reducing agent, converting hazardous, unreacted electrophilic iodine (

      
      ) into benign, water-soluble iodide ions (
      
      
      
      ).
    • Validation Loop: The immediate transition of the reaction mixture from a deep brown/red color to a colorless or pale yellow state visually validates the complete neutralization of the oxidant hazard.

  • Purification & Storage:

    • Action: Extract the organic layer with dichloromethane, dry over anhydrous

      
      , and isolate 2-iodo-1-octanol via silica gel flash chromatography. Store the purified product in an amber glass vial, backfilled with Argon, at 2–8°C[3].
      
    • Causality: Amber glass and dark, cold storage prevent photolytic and thermal degradation of the C-I bond. Argon displaces oxygen, preventing oxidative side reactions.

Safety S1 Hazard Assessment & PPE Donning S2 Fume Hood Operations S1->S2 S3 Reaction Quench (Na2S2O3) S2->S3 S4 Halogenated Waste Segregation S3->S4 S5 Storage (Amber Flask, Argon, 4°C) S3->S5 Purified Product

Fig 2: Self-validating safety workflow for the handling and synthesis of iodohydrins.

References

  • 1-Octanol, 2-iodo- | C8H17IO | CID 10422519 - PubChem - NIH , nih.gov,[Link]

  • N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics , mdma.ch,[Link]

  • Short Report - SciELO (Preparation of Iodohydrins) , scielo.br,[Link]

Sources

Thermodynamic Stability and Reactivity Profiling of 2-Iodo-1-octanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the thermodynamic stability of halogenated intermediates dictates the boundaries of synthetic feasibility. 2-Iodo-1-octanol —a vicinal halohydrin typically synthesized via the regioselective cohalogenation of 1-octene—presents a unique thermodynamic profile characterized by a highly reactive secondary carbon-iodine (C–I) bond adjacent to a primary hydroxyl group.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of 2-iodo-1-octanol. By mapping its degradation pathways (homolytic cleavage and base-mediated epoxidation) and providing self-validating experimental protocols, this guide equips scientists with the mechanistic insights required to stabilize, store, and utilize this compound in complex synthetic workflows.

Molecular Thermodynamics & Structural Vulnerabilities

The thermodynamic instability of 2-iodo-1-octanol is fundamentally rooted in its bond dissociation energies (BDE) and its stereoelectronic arrangement.

The Carbon-Iodine Bond: A Thermodynamic Weak Point

Iodine is the largest and most polarizable of the stable halogens. Consequently, the orbital overlap between carbon's


 orbital and iodine's 

orbital is notoriously poor. The BDE for a secondary alkyl iodide is approximately 54–57.6 kcal/mol (~240 kJ/mol) , making it significantly weaker than analogous C–Br (~70 kcal/mol) or C–O (~90 kcal/mol) bonds[1]. This low energy threshold makes 2-iodo-1-octanol highly susceptible to thermal and photolytic homolysis, generating reactive alkyl radicals.
Regiochemical Synthesis & Kinetic Sinks

During the synthesis of halohydrins from 1-octene using reagents like N-iodosaccharin or dichloroiodoisocyanuric acid, a mixture of regioisomers is often formed (typically favoring 1-iodo-2-octanol over 2-iodo-1-octanol in a 3:1 ratio)[2][3]. Once isolated, 2-iodo-1-octanol sits in a shallow thermodynamic well. The presence of the vicinal hydroxyl group provides an accessible kinetic sink: the formation of 1,2-epoxyoctane. While the three-membered epoxide ring is highly strained (~27 kcal/mol of ring strain), the overall thermodynamics of base-mediated epoxidation are highly favorable (


) due to the precipitation of a stable iodide salt and the formation of a stronger C–O bond[4].

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation of 2-iodo-1-octanol is critical for designing appropriate storage and reaction conditions. The molecule primarily degrades via two competing pathways:

  • Intramolecular

    
     Cyclization (Heterolytic):  In the presence of ambient bases or nucleophilic solvents, the primary hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the C2 carbon via an anti-periplanar transition state to eject the iodide ion, yielding 1,2-epoxyoctane.
    
  • Homolytic Cleavage (Thermal/Photolytic): Exposure to UV light or temperatures exceeding 120°C triggers the homolytic cleavage of the C–I bond, yielding an iodine radical (

    
    ) and a secondary alkyl radical. This initiates a cascade of auto-oxidation or polymerization events.
    

Pathways A 2-Iodo-1-octanol B 1,2-Epoxyoctane A->B Base / SN2 C Alkyl Radical A->C Heat / hν D Dehydrohalogenation A->D Heat / Base E Degradation Products C->E Propagation

Figure 1: Primary thermodynamic and kinetic degradation pathways of 2-iodo-1-octanol.

Experimental Methodologies for Stability Assessment

To establish a self-validating system for assessing the stability of 2-iodo-1-octanol, researchers must isolate the thermal (radical) and chemical (base-mediated) degradation pathways.

Protocol 1: Thermal Stability Profiling via DSC/TGA

This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to extract the activation energy (


) of the C–I bond homolysis.
  • Step 1: Anaerobic Sample Preparation. In an argon-filled glovebox, weigh 5–10 mg of 2-iodo-1-octanol into an aluminum crucible. Causality: Iodoalcohols are sensitive to photo-oxidation; preparing samples in the dark under argon prevents premature radical initiation.

  • Step 2: Hermetic Sealing. Seal the crucible with a hermetic lid. Causality: This prevents the volatilization of the substrate and traps evolved iodine gas (

    
    ), ensuring that the endothermic/exothermic signals recorded are strictly correlated to structural decomposition rather than simple evaporation.
    
  • Step 3: Multi-Rate Isothermal Heating. Purge the furnace with

    
     (50 mL/min). Heat the sample from 25°C to 250°C at varying heating rates (e.g., 5, 10, 15, and 20 °C/min). Causality: Using multiple heating rates allows for the application of the Kissinger kinetic model, enabling the calculation of 
    
    
    
    without pre-assuming a specific solid-state kinetic mechanism.
  • Step 4: Baseline Validation. Run an identical temperature program using an empty hermetically sealed pan to subtract instrument-specific thermal drift.

Protocol 2: Kinetic Tracking of Base-Promoted Epoxidation

This assay maps the thermodynamic drive of 2-iodo-1-octanol to form 1,2-epoxyoctane under mild basic conditions using GC-MS.

  • Step 1: Solvent & Reagent Preparation. Dissolve 1.0 mmol of 2-iodo-1-octanol in 10 mL of anhydrous acetonitrile. Causality: Anhydrous acetonitrile prevents competitive intermolecular hydrolysis of the alkyl iodide, ensuring the intramolecular

    
     epoxidation remains the exclusive measurable pathway.
    
  • Step 2: Internal Standard Addition. Add 0.5 mmol of Dodecane to the solution. Causality: Dodecane is chemically inert under these conditions and has a boiling point (216 °C) that elutes distinctly from both the starting material and the epoxide, allowing for precise ratiometric quantification that normalizes any GC injection volume variances.

  • Step 3: Reaction Initiation. Add 1.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 25°C under continuous stirring.

  • Step 4: Aliquot Quenching. At intervals of

    
     minutes, extract a 100 
    
    
    
    L aliquot and immediately inject it into a vial containing 900
    
    
    L of hexane and 50
    
    
    L of 0.1 M HCl. Causality: The acid instantly neutralizes the DBU, freezing the kinetic profile at exact time points for accurate temporal mapping.
  • Step 5: GC-MS Analysis. Inject the organic layer into the GC-MS to calculate the conversion rate based on the Dodecane internal standard.

Workflow S1 Step 1: Anaerobic Prep S2 Step 2: Isothermal DSC/TGA S1->S2 S3 Step 3: Base-Promoted Assay S1->S3 S5 Step 5: Arrhenius Extraction S2->S5 S4 Step 4: GC-MS Tracking S3->S4 S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

To facilitate rapid decision-making in drug development and synthetic planning, the core thermodynamic parameters of 2-iodo-1-octanol and its primary degradation product are summarized below.

Property / ParameterValueMechanistic Implication
C–I Bond Dissociation Energy (sec-alkyl) ~54.0 - 57.6 kcal/molHighly susceptible to photolytic and thermal homolysis; necessitates amber glassware and cold storage (<4°C).
C–O Bond Dissociation Energy (primary) ~90.0 kcal/molThe C–O bond remains intact during standard degradation, directing reactivity exclusively toward the halogenated center.
1,2-Epoxyoctane Ring Strain ~27.0 kcal/molDespite high ring strain, the formation of the epoxide is thermodynamically favored under basic conditions due to the leaving group ability of

.
Estimated Activation Energy (

) for Homolysis
~55.0 kcal/molDefines the thermal ceiling for distillation or continuous flow processing; prolonged heating above 100°C will result in severe yield loss.

Conclusion

The thermodynamic stability of 2-iodo-1-octanol is a delicate balance dictated by its weak secondary carbon-iodine bond and the proximity of a nucleophilic hydroxyl group. By understanding that its primary degradation pathways are driven by either the low activation energy of C–I homolysis or the thermodynamic favorability of epoxide formation, researchers can engineer appropriate synthetic environments. Utilizing the self-validating DSC and GC-MS protocols outlined in this guide ensures that scientists can accurately map the kinetic boundaries of this intermediate, preventing costly late-stage failures in complex drug development pipelines.

References

  • Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination Journal of the Brazilian Chemical Society (SciELO)[Link]

  • Impact of Specific Interactions Among Reactive Surface Intermediates and Confined Water on Epoxidation Catalysis and Adsorption ACS Catalysis (via WordPress Archive)[Link]

  • Mechanism of Regioselective Ring-Opening Reactions of 1,2-Epoxyoctane Catalyzed by Tris(pentafluorophenyl)borane ACS Catalysis[Link]

Sources

Iodofunctionalization of 1-Octene: A Technical Guide to Iodohydrin Synthesis and Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Octene is a linear alpha-olefin characterized by an eight-carbon chain with a highly reactive terminal double bond[1]. While predominantly utilized as a comonomer in the production of high-density and linear low-density polyethylene[1], its terminal unsaturation makes it a highly valuable substrate in advanced organic synthesis. The iodofunctionalization of 1-octene yields iodohydrins—specifically 1-iodo-2-octanol and 2-iodo-1-octanol—which serve as critical, highly reactive intermediates for epoxide synthesis and the downstream development of lipophilic drug scaffolds[2]. This whitepaper critically evaluates the mechanistic pathways, reagent causality, and self-validating experimental protocols required to synthesize 1-octene iodohydrins with high regioselectivity.

Mechanistic Causality: The Regioselectivity Challenge

The synthesis of iodohydrins from 1-octene proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of an electrophilic iodine species (


) on the terminal 

-bond, generating a transient, positively charged cyclic iodonium ion.

Because 1-octene is an asymmetric alkene, the subsequent nucleophilic attack by water dictates the regioselectivity of the final product:

  • Markovnikov Addition (Major): Water attacks the more substituted carbon (C2). The hexyl chain stabilizes the partial positive charge developing at C2 during the transition state, lowering the activation energy and yielding 1-iodo-2-octanol as the major product[2],[3].

  • Anti-Markovnikov Addition (Minor): Water attacks the less sterically hindered primary carbon (C1), yielding 2-iodo-1-octanol [4].

Due to the competing factors of steric hindrance at C2 and electronic stabilization at C2, 1-octene typically yields a mixture of these regioisomers in a ratio ranging from 3:1 to 5:1, unlike symmetric or highly hindered alkenes which often yield a single exclusive product[2],[4].

MechanisticPathway Alkene 1-Octene (Terminal Alkene) Iodonium Iodonium Ion Intermediate (Cyclic 3-Membered Ring) Alkene->Iodonium Electrophilic I+ Attack Major 1-Iodo-2-octanol (Major Regioisomer: ~80%) Iodonium->Major H2O Attack at C2 (Markovnikov) Minor 2-Iodo-1-octanol (Minor Regioisomer: ~20%) Iodonium->Minor H2O Attack at C1 (Anti-Markovnikov)

Mechanistic divergence in the iodofunctionalization of 1-octene leading to regioisomeric products.

Critical Evaluation of Synthetic Methodologies

To control the delicate balance of this reaction, researchers have developed various reagent systems. The causality behind these choices reveals a progression toward greener, faster, and more selective chemistry.

In Situ Generation of Hypoiodous Acid ( / )

Periodic acid (


) alone is kinetically inert toward unactivated olefins like 1-octene. However, the deliberate introduction of sodium bisulfite (

) acts as a precise reducing agent, generating hypoiodous acid (IOH) in situ[5]. This creates a highly active electrophilic species that readily attacks the double bond, yielding 1-iodo-2-octanol in excellent yields (~85%) under mild, room-temperature conditions[5].
Solid-Supported Acid Catalysis (Clay Minerals)

Traditional homogeneous acid catalysts pose environmental and purification challenges. By utilizing smectite clays (such as Brazilian F-101) suspended in 1,4-dioxane and water, the clay acts as a solid acid catalyst[2]. The clay matrix provides a localized, highly polar microenvironment that polarizes molecular iodine (


), facilitating the formation of the iodonium ion without the need for harsh systemic acids. This method yields a 4.5:1 ratio of 1-iodo-2-octanol to 2-iodo-1-octanol[2].
Electrophilic Enhancers: DCICA and NISac

To accelerate reaction kinetics, reagents like Dichloroiodoisocyanuric acid (DCICA) and N-Iodosaccharin (NISac) are employed[3],[4]. The causality here lies in the molecular framework: the strongly electron-withdrawing isocyanuric or saccharin backbones render the attached iodine atom exceptionally electrophilic. DCICA reactions with 1-octene reach completion in under 1 minute, producing a 5:1 regioselectivity ratio[3].

Regiospecific Epoxide Ring Opening ( Catalysis)

When absolute regiospecificity is required, researchers bypass the alkene entirely. By starting with 1,2-epoxyoctane, a meso-tetraphenylporphyrin (


) catalyst is used to convert elemental iodine into a triiodide nucleophile (

)[6]. The bulky

exclusively attacks the less sterically hindered primary carbon (C1) of the epoxide ring, yielding 1-iodo-2-octanol with near 100% regioselectivity[6].

Quantitative Analysis of Reaction Parameters

The following table synthesizes the quantitative performance of the aforementioned methodologies, providing a comparative baseline for protocol selection.

Reagent SystemMajor RegioisomerMinor RegioisomerRegioselectivity RatioReported Yield

/

[5]
1-Iodo-2-octanolNot specifiedHigh85%

/

/ Smectite Clay
[2]
1-Iodo-2-octanol2-Iodo-1-octanol4.5 : 161–90%
DCICA /

/ Acetone
[3]
1-Iodo-2-octanol2-Iodo-1-octanol5 : 185%
N-Iodosaccharin /

[4]
1-Iodo-2-octanol2-Iodo-1-octanol3 : 1High

/

(via Epoxide)
[6]
1-Iodo-2-octanolNoneExclusive>90%

Self-Validating Experimental Protocols

Protocol A: Hypoiodous Acid Method ( / )

This protocol is designed as a self-validating system, ensuring that unreacted oxidants are systematically neutralized to prevent downstream contamination.

ExperimentalWorkflow S1 1. Substrate Prep Dissolve 1-octene in CH3CN S2 2. Oxidant Addition Add H5IO6 (aq) over 10 min S1->S2 S3 3. Reductant Add NaHSO3 (aq) to generate IOH S2->S3 S4 4. Reaction Stir 2h at RT S3->S4 S5 5. Workup Ether extraction & Na2S2O3 wash S4->S5

Step-by-step experimental workflow for the synthesis of 1-octene iodohydrins using H5IO6/NaHSO3.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 10 mmol of 1-octene in 20 mL of acetonitrile (

    
    ). Causality: Acetonitrile provides a polar aprotic medium that stabilizes the transient iodonium intermediate without acting as a competing nucleophile[5].
    
  • Oxidant Introduction: Add

    
     (12 mmol) dissolved in 6 mL of deionized water.
    
  • In Situ Reduction: Dropwise, add

    
     (24 mmol) in 24 mL of water over a 10-minute period under continuous stirring. Causality: This controlled addition prevents thermal runaway while steadily generating the active IOH electrophile[5].
    
  • Reaction Propagation: Allow the solution to react for 2 hours at room temperature.

  • Self-Validating Quench & Extraction: Extract the reactant mixture with diethyl ether. Wash the isolated ether layer with 20% aqueous sodium thiosulfate (

    
    ). Validation: The thiosulfate wash chemically reduces any unreacted electrophilic iodine species (
    
    
    
    or IOH) to water-soluble iodide (
    
    
    ). This visual (decolorization) and chemical quench self-validates the purity of the organic phase, preventing post-extraction halogenation[5].
  • Isolation: Dry the organic extracts over anhydrous

    
    , filter, and evaporate under reduced pressure to yield ~85% of almost pure 1-iodo-2-octanol[5].
    
Protocol B: Clay-Mediated Green Synthesis
  • Catalyst Suspension: Suspend smectite clay (e.g., Brazilian F-101) in a mixture of 1,4-dioxane and water.

  • Reagent Addition: Add 1-octene and elemental iodine (

    
    ). Stir at room temperature for 24 hours.
    
  • Heterogeneous Separation: Filter the reaction mixture to remove the clay. Validation: The heterogeneous nature of the solid-supported catalyst allows for simple mechanical separation, ensuring zero heavy metal or homogeneous acid contamination in the final API precursor[2].

  • Concentration: Evaporate the solvent under reduced pressure (267 Pa) at 50 °C to isolate the iodohydrin mixture as a light orange oil[2].

Applications in Drug Development

For drug development professionals, the iodohydrins of 1-octene are not final products, but highly versatile linchpins. Upon treatment with a mild base, the hydroxyl group undergoes intramolecular nucleophilic substitution, displacing the adjacent iodine atom to form 1,2-epoxyoctane[2]. These oxiranes are highly reactive electrophiles used to install complex stereocenters in active pharmaceutical ingredients (APIs). Furthermore, because the carbon-iodine bond is relatively weak, the iodine atom can be directly replaced via transition metal-catalyzed cross-coupling, enabling the rapid diversification of the 1-octene aliphatic tail into lipophilic drug scaffolds[4].

References

  • Iodohydrin Synthesis from Simple and Functionalised Olefins , Chemistry Letters (oup.com). URL: 5

  • An environmentally friendly preparation of iodohydrins from alkenes mediated by clay-minerals , J. Braz. Chem. Soc. (scielo.br). URL: 2

  • H2TPP Organocatalysis in Mild and Highly Regioselective Ring Opening of Epoxides to Halo Alcohols by Means of Halogen Elements , NIH.gov. URL: 6

  • Dichloroiodoisocyanuric Acid: A New Reagent for Regioselective Coiodination of Alkenes and Iodination , J. Braz. Chem. Soc. (scielo.br). URL: 3

  • N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics , mdma.ch. URL: 4

  • 1-Octene , Wikipedia. URL:1

Sources

Basic reactivity profile of primary alcohols with beta-iodine substituents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Reactivity Profile of Primary Alcohols with β-Iodine Substituents

Authored by: Gemini, Senior Application Scientist

Abstract

Primary alcohols featuring an iodine substituent at the β-position (β-iodo alcohols) represent a class of bifunctional molecules with a distinct and highly predictable reactivity profile.[1] Their structure, containing a nucleophilic hydroxyl group and a carbon bearing an excellent leaving group (iodide) in a 1,2-relationship, is primed for intramolecular reactions. This guide provides a comprehensive analysis of their core reactivity, focusing on the mechanistic underpinnings of their dominant transformation: base-mediated intramolecular cyclization to form epoxides. We will explore the kinetics, stereoelectronics, and reaction conditions that govern this process, alongside potential competing pathways. This document is intended for researchers, scientists, and drug development professionals who utilize such intermediates in synthetic chemistry.

Introduction: The Unique Nature of β-Iodo Alcohols

β-Iodo alcohols, such as 2-iodoethanol, are valuable intermediates in organic synthesis.[1][2] The key to their reactivity lies in the juxtaposition of two critical functional groups:

  • A Primary Hydroxyl Group (-CH₂OH): This group serves as a potent nucleophile, especially upon deprotonation to an alkoxide.

  • A β-Iodine Substituent (-C-I): The carbon-iodine bond is relatively weak, and the iodide ion (I⁻) is an excellent leaving group, making the β-carbon a prime electrophilic site.

This inherent duality allows for a range of chemical transformations, but their reactivity is overwhelmingly dominated by intramolecular processes due to the close proximity (a three-atom linkage: O-C-C-I) of the nucleophilic and electrophilic centers.[3][4]

Synthesis of β-Iodo Alcohols

The preparation of β-iodo alcohols is commonly achieved through established methods. One prevalent route is the iodohydrin formation from an alkene, using a source of electrophilic iodine in the presence of water. Alternatively, they can be synthesized from aldehydes using reagents like diiodomethane in conjunction with isopropylmagnesium chloride.[5] Another approach involves the ring-opening of epoxides with an iodide source. The choice of synthesis depends on the availability of starting materials and the desired stereochemistry.

Core Reactivity: Intramolecular Sɴ2 Cyclization to Epoxides

The principal reaction of a primary β-iodo alcohol is its conversion to an epoxide upon treatment with a base.[3] This transformation is a classic example of an intramolecular Williamson Ether Synthesis. The reaction is highly efficient because the intramolecular nature of the reaction is entropically favored over intermolecular alternatives.[6]

The Underlying Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide intermediate. This step is crucial as the neutral alcohol is not nucleophilic enough to displace the iodide.

  • Intramolecular Sɴ2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the iodine. This occurs via a backside attack, characteristic of an Sɴ2 reaction, displacing the iodide ion and closing the three-membered epoxide ring.[3][7]

This intramolecular Sɴ2 process is exceptionally rapid because the nucleophile and electrophile are tethered within the same molecule, leading to a high effective molarity.[4]

Epoxide_Formation_Mechanism start        β-Iodo Alcohol     base B:⁻ intermediate        Alkoxide Intermediate     product        Epoxide     intermediate->product Ring Closure iodide I⁻ Workflow_Diagram start Dissolve β-Iodo Alcohol in Anhydrous THF add_base Add NaH (60% dispersion) portion-wise at 0 °C start->add_base Inert Atmosphere (N₂/Ar) react Stir at RT (Monitor by TLC) add_base->react Allow to warm quench Quench with H₂O or sat. NH₄Cl (aq) react->quench After completion extract Extract with Diethyl Ether (3x) quench->extract dry Dry organic layers (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end_product Characterize Pure Epoxide (NMR, IR, MS) purify->end_product

Caption: Experimental workflow for epoxide synthesis.
Step-by-Step Methodology

Materials:

  • Primary β-iodo alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary β-iodo alcohol to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride in small portions. Causality Note: Portion-wise addition at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (more polar) and the appearance of the product (less polar epoxide).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaH. Self-Validation: Careful addition is crucial to safely manage the quenching of the reactive hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL for a 1 mmol scale reaction). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure epoxide.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C), IR spectroscopy (disappearance of the broad O-H stretch), and mass spectrometry. Self-Validation: The spectral data must match the expected structure of the epoxide and show the absence of the starting alcohol.

Conclusion

Primary alcohols with β-iodine substituents possess a highly reliable reactivity profile dominated by base-mediated intramolecular Sɴ2 cyclization to form epoxides. This transformation is mechanistically well-understood, kinetically favorable, and synthetically robust. For drug development professionals and synthetic chemists, this reactivity pattern allows for the predictable and efficient construction of epoxide rings, which are themselves versatile intermediates for further functionalization. By understanding the core principles of the reaction mechanism and the factors that influence it, researchers can effectively harness the synthetic potential of β-iodo alcohols.

References

Sources

Stereochemistry and Chirality of 2-Iodooctan-1-ol: Mechanistic Pathways and Analytical Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of physical organic chemistry and asymmetric synthesis, 2-iodooctan-1-ol (C₈H₁₇IO) serves as a highly specialized chiral building block and a mechanistic probe. Featuring a stereogenic center at the C2 position, this halohydrin is instrumental in studying bimolecular nucleophilic substitution (


) kinetics, Walden inversion, and Neighboring Group Participation (NGP). Because the iodine atom is highly polarizable and functions as an exceptional leaving group, 2-iodooctan-1-ol is frequently utilized in the enantioselective synthesis of epoxides and functionalized aliphatic chains[1].

This whitepaper provides an in-depth analysis of the stereochemical dynamics of 2-iodooctan-1-ol, detailing its synthesis, the causality behind its reactivity, and self-validating experimental protocols for its application in drug development workflows.

Structural and Stereochemical Profile

The molecular architecture of 2-iodooctan-1-ol consists of an eight-carbon aliphatic chain with a primary hydroxyl group at C1 and an iodine atom at C2.

Cahn-Ingold-Prelog (CIP) Assignment

The chirality of the molecule is dictated by the C2 carbon. According to CIP priority rules, the substituents are ranked by atomic number:

  • -I (Iodine, Atomic No. 53)

  • -CH₂OH (Carbon bonded to O, H, H)

  • -C₆H₁₃ (Carbon bonded to C, H, H)

  • -H (Hydrogen, Atomic No. 1)

In the (2R)-2-iodooctan-1-ol enantiomer, viewing the molecule down the C2-H bond reveals a clockwise arrangement of the remaining three priority groups. The stereochemical integrity of this center is highly sensitive to nucleophilic environments due to the weak C-I bond.

Isotopic Exchange and Walden Inversion

Drawing from classic stereochemical studies on 2-iodooctane[2][3], the chiral center of 2-iodooctan-1-ol undergoes rigorous Walden inversion during


 displacement. If optically pure (2R)-2-iodooctan-1-ol is exposed to radioactive iodide (

), the rate of racemization is exactly twice the rate of isotopic incorporation. This mathematical relationship proves that every single substitution event proceeds with a complete inversion of configuration, validating the backside-attack trajectory[4].

Regioselective Synthesis: The Epoxide Ring-Opening Pathway

Synthesizing 2-iodooctan-1-ol directly from 1-octene via standard iodohydroxylation typically yields the anti-Markovnikov 1-iodooctan-2-ol as the major product due to steric hindrance at the C2 position. To selectively synthesize 2-iodooctan-1-ol, chemists employ the Lewis acid-catalyzed ring-opening of 1,2-epoxyoctane [5].

Mechanistic Causality

Under neutral or basic conditions, nucleophiles attack the less hindered C1 position of 1,2-epoxyoctane. However, introducing a strong Lewis acid (e.g., anhydrous


 or 

with an iodide source) alters the transition state. The

ion coordinates to the epoxide oxygen, weakening the C-O bonds. The C2-O bond weakens more significantly than the C1-O bond because the adjacent hexyl chain provides hyperconjugative stabilization to the developing positive charge (carbocation character). Consequently, the iodide nucleophile attacks the C2 position via an

-like trajectory, resulting in inversion of configuration at C2[5].

G A 1,2-Epoxyoctane (Chiral Starting Material) B Lewis Acid (Zn²⁺) Coordination A->B C Polarized C2-O Bond (Carbocation Character) B->C D Iodide (I⁻) Backside Attack at C2 Position C->D SN2-like Trajectory E Walden Inversion at C2 D->E F 2-Iodooctan-1-ol (Inverted Stereocenter) E->F

Lewis acid-catalyzed regioselective ring opening of 1,2-epoxyoctane yielding 2-iodooctan-1-ol.

Neighboring Group Participation (NGP) and Intramolecular Cyclization

One of the most valuable synthetic applications of 2-iodooctan-1-ol is its stereospecific conversion back to 1,2-epoxyoctane. This reaction is a textbook example of Neighboring Group Participation (NGP).

Stereochemical Dynamics

When (2R)-2-iodooctan-1-ol is treated with a base, the primary hydroxyl group at C1 is deprotonated. The resulting alkoxide acts as an internal nucleophile. Because the C1-alkoxide and the C2-iodine can adopt an anti-periplanar conformation, the alkoxide executes a backside attack on the C2 carbon (a 3-exo-tet cyclization). This displaces the iodide leaving group and forces a second Walden inversion, yielding (2S)-1,2-epoxyoctane . The strict stereospecificity of this reaction ensures high enantiomeric excess (ee) in the final product.

G A (2R)-2-Iodooctan-1-ol B Base (NaOH) Deprotonation A->B C C1-Alkoxide Intermediate B->C D Intramolecular SN2 (3-exo-tet) C->D Anti-periplanar Alignment E Stereochemical Inversion at C2 D->E F (2S)-1,2-Epoxyoctane E->F

Stereospecific intramolecular SN2 cyclization of (2R)-2-iodooctan-1-ol to (2S)-1,2-epoxyoctane.

Quantitative Data: Reaction Regioselectivity and Stereochemistry

The table below summarizes the causal relationship between reaction conditions, regioselectivity, and the stereochemical outcome at the C2 chiral center.

Reaction / ReagentsPrimary Target SiteMajor ProductRegioselectivityStereochemical Outcome at C2
Epoxide Opening (Basic) NaI, Acetone, 25°CC1 (Less hindered)1-Iodooctan-2-ol> 95% C1Retention (C2 bond unbroken)
Epoxide Opening (Acidic) ZnI₂, CH₃CN, RefluxC2 (Carbocation character)2-Iodooctan-1-ol~ 70% C2Inversion (Backside attack)
Intramolecular Cyclization NaOH, THF/H₂O, 25°CC2 (Internal attack)1,2-Epoxyoctane100% C2Inversion (3-exo-tet)

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating; the stereochemical outcome of Protocol 2 serves as the analytical proof of the regioselectivity achieved in Protocol 1.

Protocol 1: Lewis-Acid Catalyzed Synthesis of 2-Iodooctan-1-ol

Objective: Regioselective ring-opening of 1,2-epoxyoctane.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Solvation: Dissolve 10 mmol of (2S)-1,2-epoxyoctane in 20 mL of anhydrous acetonitrile (

    
    ).
    
  • Catalysis: Add 12 mmol of anhydrous Zinc Iodide (

    
    ). Causality note: Strict anhydrous conditions are required to prevent competitive hydrolysis of the epoxide by water, which would yield 1,2-octanediol.
    
  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 2.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the epoxide is consumed[5].

  • Quenching & Extraction: Cool to room temperature, quench with 20 mL of saturated aqueous

    
    , and extract with ethyl acetate (3 x 20 mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate (2R)-2-iodooctan-1-ol.
    
Protocol 2: Stereospecific Validation via Intramolecular Epoxidation

Objective: Validate the stereocenter integrity by reforming the epoxide.

  • Preparation: Dissolve 5 mmol of the purified (2R)-2-iodooctan-1-ol from Protocol 1 in 15 mL of Tetrahydrofuran (THF).

  • Deprotonation: Add 10 mL of a 2M aqueous NaOH solution dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Causality note: The biphasic nature of the reaction requires vigorous stirring to ensure the hydroxide ions adequately interface with the organic layer to deprotonate the C1 hydroxyl.

  • Isolation: Separate the organic layer, extract the aqueous layer with diethyl ether (2 x 15 mL), combine the organics, dry, and concentrate.

  • Validation: Analyze the product via Chiral GC (Gas Chromatography). The exclusive presence of (2S)-1,2-epoxyoctane confirms that the starting material was exclusively (2R)-2-iodooctan-1-ol, validating the double-inversion sequence.

References

  • 1-Octanol, 2-iodo- | C8H17IO | CID 10422519 National Center for Biotechnology Information (PubChem) URL:[Link]

  • CH 391: UNIT 3: STEREOCHEMISTRY (Nucleophilic Substitution Reactions) University of Texas URL: [Link]

  • Problem 275: Optically active 2-iodooctane Vaia (Study Platform for Mechanistic Chemistry) URL:[Link]

  • Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides Current Chemistry Letters (Growing Science) URL: [Link]

Sources

Potential biological activity of long-chain iodinated alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of Long-Chain Iodinated Alcohols

Executive Summary

The chemical linkage of iodine to long-chain alcohols creates a class of amphipathic molecules with significant, yet underexplored, biological potential. This guide provides a technical overview of their synthesis, characterization, and prospective applications, with a primary focus on their antimicrobial properties. Historically, iodine has been a cornerstone of antisepsis, but its utility is often hampered by issues of stability, delivery, and host toxicity.[1][2] By covalently bonding iodine to a lipophilic alkyl chain, it is possible to generate novel chemical entities that may offer enhanced membrane interactivity, improved formulation stability, and a more favorable therapeutic window. We will explore the foundational chemistry for creating these compounds, detail robust protocols for evaluating their biological efficacy and safety, and discuss the mechanistic rationale for their activity. This document is intended for researchers and drug development professionals seeking to investigate this promising class of molecules.

Introduction: The Rationale for Iodinated Alcohols

For nearly two centuries, iodine has been recognized for its potent and broad-spectrum antimicrobial activity, effective against bacteria, viruses, fungi, and protozoa without evidence of inducing resistance.[1][3][4] Traditional formulations, such as aqueous solutions or alcohol tinctures, deliver "free" iodine, which, while effective, can be irritating to tissues and chemically unstable.[5] The development of iodophors, like povidone-iodine, represented a significant advancement by complexing iodine to a carrier, allowing for its sustained release and reducing unwanted side effects.[5][6]

Long-chain alcohols (typically >C8) are themselves known to possess antimicrobial properties, largely attributed to their ability to disrupt the lipid bilayer of microbial cell membranes.[7][8] The activity and mechanism of these alcohols are highly dependent on their chain length, which dictates their partitioning between aqueous and lipid phases.[7][9]

The strategic combination of these two moieties—an iodine atom and a long alkyl chain—yields a long-chain iodinated alcohol. This molecular architecture offers several compelling hypotheses for enhanced biological activity:

  • Enhanced Lipophilicity and Membrane Targeting: The alkyl chain can act as a lipid anchor, potentially increasing the compound's concentration at or within the microbial cell membrane, a primary site of action for many antimicrobial agents.

  • Synergistic Antimicrobial Action: The molecule may exert a dual-pronged attack, with the alcohol chain disrupting membrane integrity and the iodine atom inflicting oxidative damage on essential proteins and enzymes.

  • Improved Stability and Formulation: Covalently bound iodine is inherently more stable than diatomic iodine in solution. The amphipathic nature of these molecules may also facilitate formulation into stable emulsions or liposomal delivery systems.[2]

  • Modulated Inflammatory Response: Many lipid-based molecules are known to have immunomodulatory effects.[10][11] Iodinated lipids could potentially influence inflammatory pathways, an area ripe for investigation.

This guide will provide the fundamental chemical and biological methodologies required to synthesize, purify, and evaluate these compounds, thereby enabling a systematic exploration of their therapeutic potential.

Synthesis and Characterization of Long-Chain Iodinated Alcohols

The conversion of a primary or secondary long-chain alcohol to its corresponding iodoalkane is a fundamental transformation in organic chemistry. The choice of method depends on the stability of the substrate and the desired scale of the reaction. A common and effective approach involves an SN2 reaction using an alkali iodide in the presence of an acid or after conversion of the hydroxyl group into a better leaving group.[12][13]

General Synthesis Principle

The most direct methods involve the reaction of the parent alcohol with an iodine source. For primary and secondary alcohols, the reaction with an alkali iodide (e.g., NaI, KI) under acidic conditions proceeds via an SN2 mechanism, leading to the iodoalkane.[12] For substrates sensitive to strong acids, a two-step process under neutral conditions is preferable: first, converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate), followed by nucleophilic substitution with an iodide salt.[12]

G

Caption: Synthesis and purification workflow for a long-chain iodinated alcohol.

Detailed Experimental Protocol: Synthesis of 1-Iodododecane

This protocol describes a mild and efficient method for the iodination of 1-dodecanol using triphenylphosphine and iodine.[14]

Materials:

  • 1-Dodecanol (1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.5 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Dichloromethane (DCM), dry (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane (for chromatography)

Procedure:

  • To a stirred solution of triphenylphosphine (1.5 mmol) in 5 mL of dry DCM in a round-bottom flask under a nitrogen atmosphere, add iodine (1.5 mmol) in small portions. The mixture will turn into a dark, thick slurry of the triphenylphosphine-iodine complex.

  • Continue stirring for 10-15 minutes at room temperature.

  • Add 1-dodecanol (1.0 mmol) dissolved in 5 mL of dry DCM to the flask.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane mobile phase. The disappearance of the starting alcohol spot indicates reaction completion (typically 1-2 hours).

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to neutralize any remaining iodine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with 100% hexane, to yield 1-iodododecane as a colorless oil.

Characterization

Confirming the identity and purity of the final product is a critical self-validating step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the alcohol proton and the characteristic triplet for the methylene group adjacent to the iodine atom (–CH₂–I) shifted downfield to approximately 3.2 ppm. ¹³C NMR will show the C-I carbon signal shifted significantly upfield to around 10-15 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the product.

  • Iodoform Test: As a qualitative test, secondary alcohols with a methyl group at the alpha position will yield a positive iodoform test (formation of a yellow precipitate).[15] While not applicable to primary iodinated alcohols like 1-iodododecane, it is a useful characterization tool for specific secondary structures.[16][17]

Potential Biological Activities

Antimicrobial Activity

The primary hypothesized activity for these compounds is antimicrobial. The long alkyl chain is expected to facilitate interaction with and disruption of the bacterial cell membrane, while the iodine provides a potent, non-specific oxidative mechanism of killing, which is unlikely to engender resistance.[1][2]

Proposed Mechanism of Action:

  • Membrane Intercalation: The lipophilic alkyl chain partitions into the bacterial cytoplasmic membrane, disrupting the ordered lipid bilayer. This is a known mechanism for long-chain non-iodinated alcohols.[8][9]

  • Increased Permeability: The disruption of the membrane leads to increased permeability, causing leakage of essential ions (like K⁺) and metabolites, ultimately compromising cellular homeostasis.[8]

  • Iodine-Mediated Damage: Once anchored at the membrane or internalized, the iodine can exert its antimicrobial effects. This may involve direct oxidation of critical enzymatic sulfhydryl groups or iodination of tyrosine residues in proteins, leading to functional inactivation.

G compound Long-Chain Iodinated Alcohol damage Iodine-Mediated Oxidative Damage to Proteins compound->damage Delivery membrane membrane compound->membrane:f1 Intercalation disruption Membrane Destabilization & Permeabilization leakage Ion & Metabolite Leakage disruption->leakage death Bacterial Cell Death leakage->death damage->death membrane:f1->disruption

Caption: Proposed antimicrobial mechanism of long-chain iodinated alcohols.

Anti-inflammatory Activity

The role of lipids in inflammation is complex, with different fatty acids and their derivatives capable of promoting or resolving inflammation.[11] Unsaturated fatty acids, for example, can alter the stability of lipid rafts in cell membranes, which are critical signaling platforms for inflammatory pathways.[11] While highly speculative, it is plausible that long-chain iodinated alcohols could influence inflammatory responses by:

  • Altering membrane fluidity and lipid raft composition in immune cells (e.g., macrophages).

  • Competing with substrates for enzymes involved in producing inflammatory mediators (e.g., cyclooxygenases, lipoxygenases).

  • Directly modulating the activity of inflammation-related transcription factors.

This potential activity requires empirical validation using established in vitro models, such as measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Experimental Protocols for Biological Evaluation

A logical, stepwise approach is essential for evaluating the biological potential and safety profile of novel compounds.

G

Caption: Experimental workflow for screening biological activity.

Protocol: Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound using the broth microdilution method.

Materials:

  • Test compound (long-chain iodinated alcohol), dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Gentamicin).

  • Negative control (MHB + DMSO).

Procedure:

  • Dispense 50 µL of MHB into wells A2 through A12 of a 96-well plate.

  • Add 100 µL of the test compound stock solution to well A1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then A2 to A3, and so on, up to well A10. Discard 50 µL from well A10. Wells A11 (no compound) and A12 (no bacteria) will serve as growth and sterility controls, respectively.

  • Add 50 µL of the standardized bacterial inoculum to wells A1 through A11. The final volume in each well is 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, plate 10 µL from each well that showed no growth (i.e., at and above the MIC) onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of a mammalian cell line (e.g., HEK293 or HepG2) to establish a preliminary safety profile.

Materials:

  • Mammalian cell line.

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compound, serially diluted in growth medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Sterile 96-well cell culture plates.

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting viability versus compound concentration.

Data Interpretation and Future Directions

The initial screening provides critical data for decision-making.

Data Summary Table: The results should be summarized for clear comparison.

CompoundChain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCytotoxicity IC₅₀ (µg/mL) vs. HEK293Selectivity Index (IC₅₀/MIC S. aureus)
1-IodooctaneC83264>128>4
1-IodododecaneC12816648
1-IodohexadecaneC1648164
DodecanolC121632805

Note: Data are illustrative and serve as an example of how to present screening results.

Interpretation:

  • A potent compound will have a low MIC value.

  • A safe compound will have a high IC₅₀ value.

  • The Selectivity Index (SI = IC₅₀ / MIC) is a crucial metric. A higher SI value indicates that the compound is preferentially toxic to microbes over mammalian cells, marking it as a more promising therapeutic candidate.

Future Directions:

  • Lead Optimization: Synthesize analogues with varying chain lengths, iodine positions, and branching to improve potency and selectivity.

  • Mechanism of Action Studies: Conduct further experiments to validate the proposed mechanism, such as membrane potential assays, ion leakage studies, and proteomic analyses to identify protein targets of iodination.

  • In Vivo Efficacy and Toxicology: Promising candidates should be advanced to animal models of infection to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

  • Formulation Development: Investigate delivery systems, such as lipid emulsions or nanoparticles, to improve the solubility and bioavailability of these lipophilic compounds.[18]

By following this structured approach of synthesis, characterization, and systematic biological evaluation, researchers can effectively unlock the therapeutic potential of long-chain iodinated alcohols.

References

  • The Australian National University. Lipid Bound Iodine - Antimicrobial Resistance Minimising Solution. [Link]

  • Mattrey, R. F., et al. (1993). Clinical trials with a new iodinated lipid emulsion for computed tomography of the liver. PubMed. [Link]

  • The Australian National University. Lipid bound iodine - antimicrobial resistance minimising solution. [Link]

  • Chemia. (2023). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). [Link]

  • Zook, E., et al. (2021). Antimicrobial performance of two preoperative skin preparation solutions containing iodine and isopropyl alcohol. PubMed. [Link]

  • Schmid, M., et al. (2022). Comparison of the antimicrobial efficacy of povidone-iodine-alcohol versus chlorhexidine-alcohol for surgical skin preparation on the aerobic and anaerobic skin flora of the shoulder region. PMC. [Link]

  • Yasuda, T., et al. (2007). Combination PovidoneIodine and Alcohol Formulations More Effective, More Convenient Versus Formulations Containing Either Iodine or Alcohol Alone. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Iodine compounds – Knowledge and References. [Link]

  • MDPI. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • Minakata, S. (2021). Simple iodine will speed up drug discovery. ResOU. [Link]

  • Basicmedical Key. (2021). Iodine and Iodine-Containing Compounds. [Link]

  • Open Access Pub. (n.d.). Iodine. Journal of New Developments in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]

  • Songsasen, A., et al. (2026). Iodoform Reaction-Based Turbidimetry for Analysis of Alcohols in Hand Sanitizers. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Iodized Lecithin? [Link]

  • Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. [Link]

  • Presterl, E., et al. (2007). Effects of alcohols, povidone-iodine and hydrogen peroxide on biofilms of Staphylococcus epidermidis. ResearchGate. [Link]

  • Kubo, I., et al. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. PubMed. [Link]

  • Songsasen, A., et al. (2023). Iodoform Reaction-Based Turbidimetry for Analysis of Alcohols in Hand Sanitizers. MDPI. [Link]

  • Ismael, A., et al. (2022). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. ChemRxiv. [Link]

  • Jadhav, S. D., et al. (2018). Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid. Green Chemistry (RSC Publishing). [Link]

  • Kabara, J. J., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC. [Link]

  • Penson, P., et al. (2023). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. MDPI. [Link]

  • Das, B., et al. (2012). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Indian Academy of Sciences. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethiodized Oil? [Link]

  • ResearchGate. (2025). Iodine in Organic Synthesis. [Link]

  • MDPI. (2025). Organic Compounds with Biological Activity. [Link]

  • Mukherjee, A., et al. (2017). Antibacterial Activity of Long-Chain Primary Alcohols from Solena amplexicaulis Leaves. Springer. [Link]

  • BYJU'S. (2021). Compounds That Give Positive Iodoform Test. [Link]

  • Kabara, J. J., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. ResearchGate. [Link]

  • Zimmermann, M. B., et al. (2009). Iodine Treatment in Children With Subclinical Hypothyroidism Due to Chronic Iodine Deficiency Decreases Thyrotropin and C-peptide Concentrations and Improves the Lipid Profile. PubMed. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity in vitro of 2-amino-3-dodecanol in the agar diffusion assay. [Link]

  • Penson, P., et al. (2023). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements-A Narrative Review. PubMed. [Link]

  • Honda, D., et al. (2018). Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1. PMC. [Link]

  • Peter, S., et al. (2023). Fatty acid profiles of more than 470 marine species from the Southern Hemisphere. PubMed. [Link]

  • Lewis, R. (1970). Fatty Acid Composition of Some Marine Animals from Various Depths. ResearchGate. [Link]

  • Aslam, F., et al. (2024). Antibacterial potential and phytochemical analysis of two ethnomedicinally important plants. ScienceDirect. [Link]

  • Phcogj.com. (2020). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. [Link]

  • Olgun, Y., et al. (2021). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. MDPI. [Link]

Sources

Methodological & Application

Regioselective Synthesis of 2-Iodo-1-octanol from 1-Octene: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the regioselective synthesis of 2-iodo-1-octanol from 1-octene. The described method utilizes N-iodosuccinimide (NIS) in an aqueous medium to achieve a reliable and high-yield conversion. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, a step-by-step experimental protocol, and purification guidelines.

Introduction

The synthesis of halohydrins, molecules containing both a halogen and a hydroxyl group on adjacent carbon atoms, is a fundamental transformation in organic chemistry. These compounds serve as versatile intermediates in the synthesis of various organic molecules, including epoxides and other functionalized derivatives. The regioselective synthesis of a specific isomer is often a critical challenge. This note focuses on the preparation of 2-iodo-1-octanol, a valuable building block, from the readily available starting material, 1-octene.

The selected method, employing N-iodosuccinimide (NIS) as an electrophilic iodine source in the presence of water, offers several advantages, including mild reaction conditions, high regioselectivity, and good yields.[1][2] This approach avoids the use of harsh or environmentally challenging reagents often associated with traditional iodination methods.[1]

Theoretical Background: The Basis of Regioselectivity

The reaction of an alkene with a halogen and water to form a halohydrin is a classic example of electrophilic addition. The regioselectivity of this reaction, which dictates the specific placement of the iodine and hydroxyl groups, is governed by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's rule.[3][4]

In the case of an unsymmetrical alkene like 1-octene, the reaction proceeds through a cyclic iodonium ion intermediate.[5] This three-membered ring is formed by the electrophilic attack of the iodine from NIS on the double bond.[5] Due to the electron-donating effect of the alkyl chain, the C2 carbon of the original double bond can better stabilize a partial positive charge compared to the terminal C1 carbon.

Consequently, the nucleophilic attack by a water molecule occurs preferentially at the more substituted C2 position.[6][7] This backside attack opens the strained iodonium ion ring, leading to the formation of the desired 2-iodo-1-octanol product. This outcome is in accordance with Markovnikov's rule, where the electrophile (in this case, the iodine atom) adds to the carbon with more hydrogen atoms, and the nucleophile (the hydroxyl group from water) adds to the more substituted carbon.[3][4][7]

Experimental Workflow

The overall experimental workflow for the synthesis of 2-iodo-1-octanol from 1-octene is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents 1-Octene N-Iodosuccinimide Solvent (e.g., DME/Water) Mixing Dissolve 1-octene in solvent Reagents->Mixing Glassware Round-bottom flask Magnetic stirrer Addition funnel Glassware->Mixing Addition Add NIS solution dropwise Mixing->Addition Stirring Stir at controlled temperature Addition->Stirring Quenching Quench with Na2S2O3 (aq) Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent removal Drying->Evaporation Chromatography Column chromatography Evaporation->Chromatography Characterization NMR, IR, MS Chromatography->Characterization

Figure 1: A schematic overview of the experimental workflow for the synthesis of 2-iodo-1-octanol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-iodo-1-octanol on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

4.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
1-OcteneC₈H₁₆112.2110 mmol (1.12 g, 1.55 mL)>98%
N-Iodosuccinimide (NIS)C₄H₄INO₂224.9912 mmol (2.70 g)>98%
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1220 mLAnhydrous
Deionized WaterH₂O18.0210 mL-
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution--As needed-
Saturated Sodium Chloride (Brine) solution--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica GelSiO₂-As needed60 Å, 230-400 mesh

4.2. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (10 mmol, 1.12 g). Dissolve the 1-octene in a mixture of 1,2-dimethoxyethane (DME) (20 mL) and deionized water (10 mL).

  • Addition of NIS: In a separate flask, dissolve N-iodosuccinimide (12 mmol, 2.70 g) in 20 mL of DME. Transfer this solution to an addition funnel.

  • Reaction Execution: Cool the 1-octene solution to 0 °C using an ice bath. Add the NIS solution dropwise from the addition funnel to the stirred 1-octene solution over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the yellow color of the iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

4.3. Characterization

The final product, 2-iodo-1-octanol, should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Safety Precautions

  • N-Iodosuccinimide (NIS): NIS is a light-sensitive and potentially irritating solid.[1] Handle in a fume hood and wear gloves and safety glasses. Store in a dark, cool, and dry place.

  • 1-Octene: 1-Octene is a flammable liquid. Keep away from ignition sources.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides. Use in a well-ventilated area and away from open flames.

  • General: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing this experiment.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Ensure the NIS is of high purity.
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Be careful during the washing steps.
Formation of Byproducts Presence of impurities in starting materials.Use high-purity 1-octene and NIS.
Reaction conditions too harsh.Maintain the recommended reaction temperature.
Difficulty in Purification Incomplete separation of product from byproducts.Optimize the eluent system for column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective synthesis of 2-iodo-1-octanol from 1-octene using N-iodosuccinimide. The method is based on well-established principles of electrophilic addition and offers a practical approach for obtaining this valuable synthetic intermediate. By following the detailed steps and safety precautions outlined, researchers can confidently perform this synthesis and utilize the product for further chemical transformations.

References

  • Khan Academy. (n.d.). Halohydrin formation. Retrieved from [Link]

  • Vaia. (n.d.). A graduate student attempted to form the iodohydrin of the alkene shown below.... Retrieved from [Link]

  • Quora. (2016, November 28). Why does halohydrin formation occur?. Retrieved from [Link]

  • Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (2024, November 10). Markovnikov's Rule. Retrieved from [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (2025, August 18). Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: N-Iodosuccinimide: A Highly Effective Regioselective Reagent for Iodoesterification of Alkenes. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Selenium-Catalyzed Iodohydrin Formation from Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of iodohydrins from alkenes. Retrieved from [Link]

  • PubMed. (2008, February 15). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. Retrieved from [Link]

  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. (n.d.). Retrieved from [Link]

  • ScienceDirect. (2006, November 6). Selenium-catalyzed iodohydrin formation from alkenes. Retrieved from [Link]

  • Predicting the products of alkene addition reactions: Markovnikov vs anti-Markovnikov. (2025, July 16). Retrieved from [Link]

  • Scribd. (n.d.). Markovnikov vs Anti-Markovnikov Rules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Reddit. (2020, December 14). I2/H2O for halohydrin formation. Retrieved from [Link]

  • YouTube. (2024, November 6). Markovnikov vs anti-markovnikov reactions!. Retrieved from [Link]

  • YouTube. (2025, October 30). Markovnikov vs Anti-Markovnikov Reactions!. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007073202A1 - Purification process of iodixanol.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution. Retrieved from [Link]

  • ThaiScience. (n.d.). Regioselective 1,2-Alkoxy and Hydroxy Iodination of Alkenes by 1,4-Dibenzyl-1,4-Diazabicyclo[2.2.2] Octane Dichloroiodate. Retrieved from [Link]

  • YouTube. (2012, October 20). Halohydrin Formation - Alkene Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2023, December). Synthesis of (2‐iodo‐1,1‐disubstituted‐(1H)‐inden‐3‐yl) (p‐tolyl) sulfides. Retrieved from [Link]

  • Organic Syntheses. (1997). A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. Retrieved from [Link]

  • 1-iodo-2-octanol. (2025, May 20). Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Retrieved from [Link]

  • MDPI. (2022, December 5). Regioselective One-Pot Synthesis of Novel Functionalized Organoselenium Compound by Bis-Alkoxyselenenylation of Alkenes with Selenium Dibromide and Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011063551A1 - Preparation and purification of iodixanol.
  • Google Patents. (n.d.). CN107698457B - Crystallization and purification method of iodixanol.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. Retrieved from [Link]

Sources

Application Note: A Protocol for the Regioselective Synthesis of 2-Iodo-1-octanol via Iodohydroxylation of 1-Octene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iodohydrins are valuable synthetic intermediates in organic chemistry, serving as precursors for the formation of epoxides, amino alcohols, and other functionalized molecules. The direct iodohydroxylation of terminal alkenes typically proceeds with Markovnikov regioselectivity, yielding 1-iodo-2-alkanols. This application note provides a detailed, reliable two-step protocol for the synthesis of the anti-Markovnikov regioisomer, 2-iodo-1-octanol, from 1-octene. The described method involves an initial epoxidation of the alkene, followed by a regioselective acid-catalyzed ring-opening of the resulting epoxide with an iodide nucleophile. This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust methodology with clear, step-by-step instructions, mechanistic insights, and safety considerations.

Introduction and Theoretical Background

The addition of iodine and a hydroxyl group across a double bond is a fundamental transformation in organic synthesis. The common approach involves the in situ generation of hypoiodous acid (HOI) from an iodine source and an oxidant in the presence of water.[1] In the case of a terminal alkene such as 1-octene, this reaction proceeds through a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by a water molecule occurs preferentially at the more substituted carbon (C2), which can better stabilize a partial positive charge. This results in the formation of the Markovnikov addition product, 1-iodo-2-octanol.[1][2]

To achieve the desired anti-Markovnikov product, 2-iodo-1-octanol, a different synthetic strategy is required to control the regioselectivity. The protocol detailed herein circumvents the regiochemical outcome of direct electrophilic addition by employing a two-step sequence:

  • Epoxidation: The terminal alkene (1-octene) is first converted to its corresponding epoxide (1,2-epoxyoctane) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific and reliably yields the oxirane ring.[3]

  • Acid-Catalyzed Ring-Opening: The synthesized epoxide is then subjected to ring-opening with an iodide nucleophile (e.g., from sodium iodide) under acidic conditions. In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack of the iodide ion then proceeds at the more sterically accessible, less-substituted carbon (C1) via an Sₙ2-like mechanism. This regioselective attack leads to the desired product, 2-iodo-1-octanol.[4]

This two-step approach provides a reliable and high-yielding pathway to the target molecule, offering precise control over the regiochemical outcome.

Experimental Workflow Overview

The overall synthetic pathway is illustrated in the diagram below. The process begins with the selective oxidation of 1-octene to form an epoxide intermediate, which is then isolated and subsequently converted to the final iodohydrin product through a nucleophilic ring-opening reaction.

G cluster_0 Part A: Epoxidation cluster_1 Part B: Iodohydrin Formation A1 Dissolve 1-Octene in Dichloromethane (DCM) A2 Add m-CPBA solution dropwise at 0°C A1->A2 A3 Reaction Stirring (Room Temperature) A2->A3 A4 Quench & Wash (Sodium Bicarbonate/Brine) A3->A4 A5 Dry, Filter & Concentrate A4->A5 A6 Purify via Column Chromatography (Silica Gel) A5->A6 B1 Dissolve 1,2-Epoxyoctane & NaI in Acetonitrile/Water A6->B1 Isolated 1,2-Epoxyoctane B2 Add Acid Catalyst (e.g., H₂SO₄) B1->B2 B3 Reaction Stirring (Room Temperature) B2->B3 B4 Workup (Sodium Thiosulfate & Ether Extraction) B3->B4 B5 Dry, Filter & Concentrate B4->B5 B6 Purify via Column Chromatography (Silica Gel) B5->B6 Product Final Product: 2-Iodo-1-octanol B6->Product

Figure 1: Overall experimental workflow for the synthesis of 2-iodo-1-octanol.

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
1-Octene≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77% max (balance water)Sigma-AldrichPotent oxidant, handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Iodide (NaI)≥99.5%Acros Organics
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWR ChemicalsCorrosive, handle with extreme care.
AcetonitrileACS GradeFisher Scientific
Diethyl EtherAnhydrousVWR ChemicalsFlammable.
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.For aqueous workup.
Sodium Thiosulfate (Na₂S₂O₃)Saturated solutionIn-house prep.For quenching excess iodine.
Brine (Saturated NaCl)Saturated solutionIn-house prep.For aqueous workup.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshVWR ChemicalsFor column chromatography.
Part A: Synthesis of 1,2-Epoxyoctane
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (5.61 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 70% purity, 13.5 g, ~55 mmol, 1.1 eq) in 50 mL of DCM. Add this solution to the flask containing 1-octene dropwise via an addition funnel over 30 minutes.

    • Rationale: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions. m-CPBA is a widely used and effective reagent for epoxidation.[3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene spot has disappeared.

  • Workup and Quenching: Cool the reaction mixture again to 0°C. Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic by-product (meta-chlorobenzoic acid).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.

    • Rationale: The washing steps remove water-soluble by-products and unreacted reagents.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to yield pure 1,2-epoxyoctane as a colorless oil. An expected yield is typically in the range of 80-90%.

Part B: Synthesis of 2-Iodo-1-octanol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 1,2-epoxyoctane (2.56 g, 20 mmol) and sodium iodide (NaI) (4.50 g, 30 mmol, 1.5 eq) in a solvent mixture of 30 mL acetonitrile and 10 mL deionized water.

  • Acidification: To this stirring solution, add 2-3 drops of concentrated sulfuric acid (H₂SO₄).

    • Rationale: The acid acts as a catalyst to protonate the epoxide oxygen, activating it for nucleophilic attack by the iodide ion.[4]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the epoxide starting material is consumed. The solution may develop a yellow or brown color due to the formation of some I₂.

  • Workup and Quenching: Transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether. Wash the organic layer with 30 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any excess iodine (the color will disappear).

    • Rationale: Sodium thiosulfate reduces elemental iodine back to iodide, simplifying purification.[5]

  • Extraction: Wash the organic layer with 30 mL of brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 90:10) to afford the final product, 2-iodo-1-octanol. The expected yield for this step is typically 85-95%.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive when dry. Handle with care and avoid contact with metals.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sulfuric Acid: Highly corrosive and causes severe burns. Add reagents slowly and carefully. Always add acid to water, never the other way around.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during its use.

Characterization of 2-Iodo-1-octanol

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the CH-I group (~4.1-4.2 ppm), and two diastereotopic protons for the CH₂-OH group (~3.6-3.8 ppm).

  • ¹³C NMR (CDCl₃): The carbon bearing the iodine (CH-I) is expected around 40-45 ppm, and the carbon bearing the hydroxyl group (CH₂-OH) is expected around 68-72 ppm.

  • FT-IR (neat): A broad absorption peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching peaks just below 3000 cm⁻¹.

  • Mass Spectrometry (ESI+): The mass spectrum should show peaks corresponding to the molecular ion [M+H]⁺ or related fragments.

References

  • ResearchGate. (2025). Iodohydroxylation of Alkenes Promoted by Molecular and Hypervalent(III) Iodine. Available at: [Link]

  • ScienceDirect. (2006). Selenium-catalyzed iodohydrin formation from alkenes. Available at: [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Iodine Monochloride 98%. Available at: [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 19.7. Oxidation of alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Available at: [Link]

  • Zoller, U. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 under Solvent-Free Reaction Conditions. Green and Sustainable Chemistry.
  • YourFavouriteTeacher. (n.d.). Organic Chemistry Reactions Of Alkenes. Free In-Depth Study Guide. Available at: [Link]

  • SMOsNotes. (n.d.). Hydrogen peroxide will react with potassium iodide to produce iodine. Available at: [Link]

Sources

Using 1-Octanol, 2-iodo- as a precursor for 1,2-epoxyoctane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1,2-Epoxyoctane via Intramolecular Cyclization of 2-Iodo-1-octanol

Abstract

This application note provides a comprehensive technical guide for the synthesis of 1,2-epoxyoctane, a versatile chemical intermediate, using 2-iodo-1-octanol as the precursor. The core of this protocol is the base-promoted intramolecular cyclization, a classic example of the Williamson ether synthesis.[1][2][3] This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. The content is designed for researchers, chemists, and process development professionals requiring a robust and well-validated methodology for epoxide synthesis.

Reaction Mechanism and Scientific Principles

The formation of an epoxide from a halohydrin is a highly efficient and reliable transformation in organic synthesis. The reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism, often referred to as an intramolecular Williamson ether synthesis.[1][4]

The process unfolds in two key steps:

  • Deprotonation: A strong base is introduced to deprotonate the hydroxyl group of the 2-iodo-1-octanol. This acid-base reaction generates a transient alkoxide ion, which is a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the alcohol but ideally non-nucleophilic to avoid competing side reactions. Sodium hydride (NaH) is an excellent choice as the byproduct, hydrogen gas, is inert and easily removed from the reaction system.

  • Intramolecular SN2 Attack: The newly formed alkoxide, being part of the same molecule as the electrophilic carbon-iodine bond, is perfectly positioned for an intramolecular attack. The oxygen anion attacks the carbon atom bonded to the iodine, displacing the iodide ion, which is an excellent leaving group. This concerted, backside attack results in the formation of the strained three-membered oxirane ring of 1,2-epoxyoctane.[5][6]

The stereochemical arrangement of the hydroxyl and iodo groups must be anti-periplanar for the SN2 reaction to occur efficiently, although free rotation around the carbon-carbon bond allows the molecule to adopt this conformation readily.

Caption: Figure 1: Reaction Mechanism of Intramolecular Epoxidation.

Experimental Protocol

This protocol details the synthesis of 1,2-epoxyoctane on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
2-Iodo-1-octanol50906-13-3C₈H₁₇IO256.1220.05.12 gPrecursor
Sodium Hydride (NaH)7646-69-7NaH24.0024.0 (1.2 eq)0.96 g (60% disp.)Base
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11-100 mLSolvent
Diethyl Ether60-29-7C₄H₁₀O74.12-150 mLExtraction Solvent
Saturated NH₄Cl (aq)12125-02-9NH₄Cl53.49-50 mLQuenching Agent
Brine (Saturated NaCl)7647-14-5NaCl58.44-50 mLWashing Agent
Anhydrous MgSO₄7487-88-9MgSO₄120.37-~5 gDrying Agent
Equipment Setup
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon gas inlet

  • Dropping funnel (or powder funnel)

  • Septa

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Preparation: The entire apparatus should be flame-dried or oven-dried before assembly to ensure anhydrous conditions. Assemble the three-neck flask with a stir bar, reflux condenser, and a septum. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (80 mL) to the reaction flask via cannula or syringe. Carefully add the sodium hydride (0.96 g of 60% dispersion in mineral oil) to the THF. Caution: NaH is highly reactive with water and moisture.

  • Precursor Introduction: Dissolve 2-iodo-1-octanol (5.12 g, 20.0 mmol) in anhydrous THF (20 mL). Transfer this solution to the dropping funnel.

  • Reaction: Cool the stirred NaH/THF suspension to 0 °C using an ice-water bath. Add the 2-iodo-1-octanol solution dropwise from the dropping funnel over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup - Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous ammonium chloride solution (50 mL) dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL) to remove water-soluble impurities.

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Purification: The crude product is a colorless to pale yellow oil. Purify by vacuum distillation to obtain pure 1,2-epoxyoctane.[7] The boiling point is approximately 62-63 °C at 17 mmHg.[8]

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_final Final Product Phase A 1. Assemble & Dry Glassware B 2. Purge with Inert Gas (N₂) A->B C 3. Add NaH & Anhydrous THF B->C D 4. Cool to 0°C C->D E 5. Add 2-Iodo-1-octanol Solution D->E F 6. Stir at Room Temperature (2-3h) E->F G 7. Quench with Sat. NH₄Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Wash with Water & Brine H->I J 10. Dry with MgSO₄ & Filter I->J K 11. Concentrate via Rotary Evaporation J->K L 12. Purify by Vacuum Distillation K->L M 13. Characterize Final Product L->M

Caption: Figure 2: Step-by-step experimental workflow for synthesis.

Characterization and Analysis

To confirm the identity and purity of the synthesized 1,2-epoxyoctane, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (128.21 g/mol ).[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic C-O-C asymmetric stretching of the epoxide ring around 1250 cm⁻¹ and the absence of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR (in CDCl₃): Expect characteristic signals for the epoxide protons between δ 2.4-3.0 ppm. The methylene protons of the hexyl chain will appear as a multiplet around δ 1.2-1.6 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.

    • ¹³C NMR (in CDCl₃): Expect signals for the epoxide carbons around δ 47 ppm (CH₂) and δ 52 ppm (CH).

Safety and Handling Precautions

  • 2-Iodo-1-octanol: Handle with care. While specific data is limited, similar iodohydrins like 2-iodoethanol are classified as hazardous and potentially fatal if swallowed.[10] Avoid contact with skin, eyes, and inhalation.

  • Sodium Hydride (NaH): Extremely flammable and water-reactive. It releases flammable hydrogen gas upon contact with moisture. Handle only under inert, anhydrous conditions.

  • 1,2-Epoxyoctane: The product is a flammable liquid.[11] It may cause skin, eye, and respiratory irritation. Ensure proper personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • Solvents: Diethyl ether and THF are highly flammable and volatile. Work in a fume hood and eliminate all potential ignition sources.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Computational Insights into the Spontaneity of Epoxide Formation from Halohydrins. Universitas-Monthly. [Link]

  • Chemistry LibreTexts. 15.7: Synthesis of Epoxides. [Link]

  • Chemistry LibreTexts. 11.2: Synthesis of Epoxides. [Link]

  • Osbourn, J. (2021). Intramolecular Williamson Ether Synthesis. YouTube. [Link]

  • Google Patents.
  • Schwartz, R. D., & McCoy, C. J. (1976). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Applied and Environmental Microbiology, 31(1), 78–82. [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

  • de Smet, M. J., Wynberg, H., & Witholt, B. (1981). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 42(5), 811–816. [Link]

  • Organic Syntheses. Recent Applications of 1,2:4,5-Diepoxypentane and Dichlorodiol Precursors in Natural Product Synthesis. [Link]

  • ResearchGate. Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • Organic Reactions. Base-Promoted Isomerizations of Epoxides. [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • PubMed. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. [Link]

  • Khan Academy. Epoxide formation and anti dihydroxylation. [Link]

Sources

Application and Protocol for the Synthesis of 2-Iodooctan-1-ol from 1-Octene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of 2-iodooctan-1-ol via the iodohydroxylation of 1-octene. The protocol utilizes N-iodosuccinimide (NIS) as an efficient electrophilic iodine source in an aqueous medium. The described method is characterized by its operational simplicity, high yield, and adherence to established chemical principles. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization and product characterization, targeting researchers in synthetic organic chemistry and drug development.

Introduction

The formation of halohydrins is a fundamental transformation in organic synthesis, providing valuable intermediates for the preparation of epoxides, amino alcohols, and other functionalized molecules. Among halohydrins, iodohydrins are particularly useful due to the high reactivity of the carbon-iodine bond, which facilitates subsequent nucleophilic substitution reactions. The conversion of alkenes to iodohydrins can be challenging due to the reversibility of the addition of hypoiodous acid (HOI).[1] Modern synthetic methods have overcome this by using an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the presence of water.[1][2] This approach ensures a high-yielding and regioselective transformation.[3]

This protocol focuses on the iodohydroxylation of 1-octene, a terminal alkene, to produce 2-iodooctan-1-ol. The reaction proceeds with high regioselectivity, following Markovnikov's rule, and offers a reliable method for accessing this key synthetic intermediate.[2][3]

Mechanism of Action

The reaction proceeds through a well-established electrophilic addition mechanism. The key steps are outlined below:

  • Activation of the Alkene: The electron-rich double bond of 1-octene attacks the electrophilic iodine atom of N-iodosuccinimide.

  • Formation of a Bridged Iodonium Ion: This attack leads to the formation of a cyclic, three-membered iodonium ion intermediate. This bridged structure is key to the reaction's stereoselectivity. The positive charge is distributed between the two carbons of the original double bond and the iodine atom.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the iodonium ion. Due to electronic effects, the attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge. This regioselectivity is consistent with Markovnikov's rule.[2][3]

  • Ring Opening and Deprotonation: The nucleophilic attack opens the iodonium ion ring in an anti-fashion, leading to an oxonium ion. A final deprotonation step, typically by another water molecule or the succinimide anion, yields the neutral 2-iodooctan-1-ol product and regenerates the catalyst if one is used.

This mechanism ensures that the iodine atom adds to the terminal carbon (C1) and the hydroxyl group adds to the internal carbon (C2).

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-iodooctan-1-ol.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Octene112.211.12 g (1.55 mL)10.01.0
N-Iodosuccinimide (NIS)224.982.70 g12.01.2
Acetonitrile (MeCN)41.0520 mL--
Deionized Water (H₂O)18.0210 mL--
Saturated Na₂S₂O₃ (aq)-~15 mL--
Diethyl Ether (Et₂O)74.12~60 mL--
Brine (Saturated NaCl)-~20 mL--
Anhydrous MgSO₄120.37~2-3 g--
Reaction Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1-Octene in MeCN/H₂O B Cool to 0 °C (Ice Bath) A->B C Add NIS portion-wise B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Obtain Pure 2-Iodooctan-1-ol J->K

Caption: Experimental workflow for the synthesis of 2-iodooctan-1-ol.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.12 g, 10.0 mmol). Dissolve the alkene in a solvent mixture of acetonitrile (20 mL) and deionized water (10 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NIS: While stirring vigorously, add N-iodosuccinimide (2.70 g, 12.0 mmol) to the reaction mixture in small portions over 15 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the complete addition of NIS, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1-octene) is consumed.

  • Quenching: Upon completion, cool the flask again in an ice bath and quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, ~15 mL) to consume any unreacted iodine. The disappearance of the yellow/brown color indicates complete quenching.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-iodooctan-1-ol.

Characterization and Expected Results

  • Appearance: The final product, 2-iodooctan-1-ol, is expected to be a pale yellow oil.

  • Yield: Typical yields for this reaction are in the range of 80-95%.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should show characteristic peaks for the protons on the carbon atoms bearing the iodine and hydroxyl groups.

    • ¹³C NMR: The spectrum will confirm the presence of eight distinct carbon signals, with the carbons attached to the iodine and hydroxyl groups shifted downfield.

    • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or low temperature.Allow the reaction to stir for a longer period at room temperature. A slight excess of NIS (1.3-1.5 equivalents) can also be used.[1]
Formation of Byproducts Reaction temperature too high, leading to side reactions.Maintain a low temperature (0-5 °C) during the addition of NIS.
Low Yield after Work-up Incomplete extraction of the product.Increase the number of extractions with diethyl ether or use a different extraction solvent like dichloromethane.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • N-iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like acetonitrile and diethyl ether are flammable. Keep away from ignition sources.

Mechanistic Visualization

G 1-Octene NIS N-Iodosuccinimide (NIS) Iodonium_Ion Bridged Iodonium Ion NIS->Iodonium_Ion plus1 + plus2 + Oxonium_Ion Oxonium Intermediate Iodonium_Ion->Oxonium_Ion Nucleophilic Attack by H₂O plus3 + Succinimide_Anion Succinimide Anion Water H₂O (Nucleophile) Water->Oxonium_Ion Succinimide Succinimide plus4 + Product 2-Iodooctan-1-ol Oxonium_Ion->Product Deprotonation plus5 + H⁺

Caption: Reaction mechanism of iodohydroxylation of 1-octene with NIS.

References

  • Barluenga, J., et al. (2010). An improved synthesis of iodohydrins from alkenes. ChemInform, 41(12). Available at: [Link]

  • D'auria, M., & Racioppi, R. (2006). Selenium-catalyzed iodohydrin formation from alkenes. Tetrahedron Letters, 47(45), 8039-8042. Available at: [Link]

  • Bellesia, F., et al. (1997). An improved synthesis of iodohydrins from alkenes. Gazzetta Chimica Italiana, 127(11), 723-725. Available at: [Link]

  • Wikipedia contributors. (2025). N-Iodosuccinimide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

Sources

Application Note: Nucleophilic Substitution & Functionalization of 2-Iodo-1-Octanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reactivity profile of 2-iodo-1-octanol , a versatile vicinal halohydrin, and provides validated protocols for its transformation into high-value intermediates.


Molecular Weight:  256.12  g/mol 

Executive Summary

2-iodo-1-octanol represents a classic "ambiphilic" building block in organic synthesis. It possesses two distinct reactive centers: a nucleophilic hydroxyl group at C1 and an electrophilic carbon-iodide bond at C2. This duality allows for divergent synthetic pathways controlled strictly by pH and solvent conditions.

This guide focuses on three critical workflows:

  • Intramolecular Cyclization: Rapid synthesis of 1,2-epoxyoctane.

  • Regioselective Azidolysis: Controlled synthesis of 2-azido-1-octanol vs. 1-azido-2-octanol.

  • Hydrolytic Conversion: Generation of 1,2-octanediol.

Mechanistic Profiling & Reactivity

Understanding the competition between intermolecular and intramolecular substitution is the key to mastering this molecule.

The "Switch" Mechanism

The reactivity of 2-iodo-1-octanol is governed by the basicity of the medium.

  • Pathway A (Basic Conditions): The alkoxide formed at C1 attacks C2 via an intramolecular

    
     mechanism (Williamson ether synthesis type), displacing iodide to form 1,2-epoxyoctane . This reaction is kinetically favored over intermolecular substitution due to entropic factors (neighboring group participation).
    
  • Pathway B (Neutral/Acidic Conditions): The hydroxyl group remains protonated. External nucleophiles (e.g.,

    
    , 
    
    
    
    ) can directly attack the C2 position, displacing iodide. However, this secondary center is sterically hindered compared to primary halides, often requiring elevated temperatures or polar aprotic solvents.
Visualizing the Reaction Pathways

ReactionPathways Start 2-Iodo-1-Octanol (Halohydrin) Epoxide 1,2-Epoxyoctane (Epoxide) Start->Epoxide Base (OH-) Intramolecular SN2 Azide2 2-Azido-1-Octanol (Internal Attack) Start->Azide2 NaN3, DMF Direct SN2 Azide1 1-Azido-2-Octanol (Terminal Attack) Epoxide->Azide1 NaN3, pH 9.5 (Basic Opening) Epoxide->Azide2 NaN3, pH 4.0 (Acidic Opening) Diol 1,2-Octanediol Epoxide->Diol H2O / H+

Figure 1: Divergent reaction pathways for 2-iodo-1-octanol controlled by pH and reagents.

Experimental Protocols

Protocol A: Synthesis of 1,2-Epoxyoctane (Intramolecular Substitution)

This is the most reliable transformation for this substrate. The reaction is virtually quantitative under biphasic conditions.

Reagents:

  • 2-Iodo-1-octanol (1.0 equiv)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Procedure:

  • Preparation: Dissolve 2-iodo-1-octanol (e.g., 10 mmol, 2.56 g) in DCM (20 mL) in a round-bottom flask.

  • Addition: Add 2.0 M NaOH (10 mL, 20 mmol) to the vigorously stirred organic phase.

  • Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodohydrin (

      
      ) will disappear, and the epoxide (
      
      
      
      ) will appear.
  • Workup: Separate the layers. Extract the aqueous layer once with DCM (10 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath temp < 30°C due to epoxide volatility).
    
  • Yield: Expect >90% yield of a clear, colorless oil.[1]

Key Insight: The biphasic system protects the formed epoxide from hydrolyzing back to the diol, which can occur in homogenous aqueous base.

Protocol B: Regioselective Synthesis of Azido-Octanols

This protocol demonstrates how to access either regioisomer using the epoxide generated in Protocol A as the "switchable" intermediate.

Option 1: Synthesis of 1-Azido-2-octanol (Terminal Attack)

Target: Nucleophile attacks the less hindered primary carbon.

  • Conditions: Dissolve 1,2-epoxyoctane (5 mmol) in Methanol/Water (4:1, 10 mL).

  • Reagent: Add Sodium Azide (

    
    , 7.5 mmol) and Ammonium Chloride (
    
    
    
    , 5 mmol).
  • Reaction: Reflux (65°C) for 4–6 hours. The pH remains near neutral/basic, favoring steric control.

  • Result: 95:5 ratio favoring the 1-azido product.

Option 2: Synthesis of 2-Azido-1-octanol (Internal Attack)

Target: Nucleophile attacks the more substituted secondary carbon (electronic control).

  • Conditions: Suspend 1,2-epoxyoctane (5 mmol) in Water (10 mL).

  • Reagent: Add Sodium Azide (

    
    , 15 mmol).
    
  • Adjustment: Adjust pH to 4.0–4.5 using Acetic Acid or dilute

    
    .
    
  • Reaction: Stir at 30°C for 12 hours.

  • Mechanism: Protonation of the epoxide oxygen creates a partial positive charge on the more substituted carbon (C2), directing the azide attack to that position despite steric hindrance.

  • Result: >85% selectivity for the 2-azido product.

Data Summary & Comparison

Reaction PathwayReagentsMajor ProductMechanismKey Selectivity Driver
Cyclization NaOH / DCM1,2-EpoxyoctaneIntramolecular

Kinetic proximity of alkoxide to C-I
Basic Opening

/ MeOH
1-Azido-2-octanolIntermolecular

Sterics (attack at less hindered C)
Acidic Opening

/

2-Azido-1-octanolActivated

Electronics (attack at most

C)
Direct Sub.

/ DMF
2-Azido-1-octanolDirect

Inversion at C2 (requires no base)

Safety & Handling

  • Alkyl Iodides: 2-iodo-1-octanol is light-sensitive and a potential alkylating agent. Store in amber vials at 4°C. Discard if the liquid turns dark purple/brown (indicates free iodine release).

  • Sodium Azide: Highly toxic and can form explosive metal azides. Never use halogenated solvents (like DCM) with sodium azide in the presence of transition metals, though DCM is safe for the epoxidation step (Protocol A) where no azide is present. For Protocol B, use water/methanol.

  • Epoxides: 1,2-epoxyoctane is a potential mutagen and skin irritant. Handle in a fume hood.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[2][3] Ring Opening of Epoxides with Sodium Azide in Water.[3][4][5][6] A Regioselective pH-Controlled Reaction.[2][4] The Journal of Organic Chemistry, 64(16), 6094–6096.

  • Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins and Their Derivatives. Synthesis, 1994(03), 225–238.

  • Pansare, S. V., & Malusare, M. G. (1997). Regioselective Ring Opening of Epoxides with Azide: A New Protocol. Synlett, 1997(06), 671–672.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Iodoethanol (Analogous handling for 2-iodo-1-octanol).

Sources

Application Note: One-Pot Synthesis of Branched Ionizable Cationic Lipids from 1-Octanol, 2-iodo- for mRNA-LNP Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid evolution of mRNA therapeutics has driven an intense demand for novel ionizable cationic lipids. These lipids are the critical functional components of Lipid Nanoparticles (LNPs), dictating both the encapsulation efficiency of the nucleic acid payload and its successful endosomal escape within target cells.

Historically, ionizable lipids have been synthesized by reacting polyamine cores with epoxide-terminated alkyl chains via Michael addition or nucleophilic substitution (SN2) ring-opening [1]. However, short-chain epoxides (such as 1,2-epoxyoctane) present significant manufacturing challenges: they are highly volatile, prone to spontaneous polymerization, and suffer from limited shelf-life.

To overcome these limitations, 1-Octanol, 2-iodo- (CAS 119297-96-0) serves as an ideal, bench-stable halohydrin precursor [2]. This bifunctional molecule features a primary hydroxyl group adjacent to a secondary iodide. Under mild basic conditions, it undergoes rapid intramolecular cyclization to generate the reactive epoxide in situ. This "one-pot" epoxidation and subsequent amination strategy ensures a low steady-state concentration of the electrophile. This controlled release prevents runaway poly-alkylation and cross-linking of the polyamine core, yielding a highly defined branched lipid architecture (designated here as OAL-8 ). Furthermore, recent structural-activity relationship (SAR) studies indicate that retaining hydroxyl groups on the alkyl chains—a natural byproduct of this ring-opening—significantly enhances mRNA encapsulation via increased hydrogen bonding [3].

Experimental Protocol: Synthesis of OAL-8

This self-validating protocol details the synthesis of the Octyl-Amino-Lipid 8 (OAL-8) using a spermine core. The procedure is designed to ensure high regioselectivity and yield.

Materials
  • Precursor: 1-Octanol, 2-iodo- (≥98% purity)

  • Nucleophile Core: Spermine (N,N'-bis(3-aminopropyl)-1,4-butanediamine)

  • Base: Potassium Carbonate (K2CO3), anhydrous

  • Solvents: Anhydrous Ethanol (EtOH), Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Synthesis Workflow
  • Preparation of the Amine Core: Dissolve 1.0 mmol of spermine in 15 mL of anhydrous ethanol in a round-bottom flask. Add 6.0 mmol of finely ground anhydrous K2CO3.

    • Causality: K2CO3 acts as a heterogeneous, non-nucleophilic base. It is strong enough to deprotonate the primary alcohol of 1-Octanol, 2-iodo- to drive cyclization, but will not interfere with the nucleophilic attack of the amine.

  • In Situ Epoxidation and Alkylation: Heat the suspension to 80°C under a nitrogen atmosphere. Slowly add 5.0 mmol of 1-Octanol, 2-iodo- dropwise over 30 minutes.

    • Causality: Dropwise addition ensures that the halohydrin is immediately converted to 1,2-epoxyoctane and consumed by the excess amine binding sites, minimizing unwanted dimerization of the lipid tails [4].

  • Reaction Maturation: Maintain the reaction at 80°C for 48 hours. Monitor the consumption of the halohydrin via TLC (DCM:MeOH 9:1, visualized with iodine vapor).

  • Purification: Cool the mixture to room temperature and filter out the inorganic salts. Evaporate the ethanol under reduced pressure. Purify the crude viscous oil using flash column chromatography (silica gel, gradient elution from 100% DCM to 85:15 DCM:MeOH with 1% NH4OH).

  • Validation (Self-Validating Step): Confirm the structure via 1H NMR (CDCl3). The disappearance of the multiplet at ~4.2 ppm (CH-I) and the appearance of broad signals at ~3.6 ppm (CH-OH) confirm successful ring-opening and integration of the branched octyl chains.

Synthesis_Mechanism A 1-Octanol, 2-iodo- (Stable Halohydrin) B 1,2-Epoxyoctane (In Situ Electrophile) A->B K2CO3, EtOH Intramolecular SN2 D OAL-8 Lipid (Ionizable Target) B->D Ring-Opening Alkylation C Spermine Core (Nucleophile) C->D Nucleophilic Attack

Fig 1: One-pot synthesis mechanism from 1-Octanol, 2-iodo- to the OAL-8 ionizable lipid.

LNP Formulation and mRNA Encapsulation

To validate the biological utility of OAL-8, it must be formulated into an LNP encapsulating a reporter mRNA (e.g., Firefly Luciferase).

Microfluidic Assembly
  • Lipid Phase: Dissolve OAL-8, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a standard FDA-approved molar ratio of 50:10:38.5:1.5 [5].

  • Aqueous Phase: Dilute the mRNA in 50 mM Citrate Buffer at pH 4.0.

    • Causality: The apparent pKa of OAL-8 is approximately 6.45. At pH 4.0, the tertiary amines of OAL-8 are fully protonated, driving rapid, high-affinity electrostatic complexation with the polyanionic mRNA backbone.

  • Mixing: Process the two streams through a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.

Maturation and Dialysis
  • Neutralization: Immediately dialyze the crude LNPs against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette.

    • Causality: Shifting the pH to 7.4 deprotonates the OAL-8 lipid. This loss of charge triggers a hydrophobic collapse, driving the helper lipids to form a protective solid lipid shell around the mRNA-cationic lipid core, ensuring systemic stability.

LNP_Workflow A Microfluidic Mixing (pH 4.0 Citrate Buffer) B Electrostatic Assembly (mRNA + Protonated OAL-8) A->B C Dialysis (pH 7.4) (Neutralization & Maturation) B->C D Endocytosis into Target Cell C->D E Endosomal Acidification (OAL-8 Protonation) D->E F Membrane Fusion & mRNA Release E->F

Fig 2: LNP formulation workflow and pH-dependent endosomal escape pathway.

Data Presentation & Quality Control

Prior to in vitro or in vivo application, the formulated LNPs must pass strict physicochemical quality control. Size and Polydispersity Index (PDI) are measured via Dynamic Light Scattering (DLS). Encapsulation Efficiency (EE%) is determined using a modified RiboGreen assay (comparing fluorescence in the presence and absence of 1% Triton X-100).

Table 1: Physicochemical Characterization of Formulated LNPs

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa (TNS Assay)
OAL-8 LNP 78.4 ± 2.10.11 ± 0.0294.5 ± 1.26.45
SM-102 LNP (Control)82.1 ± 3.00.13 ± 0.0392.1 ± 1.86.68

Note: The OAL-8 LNPs demonstrate a highly uniform size distribution (PDI < 0.15) and an ideal pKa (6.0–6.5 range), which is strictly correlated with optimal endosomal escape and minimal systemic toxicity.

References

  • 1-Octanol, 2-iodo- | CID 10422519. PubChem, National Institutes of Health (NIH). Available at:[Link][2]

  • Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering. Nano Letters. Available at:[Link][1]

  • Comprehensive Engineering of Ionizable Lipid Nanoparticles and mRNA Elements for Next-Generation Vaccines. ACS Nano. Available at:[Link][4]

  • New ionizable lipids reduce the lipid-to-mRNA ratio for base editing. National Science Review. Available at:[Link][3]

  • Ionizable Lipids with Triazole Moiety from Click Reaction for LNP-Based mRNA Delivery. Pharmaceutics (MDPI). Available at:[Link][5]

Sources

Synthesis of surfactants using 2-iodooctan-1-ol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of C2-Functionalized Surfactants via 2-Iodooctan-1-ol Scaffolds

Abstract

This application note details the synthesis and utilization of 2-iodooctan-1-ol , a bifunctional C8 building block, for the development of novel surface-active agents. Unlike standard terminal surfactants, the 2-iodo-1-alcohol motif allows for the introduction of polar head groups at the C2 position, creating "branched-tail" or "kinked" surfactants with unique interfacial packing properties. This guide covers the regioselective synthesis of the intermediate via


-iodo ester reduction and its subsequent conversion into cationic and anionic surfactants.

Critical Structural Distinction & Strategy

Before beginning synthesis, researchers must distinguish between the two common iodohydrin isomers derived from C8 precursors. This protocol focuses strictly on Isomer A , as requested.

  • Isomer A (Target): 2-iodooctan-1-ol

    • Structure: Iodine at C2 (secondary), Hydroxyl at C1 (primary).

    • Utility: Precursor for C2-functionalized surfactants; allows primary alcohol oxidation or functionalization while preserving the C2 leaving group.

    • Synthesis Challenge: Cannot be made directly from 1-octene/iodine/water (which yields Isomer B). Requires

      
      -functionalization logic.[1]
      
  • Isomer B (Common Byproduct): 1-iodooctan-2-ol

    • Structure: Iodine at C1 (primary), Hydroxyl at C2 (secondary).

    • Origin: Standard Markovnikov hydration of 1-octene with NIS/Water.

Synthesis of the Intermediate: 2-Iodooctan-1-ol

This protocol utilizes the


-iodination of octanoyl derivatives followed by chemoselective reduction . This route guarantees the placement of iodine at the C2 position.
Reagents & Materials
  • Octanoyl chloride (98%)

  • Iodine (

    
    )[2][3][4]
    
  • Thionyl chloride (

    
    )
    
  • Ethanol (Absolute)

  • Lithium Borohydride (

    
    ) or DIBAL-H
    
  • Tetrahydrofuran (THF), Anhydrous

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 2-iodooctanoate

  • Halogenation: In a dry flask under

    
    , dissolve octanoyl chloride (50 mmol) in 
    
    
    
    (10 mL). Add
    
    
    (55 mmol) and a catalytic amount of HI or
    
    
    activator. Reflux for 4 hours to ensure
    
    
    -iodination.
  • Esterification: Cool the mixture to 0°C. Slowly add absolute ethanol (excess) to quench the acid chloride and form the ethyl ester.

  • Workup: Evaporate excess solvent. Wash the organic layer with saturated

    
     (to remove excess iodine) and brine.[5] Dry over 
    
    
    
    .
    • Checkpoint:

      
      H NMR should show a triplet/multiplet at 
      
      
      
      4.1-4.3 ppm corresponding to the
      
      
      -proton (
      
      
      ).

Step 2: Chemoselective Reduction to 2-iodooctan-1-ol Note: Strong reducing agents like


 will dehalogenate the molecule. We use 

to preserve the C-I bond.
  • Preparation: Dissolve Ethyl 2-iodooctanoate (20 mmol) in anhydrous THF (50 mL) at 0°C.

  • Reduction: Add

    
     (2.0 M in THF, 22 mmol) dropwise. Stir at 0°C for 2 hours, then allow to warm to room temperature.
    
  • Quench: Carefully quench with saturated

    
     solution (Gas evolution!).
    
  • Isolation: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: 75-85%

    • Validation:

      
      C NMR signal for C-I at 
      
      
      
      30-40 ppm; C-OH at
      
      
      65 ppm.

Application Protocols: Surfactant Synthesis

Once 2-iodooctan-1-ol is isolated, it serves as a divergent point for creating Cationic or Anionic surfactants.

Module A: Cationic Surfactant (Quaternization)

Target:(1-hydroxyoctan-2-yl)trimethylammonium iodide Mechanism:


 displacement of the secondary iodine. Note that secondary iodides react slower than primary ones; heat and polar aprotic solvents are required.
  • Reaction: Dissolve 2-iodooctan-1-ol (10 mmol) in Acetonitrile (

    
    , 20 mL).
    
  • Amination: Add Trimethylamine (33% in EtOH, 50 mmol) or condensed

    
     gas in a pressure tube.
    
  • Conditions: Seal the tube and heat to 60-70°C for 24 hours.

  • Workup: Cool to room temperature. The quaternary salt may precipitate.[6] If not, evaporate solvent and triturate with cold diethyl ether to remove unreacted starting material.

  • Result: A hygroscopic solid/oil. The hydroxyl group at C1 acts as a secondary polar head, creating a "Gemini-like" hydration sphere.

Module B: Anionic Surfactant (Strecker Sulfonation)

Target:Sodium 1-hydroxyoctane-2-sulfonate Mechanism: Nucleophilic substitution with sulfite.

  • Reaction: Suspend 2-iodooctan-1-ol (10 mmol) in a mixture of Water/Ethanol (1:1, 30 mL).

  • Reagent: Add Sodium Sulfite (

    
    , 20 mmol).
    
  • Conditions: Reflux for 12-16 hours. The iodine is displaced by the sulfonate group.

  • Purification: Evaporate ethanol. Lyophilize the aqueous phase. Recrystallize from hot ethanol to separate the surfactant from inorganic salts (

    
    , excess 
    
    
    
    ).

Scientific Validation & Logic

Why C2-Functionalization?

Standard surfactants (C1-Head) form spherical micelles. C2-functionalized surfactants (derived from 2-iodooctan-1-ol) possess a "tail-kink" near the interface.

  • Effect: Increases the critical micelle concentration (CMC) slightly but enhances solubility and lowers the Krafft temperature due to disrupted crystal packing.

  • Bifunctionality: The remaining C1-OH group allows for further ethoxylation (Non-ionic hybrid) or hydrogen bonding with water, stabilizing the interface.

Data Summary Table
Parameter2-Iodooctan-1-ol (Intermediate)Cationic Derivative (Quat)Anionic Derivative (Sulfonate)
Molecular Weight 256.12 g/mol ~315.2 g/mol ~232.2 g/mol (Anion)
State Pale yellow oilHygroscopic SolidWhite Powder
Solubility Organic solventsWater/EthanolWater
Key NMR Sig.

4.2 (CH-I)

3.1 (

)

2.8-3.0 (CH-SO3)
Function ElectrophileAntimicrobial / Phase TransferDetergency / Wetting

Visualization of Workflows

Figure 1: Synthesis Pathway

Caption: Regioselective synthesis of 2-iodooctan-1-ol and divergent surfactant generation.

SurfactantSynthesis OctAcid Octanoyl Chloride AlphaIodo Ethyl 2-iodooctanoate (Intermediate 1) OctAcid->AlphaIodo 1. I2, SOCl2 2. EtOH IodoAlc 2-Iodooctan-1-ol (Key Scaffold) AlphaIodo->IodoAlc LiBH4 (THF) Selective Red. CatSurf Cationic Surfactant (Ammonium Salt) IodoAlc->CatSurf NMe3, 60°C (SN2) AnSurf Anionic Surfactant (Sulfonate) IodoAlc->AnSurf Na2SO3, Reflux (Strecker) Epoxide 1,2-Epoxyoctane (Alternative) IodoAlc->Epoxide NaOH (Cyclization)

Figure 2: Mechanistic Logic

Caption: Structural impact of C2-functionalization on surfactant head-group geometry.

Mechanism cluster_0 Reaction Logic IodoScaffold 2-Iodooctan-1-ol (Scaffold) SecHalide Secondary Halide (C2) Sterically Hindered IodoScaffold->SecHalide PrimAlcohol Primary Alcohol (C1) Hydrophilic Anchor IodoScaffold->PrimAlcohol Substitution Nucleophilic Attack at C2 requires Strong Nu / Heat SecHalide->Substitution Product Resulting Surfactant: Branched Head Group PrimAlcohol->Product Retained as Co-Head Group Substitution->Product Yields Kinked Tail

References

  • Reduction of Esters to Alcohols/Iodides: Chanthamath, S., et al. "Reduction of esters to alcohols and iodides using aminodiborane."[3] Chemical Communications, 2023. [Link]

  • General Iodohydrin Synthesis: Organic Chemistry Portal. "Synthesis of 1,2-iodoamines and iodohydrins." [Link]

Sources

Application Note: Chemoselective Silyl Protection of the Primary Hydroxyl Group in 2-Iodo-1-octanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of halohydrins, such as 2-iodo-1-octanol, presents a unique chemoselective challenge in organic synthesis and drug development. The molecule possesses both a nucleophilic primary hydroxyl group and an electrophilic secondary carbon bearing an iodine atom—an excellent leaving group. Applying standard protection protocols without mechanistic foresight often triggers intramolecular side reactions. This application note details a highly efficient, self-validating protocol for the tert-butyldimethylsilyl (TBS) protection of 2-iodo-1-octanol, yielding 1-(tert-butyldimethylsilyloxy)-2-iodooctane. By utilizing the modified Corey protocol[1], this method ensures quantitative hydroxyl protection while completely preserving the integrity of the carbon-iodine bond[2].

Mechanistic Rationale & Causality

When designing a protection strategy for a 1,2-halohydrin, the choice of base is the single most critical variable.

The Epoxidation Trap: If a strong base (e.g., sodium hydride, potassium tert-butoxide) is used, the primary alcohol is fully deprotonated to form a highly reactive alkoxide. Due to its proximity to the C2-iodide, this alkoxide rapidly undergoes an intramolecular


 attack, displacing the iodide and forming 1,2-epoxyoctane.

The Imidazole Solution: To prevent this, we employ imidazole in combination with tert-butyldimethylsilyl chloride (TBSCl). Imidazole is a weak amine base (


) that is insufficiently basic to deprotonate the alcohol. Instead, the mechanism proceeds via nucleophilic substitution at the silicon atom[3]. The alcohol oxygen attacks the electrophilic silicon of TBSCl (or a highly reactive N-TBS-imidazolium intermediate), forming a transient oxonium ion. Imidazole then acts as a proton scavenger, deprotonating the oxonium intermediate to yield the neutral silyl ether and precipitating as imidazole hydrochloride[3]. This pathway completely circumvents alkoxide formation, neutralizing the risk of epoxidation.

Furthermore, while the classic Corey protocol utilizes N,N-dimethylformamide (DMF) to maximize reaction speed, substituting DMF with anhydrous dichloromethane (DCM) significantly simplifies downstream aqueous purification while maintaining excellent yields[1].

Experimental Workflow

G A 2-Iodo-1-octanol (Bifunctional Halohydrin) B Addition of Imidazole (Weak Base / Scavenger) A->B Dissolve in anhydrous DCM C Addition of TBSCl (Electrophilic Silylating Agent) B->C 0 °C, N2 atmosphere D Nucleophilic Attack at Silicon (Avoids Alkoxide Formation) C->D Prevents intramolecular epoxidation E Aqueous Quench & Extraction (Removes Imidazole·HCl) D->E Validated by TLC Rf shift F 1-(TBS-oxy)-2-iodooctane (Protected Target Compound) E->F Silica Gel Chromatography

Workflow for TBS protection of 2-iodo-1-octanol, preventing base-catalyzed epoxidation.

Step-by-Step Methodology

This protocol is designed as a self-validating system . The successful progression of the reaction is continuously verified by visual state changes (precipitation) and chromatographic shifts, ensuring high trustworthiness before proceeding to analytical characterization.

Phase 1: Setup and Reagent Activation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to eliminate ambient moisture, which would otherwise hydrolyze the TBSCl[3].

  • Dissolution: Add 2-iodo-1-octanol (1.0 equiv, e.g., 5.0 mmol) to the flask. Inject anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M (50 mL).

  • Base Addition: Add imidazole (2.0 to 2.5 equiv) in one portion[4]. Stir at room temperature for 5-10 minutes until the mixture is completely homogeneous.

Phase 2: Silylation and Propagation
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 to 1.5 equiv) portion-wise over 5 minutes[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Within 30–60 minutes, a white precipitate (imidazole hydrochloride) will begin to form. The appearance of this salt is a direct visual confirmation that the silylation is proceeding and HCl is being successfully scavenged[3].

Phase 3: Monitoring and Quench
  • TLC Monitoring: After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a 9:1 Hexanes/Ethyl Acetate eluent.

    • Self-Validation Checkpoint: The starting material (free hydroxyl) will appear as a highly polar, low-

      
       spot. The product (TBS ether) will appear as a highly non-polar, high-
      
      
      
      spot. The reaction is complete when the low-
      
      
      spot is entirely consumed.
  • Quench: Once complete, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (

    
    ). This halts the reaction and dissolves the precipitated imidazole hydrochloride.
    
Phase 4: Work-up and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL) to remove residual water and DMF (if used as a co-solvent).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ). Filter and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry and Causal Function

ReagentEquivalentsRoleCausal Justification
2-Iodo-1-octanol 1.0SubstrateBifunctional target; requires strict chemoselectivity to preserve the C-I bond.
TBSCl 1.2 - 1.5Silylating AgentProvides a bulky protective group stable to subsequent chromatography and redox conditions[4].
Imidazole 2.0 - 2.5Weak BaseScavenges HCl byproduct to drive the reaction forward without forming an epoxidizing alkoxide[3].
DCM (Anhydrous) 0.1 MSolventFacilitates a cleaner aqueous work-up compared to DMF, preventing emulsion formation[1].

Table 2: Troubleshooting and Corrective Actions

Observation / IssueRoot Cause AnalysisCorrective Action
Formation of a volatile, polar byproduct Intramolecular epoxidation triggered by accidental introduction of a strong base or excessive heat.Discard batch. Ensure strictly mild bases (imidazole or 2,6-lutidine) are utilized. Maintain 0 °C during TBSCl addition.
Incomplete conversion (stalled reaction) Hydrolysis of the TBSCl reagent by ambient moisture or wet solvent.Ensure rigorous anhydrous conditions. Add an additional 0.2 equiv of TBSCl and 0.4 equiv of imidazole.
Product degradation during chromatography Cleavage of the TBS ether by highly acidic active sites on the silica gel.Pre-treat the silica gel by flushing the column with 1% triethylamine (

) in hexanes prior to loading the sample.

References

  • A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-CI). Benchchem. 4

  • Silyl ether. Wikipedia. 1

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Orgosolver. 3

  • Synthetic Studies on Alotamide A: Construction of N‐Demethylalotamide A. ResearchGate. 2

Sources

Radical cyclization techniques utilizing 1-Octanol, 2-iodo-

The construction of novel heterocyclic scaffolds is a central goal in drug discovery. Radical cyclizations are particularly powerful because they proceed under mild, neutral conditions, preserving sensitive functional groups often present in complex, biologically active molecules. [3][5]The ability to rapidly build libraries of substituted indoles, quinolines, and other heterocyclic systems makes this methodology highly attractive for generating new chemical entities for screening and lead optimization. [12][13]For instance, the synthesis of tryptamine and quinoline derivatives, which are privileged structures in medicinal chemistry, can be efficiently achieved using these radical-based strategies. [12][14]

References

Sources

Green chemistry methods for synthesizing 2-iodo-1-octanol

The choice of method will depend on the specific needs and resources of the laboratory. For rapid synthesis and process optimization, sonication is a superior choice. For large-scale synthesis where cost and safety are paramount, the aqueous KI/H₂O₂ system is highly attractive. For teaching or small-scale synthesis, the elegance of the solvent-free approach is compelling. Future work in this area may explore the use of biocatalysts for enantioselective synthesis or the development of recyclable catalytic systems to further enhance the sustainability of these valuable transformations. [12]

References

  • ResearchGate. (n.d.). Solvent-Free Iodination of Organic Molecules Using the I2/Urea—H2O2 Reagent System. Available at: [Link]

  • Luliński, P., & Skulski, L. (2004). Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules, 9(7), 578–593. Available at: [Link]

  • Gottam, H., & Vinod, T. K. (2011). Versatile and Iodine Atom-Economic Co-Iodination of Alkenes. The Journal of Organic Chemistry, 76(4), 974–977. Available at: [Link]

  • Karunakaran, R. J., & Sathish, N. (n.d.). A New, Eco-Friendly Method for Iodination of Activated Arenes. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted organic synthesis. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. Available at: [Link]

  • ResearchGate. (n.d.). A New, Environment Friendly Protocol for Iodination of Electron-Rich Aromatic Compounds. Available at: [Link]

  • Yadav, A. K., & Gupta, A. (2022). Applications of ultrasound in total synthesis of bioactive natural products: A promising green tool. Ultrasonics Sonochemistry, 82, 105898. Available at: [Link]

  • The Royal Society of Chemistry. (2025). Green Chemistry. Available at: [Link]

  • Himaja, M., et al. (2011). Green technique-solvent free synthesis and its advantages. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Indian Chemical Society. (2020). Green Chemistry: Synthesis of organic compounds through green approach. Available at: [Link]

  • Bartoli, G., et al. (2003). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 68(11), 4594–4597. Available at: [Link]

  • Manac, Inc. (2023). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). Available at: [Link]

  • Castillo, J. A., et al. (2009). Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts. Molecules, 14(10), 4261–4273. Available at: [Link]

  • Taber, D. F., et al. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry. Available at: [Link]

  • IntechOpen. (2018). Ultrasound assisted Heterocycles Synthesis. Available at: [Link]

  • Zenodo. (2023). Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Iodine-Induced Transformations of Alcohols under Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2025). Experimental set-up for ultrasound-assisted biocatalytic synthesis of.... Available at: [Link]

  • The Royal Society of Chemistry. (2011). Continuous biocatalytic synthesis of (R)-2-octanol with integrated product separation. Available at: [Link]

  • Taber, D. F., et al. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. PubMed. Available at: [Link]

  • Sancai Chemical. (2026). The Crucial Role of 8-Iodo-1-Octanol in Modern Organic Synthesis. Available at: [Link]

  • Mehrabi, H. (2012). Ultrasound-assisted synthesis of aromatic 1,2-diketones from oximinoketones under neutral conditions in aqueous media. Ultrasonics Sonochemistry, 19(1), 125–129. Available at: [Link]

  • University of Manitoba. (n.d.). Experiment 5 Kinetics: The Oxidation of Iodide by Hydrogen Peroxide. Available at: [Link]

  • Wu, S., & Li, Z. (2021). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-115. Available at: [Link]

  • Wageningen University & Research. (n.d.). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. Available at: [Link]

  • SMOsNotes.com. (n.d.). Hydrogen peroxide will react with potassium iodide to produce iodine. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Equation for the reaction of iodide to iodine using hydrogen peroxide under acidic conditions?. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-1-octanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-iodo-1-octanol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the reaction to empower you to troubleshoot and optimize your synthesis for improved yields. This document is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the field.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-iodo-1-octanol?

The most prevalent and generally reliable method for the synthesis of 2-iodo-1-octanol is through the iodohydrin formation from 1-octene. This electrophilic addition reaction involves the reaction of the alkene with an iodine source in the presence of water. The reaction proceeds via a cyclic iodonium ion intermediate, which is then attacked by a water molecule.[1][2] This method is favored for its regioselectivity, where the hydroxyl group adds to the more substituted carbon and the iodine to the less substituted one, following Markovnikov's rule.[1][3]

Q2: What are the key reagents for this synthesis, and what are their roles?

The key reagents and their functions are summarized in the table below:

ReagentFunction
1-Octene The starting alkene substrate.
Iodine (I₂) or N-Iodosuccinimide (NIS) The electrophilic iodine source that initiates the reaction by forming a cyclic iodonium ion with the alkene.[4][5]
Water (H₂O) Acts as the nucleophile that attacks the iodonium ion intermediate, leading to the formation of the hydroxyl group. It is often used in excess and can also serve as a co-solvent.[4]
Solvent (e.g., Dioxane, Acetonitrile, Tetrahydrofuran) A co-solvent is often used to improve the solubility of the reactants, particularly the non-polar 1-octene and the iodine source.[4][6]

Q3: What is the expected stereochemistry of the product?

The reaction proceeds through an anti-addition mechanism. The nucleophilic attack by water on the cyclic iodonium ion intermediate occurs from the side opposite to the iodine atom. This results in the formation of a product with the iodine and hydroxyl groups in a trans or anti configuration relative to each other.[1][2][7]

II. Troubleshooting Guide

This section addresses common issues that can lead to low yields or impure products during the synthesis of 2-iodo-1-octanol.

Problem 1: Low or No Product Formation

Q: I've set up the reaction, but my TLC analysis shows mostly unreacted 1-octene. What could be the problem?

A: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and setup.

Possible Causes & Solutions:

  • Inactive Iodine Source:

    • Insight: Molecular iodine (I₂) can sublime over time, and N-Iodosuccinimide (NIS) can decompose, especially if not stored properly.

    • Solution: Use freshly purchased or properly stored iodine or NIS. For I₂, ensure the container is tightly sealed. For NIS, it should be a light-colored powder; significant discoloration may indicate decomposition.[8]

  • Insufficient Water:

    • Insight: Water is a crucial nucleophile in this reaction. If the reaction is run in an anhydrous organic solvent without the addition of water, the desired iodohydrin will not form.

    • Solution: Ensure that water is present in the reaction mixture. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of all reactants.[4]

  • Low Reaction Temperature:

    • Insight: While some reactions benefit from lower temperatures to control side reactions, excessively low temperatures can significantly slow down the rate of iodohydrin formation.[9]

    • Solution: Most iodohydrin formations are carried out at room temperature.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be considered, but this should be monitored carefully to avoid promoting side reactions.

G cluster_start cluster_reagent_check Reagent Check cluster_test_reaction Test Reaction cluster_analysis Analysis cluster_outcome start Low Yield Observed reagent_quality Check Iodine/NIS Quality (Appearance, Age) start->reagent_quality water_presence Verify Water Addition reagent_quality->water_presence small_scale_test Run Small-Scale Test Reaction with Fresh Reagents water_presence->small_scale_test tlc_analysis Monitor by TLC small_scale_test->tlc_analysis success Improved Yield tlc_analysis->success Product Formation Observed fail Issue Persists tlc_analysis->fail No Product Formation

Problem 2: Formation of Side Products

Q: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A: The formation of side products is a key challenge in optimizing the yield of 2-iodo-1-octanol. Understanding the potential side reactions is crucial for their mitigation.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
1,2-diiodooctane If water is limited, the iodide ion (from I₂ or as a counter-ion) can act as a nucleophile and attack the iodonium ion intermediate.Use a sufficient excess of water to outcompete the iodide ion as the nucleophile.[2]
Octan-1,2-diol This can form if the iodohydrin undergoes subsequent hydrolysis, although this is less common under standard reaction conditions. More likely if the reaction is heated for extended periods or during workup with aqueous base.Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid prolonged heating.
Rearrangement Products While less common with terminal alkenes like 1-octene, carbocation rearrangements can occur, especially if the reaction conditions promote the opening of the iodonium ion to a full carbocation.Use reaction conditions that favor the stability of the cyclic iodonium ion, such as polar aprotic solvents and avoiding strong acids.
Ether Dimers In some cases, the alcohol product can react with another molecule of the starting material or product, especially under acidic conditions or at elevated temperatures.Control the reaction temperature and avoid strongly acidic conditions.

G 1-Octene 1-Octene Iodonium Ion Iodonium Ion 1-Octene->Iodonium Ion + I⁺ 2-Iodo-1-octanol 2-Iodo-1-octanol (Desired Product) Iodonium Ion->2-Iodo-1-octanol + H₂O (Major Pathway) 1,2-diiodooctane 1,2-diiodooctane (Side Product) Iodonium Ion->1,2-diiodooctane + I⁻ (Minor Pathway)

Problem 3: Difficult Purification

Q: I have my crude product, but I'm struggling to purify it. What are the best methods?

A: Purification of 2-iodo-1-octanol can be challenging due to its physical properties and the nature of potential impurities.

Purification Strategies:

  • Aqueous Workup:

    • Purpose: To remove water-soluble reagents and byproducts.

    • Procedure: After the reaction is complete, quench with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine to remove residual water and salts.

    • Pro-Tip: Perform extractions thoroughly to maximize the recovery of your product.[10]

  • Flash Column Chromatography:

    • Insight: This is often the most effective method for separating 2-iodo-1-octanol from non-polar side products like 1,2-diiodooctane and any remaining 1-octene.[11][12]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. 2-Iodo-1-octanol is more polar than the di-iodo byproduct and starting material due to the hydroxyl group.

  • Distillation:

    • Insight: For larger scale purifications, vacuum distillation can be an option.[12] However, iodohydrins can be thermally sensitive, so this should be performed with care at the lowest possible pressure to keep the temperature down.

G start Crude Product quench Quench with Na₂S₂O₃ start->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Wash with Water & Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography pure_product Pure 2-Iodo-1-octanol chromatography->pure_product

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Octene (ensure it is free of peroxides)

  • N-Iodosuccinimide (NIS)

  • 1,4-Dioxane (or another suitable solvent like acetonitrile)

  • Deionized Water

  • Sodium thiosulfate

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Reagent Addition: While stirring at room temperature, add N-Iodosuccinimide (1.1 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, so monitor the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of any residual iodine disappears.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. References

  • Temperature, humidity, and ionisation effect of iodine oxoacid nucleation. PMC. Available at: [Link]

  • Selenium-catalyzed iodohydrin formation from alkenes. ScienceDirect. Available at: [Link]

  • An improved synthesis of iodohydrins from alkenes. ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry. Available at: [Link]

  • Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. ResearchGate. Available at: [Link]

  • Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). Chemia. Available at: [Link]

  • Iodohydrin synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Abstract 1 Introduction. OSTI.GOV. Available at: [Link]

  • What is the effect of temperature on the reaction of a halohydrin with a base (NaH)? Chemistry Stack Exchange. Available at: [Link]

  • Chapter 7: Alkenes: Reactions and Synthesis. University of Rochester. Available at: [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. Available at: [Link]

  • Halohydrin formation. Quimicaorganica.org. Available at: [Link]

  • Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. Available at: [Link]

  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Korean Chemical Society. Available at: [Link]

  • Effect of temperature on the conversion of iodine. ResearchGate. Available at: [Link]

  • Purification process of iodixanol. Google Patents. Available at:

  • Reactions of Alkenes. Pearson. Available at: [Link]

  • Approaching Synthesis Problems. UC Davis Chemistry. Available at: [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]

  • ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. IJRPC. Available at: [Link]

  • The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. MDPI. Available at: [Link]

  • Production of 1-octanol in Escherichia coli by a high flux thioesterase route. PMC - NIH. Available at: [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Iodine in organic synthesis. NISCAIR. Available at: [Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • n-iodosuccinimide. Organic Syntheses. Available at: [Link]

  • Process for producing 1-octene. Google Patents. Available at:

  • Catalytic upgrading of bio-oil using 1-octene and 1-butanol over sulfonic acid resin catalysts. Green Chemistry (RSC Publishing). Available at: [Link]

  • How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? ResearchGate. Available at: [Link]

  • Chemical Reagents Their Purity & Tests. Sciencemadness. Available at: [Link]

  • Green Chemistry. Semantic Scholar. Available at: [Link]

  • Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability & Purification of 2-Iodo-1-octanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IO-OCT-001 Subject: Preventing decomposition of 1-Octanol, 2-iodo- (CAS: 5452-37-9) Priority: High (Compound is chemically labile) Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Fragile Halohydrin" Paradox

You are likely experiencing decomposition because 1-Octanol, 2-iodo- is a "bifunctional trap." It contains a secondary iodide and a primary alcohol in a 1,2-relationship (vicinal). This structural arrangement makes the molecule inherently suicidal under standard purification conditions.

Unlike simple alkyl halides, this compound has three simultaneous failure modes:

  • Internal Nucleophilic Attack: The alcohol oxygen can attack the carbon bearing the iodine (intramolecular

    
    ), displacing the iodide and forming 1,2-epoxyoctane . This happens instantly in basic conditions.
    
  • Acid-Catalyzed Elimination: In the presence of acidic sites (like standard silica gel), the hydroxyl group can protonate and eliminate, or the iodide can eliminate, leading to 1-octene or isomeric octenes.

  • Radical Homolysis: The secondary C–I bond is weak (

    
    50 kcal/mol). Exposure to light or heat causes homolytic cleavage, releasing iodine radicals (
    
    
    
    ) and turning your sample violet/brown.

This guide provides the protocols to navigate these traps.

Module 1: Diagnostic & Mechanism

Before proceeding, confirm your failure mode using this diagnostic table.

Table 1: Decomposition Diagnostics
SymptomChemical CauseTrigger Event
Sample turns violet/brown Oxidation /

release
Exposure to light, air, or heat >40°C.
Yield is low; NMR shows epoxide Cyclization to 1,2-epoxyoctaneExposure to base (e.g.,

workup) or basic alumina.
Yield is low; NMR shows alkene Elimination to octeneExposure to acidic silica gel or high thermal stress (Distillation).
"Streaking" on TLC plate Hydrolysis/Elimination on plateSilica plate is too acidic; compound decomposing during analysis.
Visualizing the Instability

The following diagram illustrates the "Triangle of Instability" for 2-iodo-1-octanol. You must avoid the triggers on the edges to maintain the central node.

DecompositionPathways Target 2-Iodo-1-octanol (Target Molecule) Epoxide 1,2-Epoxyoctane (Cyclization Product) Target->Epoxide Base (pH > 8) Internal SN2 Alkene 1-Octene (Elimination Product) Target->Alkene Acid (Silica Gel) or Heat > 60°C Radical Iodine (I2) + Octanol Radical (Oxidation) Target->Radical Light (UV/Vis) or O2 exposure

Figure 1: The three primary decomposition pathways for vicinal iodohydrins.

Module 2: Purification Protocols

Standard silica gel chromatography is the #1 cause of yield loss for this compound. The surface of silica gel is slightly acidic (pH 4–5), which catalyzes the elimination of the iodine or the hydroxyl group.

Protocol A: The "Buffered Silica" Method (Recommended)

This method neutralizes the acidic sites on the silica gel, allowing safe passage of the iodohydrin.

Reagents:

  • Silica Gel (Standard 60 Å, 230–400 mesh)

  • Triethylamine (TEA)[1]

  • Eluent: Hexanes/Ethyl Acetate (gradient)[2][3]

Step-by-Step SOP:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (v/v) .

    • Why: The amine coordinates to the acidic silanol (

      
      ) sites, effectively "capping" them.
      
  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the Hexanes/1% TEA mixture.

  • Equilibration: Flush with 1 CV of pure Hexanes (to remove excess free amine).

    • Critical: Do not leave high concentrations of TEA in the mobile phase, as it might promote epoxide formation if the compound stalls. The goal is neutral silica, not basic mobile phase.

  • Loading: Load your crude material (dissolved in minimal toluene or DCM).

  • Elution: Run the gradient (e.g., 0%

    
     20% EtOAc in Hexanes).
    
    • Note: You do not need TEA in the elution solvent, only in the packing step.

Protocol B: Vacuum Distillation (High Risk)

Only use this if chromatography is impossible (e.g., multi-gram scale).

  • Equipment: Kugelrohr or Short-path distillation head.

  • Vacuum Requirement: < 0.5 mmHg (High Vacuum).

  • Temperature: Do not exceed 50°C bath temperature.

  • Stabilizer: Add a small piece of Copper wire or Silver wool to the boiling flask.

    • Mechanism:[2][4][5][6][7] Copper acts as a radical scavenger, reacting with any liberated

      
       to form 
      
      
      
      , preventing the autocatalytic radical decomposition chain.

Module 3: Storage & Handling FAQs

Q: My compound was clear, but after a week in the fridge, it is pink. Is it ruined? A: Not necessarily. The pink color is trace Iodine (


).
  • Fix: Dissolve in

    
    , wash with cold 10% 
    
    
    
    (Sodium Thiosulfate) until clear, dry over
    
    
    , and concentrate in vacuo at room temperature.
  • Prevention: Store with a stabilizer (Copper turnings).

Q: Can I use Alumina instead of Silica? A: Only Neutral Alumina (Brockmann Grade III) .

  • Basic Alumina: Will instantly convert your compound to the epoxide.

  • Acidic Alumina: Will cause elimination.

  • Verdict: Buffered silica (Protocol A) is generally superior for resolution.

Q: How do I store this long-term? A: Follow the "Cold/Dark/Copper" rule:

  • Container: Amber glass vial (blocks UV light).

  • Atmosphere: Argon backfill (removes

    
    ).
    
  • Additive: Single strand of activated Copper wire inside the vial.

  • Temp: -20°C freezer.

Module 4: Workflow Visualization

Use this decision tree to determine the correct processing path for your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckColor Is it Dark Brown? Start->CheckColor ThioWash Wash w/ Na2S2O3 CheckColor->ThioWash Yes CheckPurity Purity > 90%? CheckColor->CheckPurity No ThioWash->CheckPurity Distill Kugelrohr Distillation (Max 50°C, <0.1 mmHg) Add Cu wire CheckPurity->Distill No (Large Scale Only) Column Buffered Silica Column (1% Et3N treated) CheckPurity->Column No (Standard) Storage Store: -20°C, Amber Vial, Argon, Cu Wire CheckPurity->Storage Yes (Use as is) Distill->Storage Column->Storage

Figure 2: Purification decision tree emphasizing the removal of iodine prior to chromatography.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (See Section on Alkyl Iodides and stability).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013.

  • Sanseverino, A. M. "The use of silica gel in organic synthesis: A review of the specific properties." Química Nova2000 , 23, 102-107. (Mechanisms of silica acidity).

  • Bellesia, F. et al. "Iodination of Alkenes." Synlett2000 , 544-546.[8] (Regiochemistry and stability of iodohydrins derived from 1-octene).

Sources

Technical Support Center: Optimizing Regioselectivity in Iodooctanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis of 2-iodo-1-octanol and 1-iodo-2-octanol. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, enabling you to rationalize experimental outcomes and strategically optimize your reaction conditions.

Introduction: The Challenge of Regioselectivity

The synthesis of vicinal iodohydrins from alkenes is a cornerstone reaction in organic synthesis. However, controlling which constitutional isomer is formed from an unsymmetrical alkene like 1-octene presents a significant challenge. The two primary products, 2-iodo-1-octanol and 1-iodo-2-octanol, are valuable intermediates, but their utility is often specific to their structure. Achieving high regioselectivity is therefore critical for efficient synthesis and downstream applications, minimizing difficult purification steps and maximizing yield. This guide will explore the mechanistic basis of this selectivity and provide actionable strategies to favor the formation of your desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that dictates which regioisomer is formed during the iodination of 1-octene in an aqueous medium?

The reaction proceeds via a halohydrin formation mechanism. The key steps are:

  • Electrophilic Attack: The electron-rich π-bond of the 1-octene double bond attacks a molecule of iodine (I₂).

  • Formation of a Cyclic Iodonium Ion: This attack forms a three-membered ring intermediate called an iodonium ion, where the iodine atom bridges the two carbons of the original double bond and bears a positive charge.[1][2][3] This bridged ion prevents the formation of a discrete carbocation and thus averts potential rearrangements.[4][5]

  • Nucleophilic Ring-Opening: A nucleophile, in this case, a water molecule from the solvent, attacks one of the two carbons in the iodonium ion ring. This is the regiochemistry-determining step. The attack occurs from the face opposite the iodonium bridge, resulting in an anti-addition of the iodine and hydroxyl groups.[2][6]

  • Deprotonation: The resulting oxonium ion is deprotonated by another water molecule to yield the neutral iodohydrin product.

The regioselectivity—whether 1-iodo-2-octanol or 2-iodo-1-octanol is formed—is determined by which carbon of the iodonium ion the water molecule attacks.[7][8]

Q2: Under standard reaction conditions (e.g., I₂ in aqueous THF), why is 1-iodo-2-octanol the overwhelmingly major product?

This outcome is governed by Markovnikov's Rule as it applies to halohydrin formation.[6][7] In the cyclic iodonium ion intermediate formed from 1-octene, the two carbons (C1 and C2) are not equivalent. The C2 carbon is more substituted than the C1 carbon. This has two important consequences:

  • Electronic Effect: The more substituted carbon (C2) can better stabilize the partial positive charge that develops during the transition state of the ring-opening. It has more "carbocation character."[6]

  • Steric Effect: The bond between the iodine and the more substituted carbon is typically weaker and longer, making it more susceptible to nucleophilic attack.[6]

Therefore, water, acting as the nucleophile, will preferentially attack the more electrophilic and accessible C2 position. This leads to the formation of the 1-iodo-2-octanol as the major regioisomer.

Troubleshooting Guide & Optimization Strategies

This section addresses common issues encountered during the synthesis and provides advanced, field-proven solutions.

Problem 1: My reaction yields almost exclusively 1-iodo-2-octanol (Markovnikov product), but my synthetic route requires 2-iodo-1-octanol (anti-Markovnikov product). How can I reverse the regioselectivity?

Root Cause Analysis: Direct iodohydroxylation of 1-octene is electronically biased to produce the Markovnikov product. Overcoming this inherent electronic preference requires a different synthetic strategy rather than simply modifying the existing reaction conditions.

Solution: A Two-Step Epoxide Ring-Opening Strategy The most reliable method to achieve the anti-Markovnikov 2-iodo-1-octanol is to reverse the order of bond formation through an epoxide intermediate. This strategy changes the nature of the electrophile and the subsequent nucleophilic attack.

Step-by-Step Protocol (Protocol B):

  • Epoxidation of 1-Octene: First, convert 1-octene to 1,2-epoxyoctane. This can be achieved with high efficiency using reagents like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).

  • Regioselective Ring-Opening: Treat the purified 1,2-epoxyoctane with an iodide nucleophile source. In this S_N2 reaction, the iodide ion will attack the less sterically hindered carbon of the epoxide, which is the terminal C1 position. This forces the ring to open, placing the hydroxyl group on the C2 position. This reaction can be performed using reagents like sodium iodide (NaI) in an acidic aqueous acetone or titanium(IV) isopropoxide/I₂ complex.[9]

G cluster_0 Anti-Markovnikov Synthesis Workflow 1_Octene 1-Octene Epoxide 1,2-Epoxyoctane Product_Anti 2-Iodo-1-octanol (Desired Product)

Causality: By forming the epoxide first, you create a new electrophilic center. The subsequent ring-opening is an S_N2 reaction where sterics, rather than carbocation stability, are the dominant controlling factor. The iodide nucleophile attacks the less hindered terminal carbon (C1), leading to the desired 2-iodo-1-octanol.

Problem 2: I am getting a mixture of regioisomers and the separation is difficult. How can I improve the selectivity for the standard 1-iodo-2-octanol?

Root Cause Analysis: While 1-iodo-2-octanol is the favored product, suboptimal conditions can lower the regioselectivity. Factors like the iodine source, solvent polarity, and temperature can influence the transition state and allow for competitive attack at the C1 position.

Optimization Strategies:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) in an aqueous solvent like DMSO or THF is often an excellent choice.[1][6] NIS serves as a source of electrophilic iodine ("I+"), and the succinimide byproduct is generally non-nucleophilic, preventing competition with water.

  • Solvent System: The concentration of water is critical. Using a large excess of water as the solvent or co-solvent ensures it outcompetes the iodide ion (I⁻) as the nucleophile, which would lead to the undesired 1,2-diiodooctane.[1][9] Polar solvents also help stabilize the charged iodonium intermediate.[9][10]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the less favored pathway, leading to a mixture of products.

ParameterCondition for High 1-iodo-2-octanol SelectivityRationale
Iodine Source N-Iodosuccinimide (NIS)Provides a clean source of electrophilic iodine, minimizing side reactions.
Solvent Aqueous DMSO, Aqueous THFPolar solvents stabilize the iodonium ion; high water concentration ensures it acts as the nucleophile.[6][9]
Temperature 0 °C to 25 °CFavors the kinetically preferred pathway with the lower activation energy (attack at C2).
pH Neutral to slightly basicMildly basic conditions can increase the nucleophilicity of water.[11]
Problem 3: My yields are consistently low, and I observe significant formation of 1,2-diiodooctane.

Root Cause Analysis: Low yields of the desired iodohydrin accompanied by the formation of the di-iodinated byproduct point to the iodide anion (I⁻), formed during the reaction, acting as a competitive nucleophile.

G cluster_0 Troubleshooting Low Iodohydrin Yield Start Low Yield of Iodohydrin High Yield of 1,2-Diiodooctane Cause Root Cause: I⁻ competes with H₂O as nucleophile Sol_1 Increase [H₂O] Sol_2 Use NIS instead of I₂ Sol_3 Add Silver Salt (e.g., AgNO₃) Outcome Increased Yield of Iodohydrin

Solutions:

  • Increase Water Concentration: The simplest solution is to use water as a co-solvent in a large excess (e.g., THF:H₂O 1:1 or greater). By Le Châtelier's principle, having a high concentration of water will favor it as the nucleophile over the iodide anion.[1]

  • Use N-Iodosuccinimide (NIS): As mentioned previously, NIS provides electrophilic iodine without generating a stoichiometric amount of iodide anion, thus minimizing the formation of the di-iodide byproduct.

  • Use an Iodide Scavenger: Adding a silver salt, such as silver nitrate (AgNO₃) or silver tosylate (AgOTs), can be effective.[12] The silver(I) cations will precipitate the iodide anions (I⁻) as silver iodide (AgI), effectively removing the competing nucleophile from the reaction mixture.

Problem 4: How can I effectively separate the two regioisomers if my reaction produces a mixture?

Solution: Flash Column Chromatography 2-iodo-1-octanol and 1-iodo-2-octanol are constitutional isomers with different polarities, making them separable by silica gel flash column chromatography.

  • Polarity Difference: 1-iodo-2-octanol, with its secondary hydroxyl group, is generally slightly more polar than 2-iodo-1-octanol, which has a primary hydroxyl group. The proximity of the bulky iodine atom to the hydroxyl group can also influence how the molecule interacts with the silica surface.

  • Eluent System: A non-polar/polar solvent system is required. A gradient elution starting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate) will typically provide good separation.

  • Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or vanillin) to visualize the spots, as the compounds may not be UV-active.[13]

Experimental Protocols

Protocol A: Optimized Synthesis of 1-iodo-2-octanol (Markovnikov Product)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the cooled, stirring solution in portions over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Synthesis of 2-iodo-1-octanol (anti-Markovnikov Product)

Step 1: Epoxidation

  • Setup: Dissolve 1-octene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Filter off the m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent to yield crude 1,2-epoxyoctane.

Step 2: Epoxide Ring-Opening

  • Setup: Dissolve the crude 1,2-epoxyoctane (1.0 eq) and sodium iodide (NaI) (1.5 eq) in a mixture of acetone and water containing a catalytic amount of acid (e.g., a few drops of H₂SO₄ or p-TsOH).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the acetone under reduced pressure. Add water and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with saturated Na₂S₂O₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.

References

Sources

Minimizing side reactions in the iodination of 1-octanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for the iodination of 1-octanol derivatives. It prioritizes mechanistic understanding to troubleshoot side reactions (elimination, isomerization, and byproduct formation) and offers validated protocols for purification.

Ticket Type: Process Optimization & Troubleshooting Subject: Minimizing Side Reactions & Purification Strategies Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Logic

Converting 1-octanol derivatives (primary aliphatic alcohols) to alkyl iodides is theoretically simple but practically nuanced. The lipophilic nature of the octyl chain often complicates the separation of polar byproducts (like Triphenylphosphine oxide - TPPO), and steric bulk or nearby functional groups in "derivatives" can trigger unwanted elimination.

The Core Challenge: The transformation requires converting a poor leaving group (


) into a good one without allowing the intermediate to collapse via 

elimination (forming 1-octene) or

pathways (rearrangement).
Primary Reaction Pathways

We focus on the Garegg-Samuelsson modification (Imidazole/


/

) as the industry standard for sensitive derivatives, as it operates under neutral/mildly basic conditions, unlike the harsh acidic environment of hydroiodic acid (

).

AppelMechanism Reagents Reagents (PPh3 + I2 + Imidazole) ActiveSpecies Active Species [Ph3P-I]+ I- Reagents->ActiveSpecies Activation Intermediate Alkoxyphosphonium [R-O-PPh3]+ ActiveSpecies->Intermediate + Alcohol (R-OH) - HI (Captured by Imidazole) Target TARGET PRODUCT 1-Iodo-octane deriv. (Inversion/Retention) Intermediate->Target SN2 Attack by I- (Kinetic Control) Side_Elim SIDE REACTION Elimination (Octene) Intermediate->Side_Elim E2 Elimination (High Temp / Steric Bulk) Side_Ether SIDE REACTION Symmetrical Ether (R-O-R) Intermediate->Side_Ether Attack by R-OH (Excess Alcohol)

Figure 1: Mechanistic bifurcation in the modified Appel reaction. Controlling temperature and stoichiometry forces the path toward the SN2 Target.

Critical Troubleshooting Guide (FAQ Format)

Issue 1: "I see a significant alkene peak (multiplet at 5.8 ppm) in my NMR."

Root Cause: Elimination (


).
Even though 1-octanol is primary, the alkoxyphosphonium intermediate is bulky. If the reaction temperature is too high, or if the iodide nucleophile is "starved" (low concentration), the imidazole acts as a base rather than a buffer, pulling a proton from the 

-carbon. Corrective Action:
  • Temperature Control: Conduct the addition of iodine at

    
     and allow to warm to Room Temperature (RT) only after 30 minutes. Do not reflux unless conversion stalls.
    
  • Order of Addition: Add Iodine (

    
    ) last. A solution of 
    
    
    
    in Toluene/DCM should be added dropwise to the solution of Alcohol/
    
    
    /Imidazole.[1] This keeps the concentration of the active iodinating species low relative to the alcohol, favoring substitution over elimination.
Issue 2: "My product is purple/pink even after a thiosulfate wash."

Root Cause: Dissolved Iodine (


) or radical formation.
Iodides, especially alkyl iodides, are light-sensitive. The purple color indicates homolytic cleavage of the C-I bond, releasing radical iodine.
Corrective Action: 
  • Copper Stabilization: Store the final pure product over a few turnings of copper wire. Copper scavenges free iodine.

  • Workup Modification: During the workup, use a 10% Sodium Metabisulfite wash (more robust than thiosulfate) and ensure the organic layer is fully decolorized before drying.

Issue 3: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my lipophilic product."

Root Cause: Solubility Overlap. 1-octanol derivatives are highly lipophilic, just like TPPO. Standard silica chromatography often causes "streaking," where TPPO co-elutes with the product. Corrective Action: Use the


 Complexation Method  (See Protocol A). 

forms a coordination complex with TPPO that precipitates out of non-polar solvents, allowing simple filtration.

Validated Experimental Protocols

Protocol A: The Garegg-Samuelsson Method (Optimized for 1-Octanol Derivatives)

Best for: Substrates sensitive to acid or prone to rearrangement.

Reagents:

  • 1-Octanol derivative (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.3 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    ) (1.3 equiv)
    
  • Solvent: DCM or Toluene (Anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried flask under Argon, dissolve Alcohol,

    
    , and Imidazole in DCM (
    
    
    
    concentration relative to alcohol).
  • Cooling: Cool the mixture to

    
     in an ice bath.
    
  • Iodination: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15 minutes. Note: The solution will turn dark, then fade to yellow as iodine is consumed.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC (stain with PMA or Anisaldehyde; UV is often weak for aliphatic iodides).
    
  • Workup (The TPPO Removal Step):

    • Dilute with pentane or hexanes (precipitates some TPPO).[2]

    • Filter through a celite pad.

    • Chemical Removal: If TPPO persists, dissolve the crude oil in Ethanol/Ether (1:1). Add

      
       (1.5 equiv) or 
      
      
      
      . Stir for 1 hour. The metal-TPPO complex will precipitate as a white solid. Filter off the solid.[2][3][4]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Finkelstein" Two-Step (Sulfonate Strategy)

Best for: Large scale (>10g) where TPPO removal is cost-prohibitive.

Logic: Convert alcohol to Mesylate (OMs) or Tosylate (OTs), then displace with NaI. Step-by-Step:

  • Activation: React 1-octanol derivative with

    
     (1.2 equiv) and 
    
    
    
    (1.5 equiv) in DCM at
    
    
    . Workup with water/brine.[1] (Quantitative yield typical).
  • Displacement: Dissolve crude mesylate in Acetone (or 2-Butanone for higher boiling point). Add Sodium Iodide (

    
    , 2.0 equiv).
    
  • Reflux: Reflux for 4–12 hours.

    
     (Sodium mesylate) will precipitate out of the acetone as a fine white powder, driving the equilibrium forward (Le Chatelier’s principle).
    
  • Finish: Filter off the salts, evaporate acetone, and partition between Ether/Water.

Reagent Selection Matrix

Reagent SystemMechanismRisk of EliminationPurification DifficultyRecommended For


(Appel)
LowHigh (TPPO removal)Sensitive/Complex derivatives

then

2-Step

Very LowLow (Water soluble byproducts)Large scale, robust substrates

(Trimethylsilyl Iodide)
Silyl-Ether CleavageModerateModerateAcid-sensitive, anhydrous only

(Hydroiodic Acid)
Protonation +

HighLowSimple, acid-stable alcohols only

Decision Workflow for Purification

Use this logic flow to determine the best workup method for your specific derivative.

PurificationFlow Start Crude Reaction Mixture (Contains Product + TPPO) SolubilityCheck Is Product Soluble in Hexanes? Start->SolubilityCheck YesHex Yes SolubilityCheck->YesHex NoHex No (Polar Derivative) SolubilityCheck->NoHex Trituration Trituration Method: 1. Evaporate Solvent 2. Suspend in Cold Hexanes 3. Filter off TPPO solid YesHex->Trituration ZnCl2 Complexation Method: Add ZnCl2 or MgCl2 in EtOH Filter Precipitate NoHex->ZnCl2 Column Final Polish: Short Silica Plug Trituration->Column ZnCl2->Column

Figure 2: Purification decision tree to effectively remove Triphenylphosphine oxide (TPPO).

References

  • Garegg, P. J., & Samuelsson, B. (1979).[5] Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration.[5][6] Journal of the Chemical Society, Chemical Communications, (22), 978-980.

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3] Journal of Organic Chemistry, 82(19), 9931–9936.

  • Lange, G. L., & Gottardo, C. (1995). A convenient method for the preparation of alkyl iodides from alcohols.[7] Synthetic Communications, 25(20), 3187-3190. (Describes the Finkelstein/Mesylate modification).

Sources

Storage conditions to prevent light degradation of 2-iodooctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 2-iodooctan-1-ol. Due to the inherent lability of the carbon-iodine (C-I) bond, particularly its sensitivity to light, improper storage and handling can lead to compound degradation, compromising experimental integrity. This document provides in[1][2]-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and reliability of your 2-iodooctan-1-ol samples.

Part 1: Troubleshooting Common Issues

This section addresses specific problems that may arise during the use of 2-iodooctan-1-ol, with a focus on identifying and mitigating light-induced degradation.

Issue 1: My sample of 2-iodooctan-1-ol has developed a yellow or brownish tint. Is it still usable?
  • Plausible Cause: The discoloration is a classic indicator of alkyl iodide decomposition. Exposure to light, partic[2]ularly UV and visible wavelengths, can induce homolytic cleavage of the weak C-I bond. This process generates fr[2][3]ee radicals, which subsequently lead to the formation of molecular iodine (I₂). It is the presence of dissolved I₂ that imparts the characteristic yellow-to-brown color to the solution.

  • Recommended Action[2] Protocol:

    • Assess the Severity: A pale yellow color may indicate minor degradation. If your application is not highly sensitive to trace impurities, the material might still be usable after purification. However, a distinct brown color suggests significant decomposition, and the sample should be discarded to avoid compromising your results.

    • Purity Confirma[4]tion (for minor discoloration): Before use, verify the purity of the discolored sample using an appropriate analytical method.

      • ¹H NMR Spectroscopy: Check for the emergence of new signals or changes in the integration of existing peaks that would indicate the formation of degradation byproducts.

      • GC-MS Analysis: This is a highly sensitive technique for identifying and quantifying volatile impurities. Look for peaks other than the parent compound.

    • Purification (f[5]or minor discoloration): If analysis confirms minor I₂ contamination, the compound can be purified.

      • Wash the sample with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the colored I₂ to colorless iodide (I⁻).

      • Subsequently, wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Preventative Measures: Immediately transfer the purified (or any new) 2-iodooctan-1-ol to a clean, dry, amber glass vial with a Teflon-lined cap. Purge the headspace with [3]an inert gas like argon or nitrogen before sealing.

Issue 2: My reaction yield is lower than expected, or I'm observing unexpected side products.
  • Plausible Cause: If you have ruled out other experimental errors (e.g., stoichiometry, reaction conditions), the presence of degradation products in your 2-iodooctan-1-ol starting material is a likely culprit. The free radicals formed during photodegradation can initiate unwanted side reactions, and the presence of I₂ or HI (formed in the presence of moisture) can interfere with many catalytic or base-sensitive processes.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yields.

  • Recommended Action Protocol:

    • Analyze Starting Material: Before starting your synthesis, always run a quick purity check (e.g., TLC or ¹H NMR) on your alkyl iodide, especially if the bottle has been opened previously or stored for an extended period.

    • Review Storage History: Was the bottle left on the benchtop? Was it exposed to fluorescent lab lighting for a prolonged time? If so, photodegradation is highly probable.

    • Implement Strict Handling: When dispensing the reagent, do so quickly and minimize its exposure to ambient light. Immediately reseal the container, purge with inert gas, and return it to its proper storage location.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive, long-term storage conditions for 2-iodooctan-1-ol?

A1: To ensure maximum shelf-life and prevent degradation, 2-iodooctan-1-ol must be protected from light, oxygen, and heat. The ideal conditions are [6]summarized below.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of thermal decomposition and reduces molecular mobility.
Light Store in [3]the dark; use amber glass vials.The C-I bond is susceptible to cleavage by UV and visible light, which is the primary degradation pathway. Amber glass blocks these [2][3]wavelengths.
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents oxidation and reactions with atmospheric moisture, which can accelerate decomposition.
Container Tight[3][4]ly sealed, borosilicate amber glass vial with a Teflon-lined cap.Glass is inert and prevents leaching. Teflon provides a chemica[3]lly resistant, airtight seal.
Q2: Why is the [3]carbon-iodine bond so sensitive to light?

A2: The sensitivity of the C-I bond to light is due to its relatively low bond dissociation energy compared to other carbon-halogen bonds (C-F, C-Cl, C-Br). The large atomic size of iodine results in a long and weak C-I bond. This weakness means that [2]the energy supplied by photons of light, particularly in the UV spectrum, is sufficient to cause homolytic cleavage, breaking the bond and forming an alkyl radical and an iodine radical.

Caption: Simplified mechanism of photodegradation for alkyl iodides.

Q3: Can I use a clear glass vial if I store it in a dark cabinet?

A3: While storage in a dark cabinet is essential, it is not a sufficient replacement for an amber vial. The compound is most vulnerable during handling in the laboratory under ambient fluorescent lighting, which emits UV radiation. Each time the vial is removed from the cabinet for use, the contents are exposed. An amber vial provides continuous protection against accidental light exposure, which can be significant over the lifetime of the reagent.

Q4: Some supplier[7]s add a stabilizer like copper. Why is this done?

A4: Metallic copper acts as a stabilizer by scavenging iodine and radical species that are formed during decomposition. If iodine (I₂) is gener[4][6][7]ated, the copper reacts with it, effectively removing it from the solution and preventing it from catalyzing further degradation. While commercially availa[6][7]ble 2-iodooctan-1-ol may not always contain a stabilizer, this practice is common for more volatile alkyl iodides like iodoethane and methyl iodide. If you need to store a pu[4]rified sample for an extended period, adding a small piece of copper wire can help maintain its stability.

Q5: What analytic[6]al methods are best for detecting degradation?

A5: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile degradation products and identifying them based on their mass fragmentation patterns. This method provides high[5] sensitivity for detecting trace impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and non-volatile degradation products. A stability-indicating me[3][5]thod can be developed to resolve the parent peak from all potential impurities.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides detailed structural information. The appearance of new signals or complex multiplets can indicate the formation of byproducts. It is a powerful tool for[5] identifying the structure of unknown impurities if they are present in sufficient concentration.

References

  • FlexiPrep. (n.d.). Alkyl Iodide. Retrieved from [Link]

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • Allen. (n.d.). Explain the following : Alkyl iodides become darken on standing in presence of light. Retrieved from [Link]

Sources

Technical Support Center: 1-Octene Iodohydroxylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IO-OCT-001
Status: Open
Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism Overview

The Objective: Synthesis of 1-iodo-2-octanol (iodohydrin) from 1-octene via electrophilic addition.

The Core Challenge: 1-Octene is a lipophilic terminal alkene (


), while the necessary nucleophile (water) and iodine sources are typically polar. The primary failure mode in this reaction is phase incompatibility  leading to kinetic stalling, or reversibility  of the hypoiodous acid (HOI) addition.

The Mechanism: The reaction proceeds via a 3-step ionic pathway:

  • Activation: Generation of an electrophilic iodine species (

    
    ).
    
  • Bridging: Formation of the cyclic iodonium ion intermediate.

  • Opening: Nucleophilic attack by

    
     at the more substituted carbon (Markovnikov addition), resulting in trans-addition (anti-stereochemistry).
    
Visualizing the Pathway

Iodohydroxylation_Mechanism Start 1-Octene (Lipophilic) Inter Cyclic Iodonium Ion (Unstable Intermediate) Start->Inter Electrophilic Attack (I+) Reagent Iodine Source (NIS or I2/Oxidant) Reagent->Inter Product 1-iodo-2-octanol (Markovnikov) Inter->Product H2O Attack (C2 position) Side Side Product: 1,2-Diiodooctane Inter->Side I- Attack (if water is scarce) Water H2O Nucleophile

Figure 1: Mechanistic pathway of 1-octene iodohydroxylation highlighting the critical competition between water and iodide nucleophiles.

Diagnostic Troubleshooting Guide

This section addresses specific failure modes. Locate your observation below to find the technical solution.

Scenario A: Low Conversion (Starting Material Persists)

User Observation: "After 4 hours, TLC/GC shows mostly 1-octene. The reaction mixture looks separated."

Root Cause 1: Phase Transfer Limitation 1-Octene is virtually insoluble in pure water. If you are using an aqueous iodine solution without a co-solvent, the reaction occurs only at the interface, which is kinetically negligible.

  • Corrective Action: Use a miscible organic co-solvent. Dimethoxyethane (DME) , Acetonitrile (MeCN) , or Dioxane are superior because they dissolve both the alkene and the water/iodine species.

  • Protocol Adjustment: Ensure the Solvent:Water ratio is approximately 2:1 to 4:1 . This creates a homogeneous single phase or a highly emulsified system.

Root Cause 2: Reversible HOI Addition The addition of Hypoiodous acid (HOI) to alkenes is reversible.[1][2] Without a driving force (like an oxidant or scavenger), the equilibrium may favor the starting alkene.

  • Corrective Action: Switch to N-Iodosuccinimide (NIS) . NIS provides a "one-way" source of

    
     and the succinimide byproduct does not act as a nucleophile to reverse the reaction [1]. Alternatively, if using 
    
    
    
    , add an oxidant like 30%
    
    
    or a silver salt (
    
    
    ) to precipitate iodide and drive the equilibrium [2].
Scenario B: Low Yield (High Conversion, Low Recovery)

User Observation: "The alkene is gone, but I isolated <40% product. The crude NMR is messy."

Root Cause 1: Product Instability (Epoxide Formation) Iodohydrins are precursors to epoxides. If your workup is too basic (pH > 9), the hydroxyl group can deprotonate and displace the iodine (intramolecular


), forming 1,2-epoxyoctane, which may be volatile or lost during extraction.
  • Corrective Action: Quench with saturated

    
     (Sodium Thiosulfate)  to remove excess iodine, but ensure the pH remains neutral or slightly acidic. Do not use NaOH or strong carbonate washes  if you want to isolate the iodohydrin.
    

Root Cause 2: Volatility 1-iodo-2-octanol has a moderate vapor pressure. High-vacuum drying for extended periods can sublime the product or cause degradation.

  • Corrective Action: Remove solvents via rotary evaporation at controlled temperature (<40°C) and avoid prolonged exposure to high vacuum (<1 mbar).

Scenario C: Wrong Product (Di-iodide Formation)

User Observation: "I see a significant amount of 1,2-diiodooctane in the GC-MS."

Root Cause: Nucleophilic Competition The iodonium ion intermediate is attacked by the best available nucleophile. If the concentration of water is too low, or if there is a high concentration of iodide ions (


) from the iodine source, 

will outcompete

.
  • Corrective Action: Increase the water equivalents. Use 5–10 equivalents of water relative to the alkene. If using

    
    , use an oxidant (
    
    
    
    ) to oxidize
    
    
    back to
    
    
    or to non-nucleophilic species, preventing di-iodination [3].

Recommended Logic Flow

Use this decision tree to optimize your next experiment.

Troubleshooting_Logic Start Start Troubleshooting CheckConv Is Conversion > 90%? Start->CheckConv LowConv Issue: Low Conversion CheckConv->LowConv No HighConv Issue: Low Yield / Impurities CheckConv->HighConv Yes CheckSolvent Is the system homogeneous? LowConv->CheckSolvent FixSolvent Action: Add DME or MeCN (Ratio 2:1 Organic:Aq) CheckSolvent->FixSolvent No (Biphasic) CheckReagent Are you using I2 only? CheckSolvent->CheckReagent Yes SwitchReagent Action: Switch to NIS or add H2O2 oxidant CheckReagent->SwitchReagent Yes CheckSelectivity Is Di-iodide present? HighConv->CheckSelectivity FixWater Action: Increase H2O eq. (Target 10 eq) CheckSelectivity->FixWater Yes CheckWorkup Did you use basic wash? CheckSelectivity->CheckWorkup No FixWorkup Action: Neutral Workup (Avoid NaOH) CheckWorkup->FixWorkup Yes

Figure 2: Diagnostic logic tree for isolating the root cause of reaction failure.

The "Gold Standard" Protocol

Based on field data and literature reliability, the NIS/DME/Water system is the most robust method for 1-octene due to its mild conditions and high regioselectivity [1][4].

Materials:
  • Substrate: 1-Octene (1.0 equiv, e.g., 112 mg, 1 mmol)

  • Reagent: N-Iodosuccinimide (NIS) (1.5 equiv, 337 mg)

  • Solvent: Dimethoxyethane (DME) (5 mL) + Deionized Water (2.5 mL)

  • Quench: Sat. aq.

    
     and Sat.[2] aq. 
    
    
    
Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, dissolve 1-octene (1 mmol) in DME (5 mL).

  • Water Addition: Add water (2.5 mL). The mixture should remain clear or slightly cloudy but not separated into distinct layers.

  • Cooling: Cool the mixture to -20°C to 0°C (ice/salt bath). Low temperature improves regioselectivity.

  • Reagent Addition: Add NIS (1.5 mmol) portion-wise over 10 minutes.

    • Note: The solution will turn orange/brown.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). 1-Octene (

      
      ) should disappear; Iodohydrin (
      
      
      
      ) appears.
  • Workup:

    • Dilute with

      
       (20 mL).
      
    • Wash with sat.[2]

      
       (10 mL) to remove excess iodine (color changes from brown to colorless).
      
    • Wash with sat.[2]

      
       (10 mL) to neutralize succinimide acid byproducts.
      
    • Wash with Brine (10 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath <40°C).
    
Method Comparison Table
MethodReagentsProsCons
NIS / DME / H2O NIS, DME, WaterHigh Yield (90%+) , High Regioselectivity, Homogeneous.[3]NIS is more expensive than

.
I2 / H2O / Oxidant

,

, Water
Green chemistry, cheap reagents.[2][4]Requires careful pH control; slower kinetics.
I2 / Ag(I) Salts

,

, MeCN
Very fast, irreversible.Expensive (Silver), heavy metal waste.
Electrochemical NaI, Water, CurrentGreenest (no oxidant reagent).Requires specialized equipment (Potentiostat).

References

  • Souchay, R., et al. (1999). "An improved synthesis of iodohydrins from alkenes." Tetrahedron Letters, 40(42), 7531-7534.

  • Jha, A., et al. (2014). "One Pot Synthesis of Iodohydrins from Steroidal Alkenes." International Journal of Research in Pharmaceutical and Biomedical Sciences.

  • Barluenga, J., et al. (2001). "Iodohydroxylation of Alkenes Promoted by Molecular and Hypervalent(III) Iodine." Tetrahedron Letters.

  • Tiecco, M., et al. (2006). "Selenium-catalyzed iodohydrin formation from alkenes." Tetrahedron Letters.

Sources

Technical Support Center: Purification of 2-Iodo-1-Octanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-iodo-1-octanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the chromatographic purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure you achieve the highest possible purity for your compound.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for 2-iodo-1-octanol.

Q1: Why is column chromatography the preferred method for purifying 2-iodo-1-octanol?

A1: Column chromatography is a highly effective technique for separating compounds based on differences in their polarity.[1][2][3] 2-Iodo-1-octanol is often synthesized in reactions that may leave behind unreacted starting materials, by-products, or regioisomers. These impurities typically have different polarities than the desired product. For instance, the starting material 1-octene is nonpolar, while potential diol by-products are significantly more polar. Column chromatography provides the resolving power necessary to separate these components, yielding a product of high purity essential for subsequent synthetic steps.

Q2: What are the critical parameters to define before starting the purification?

A2: Before packing your column, you must establish the optimal separation conditions using Thin-Layer Chromatography (TLC).[1][4] The two critical parameters to determine are:

  • Stationary Phase: For 2-iodo-1-octanol, standard silica gel (SiO₂) is the most common and effective stationary phase for normal-phase chromatography.[2][5] Its polar surface interacts with the hydroxyl group of the target molecule.

  • Mobile Phase (Eluent): This is the solvent system that will carry your compound through the column. A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[6][7] The ideal mobile phase should provide a Retention Factor (Rf) of 0.2-0.4 for 2-iodo-1-octanol on a TLC plate. This ensures the compound will move through the column effectively but still be well-separated from less polar and more polar impurities.

Q3: How do I visualize 2-iodo-1-octanol on a TLC plate? It's not UV-active.

A3: This is a critical point. Since 2-iodo-1-octanol lacks a suitable chromophore (like an aromatic ring), it will not be visible under a standard 254 nm UV lamp.[8] While iodine chambers are a common visualization tool, alkyl halides and alcohols often do not stain well with iodine.[9][10] Therefore, you must use a chemical stain that reacts with the alcohol functional group.

Recommended stains include:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable groups, such as the primary alcohol in 2-iodo-1-octanol, producing yellow spots on a purple background.[9]

  • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that works well for alcohols, producing blue or green spots on a yellow background after gentle heating.[9][11]

Q4: Is there a risk of the compound degrading on the silica gel column?

A4: Yes, this is a valid concern. Silica gel can have a slightly acidic surface, which can potentially promote side reactions for sensitive compounds. Iodinated compounds, in particular, can be susceptible to degradation, such as deiodination (loss of iodine) or elimination to form an alkene.[12][13] To mitigate this risk:

  • Work Efficiently: Do not let the compound sit on the column for an extended period.

  • Use Neutralized Silica: If degradation is a persistent issue, consider using silica gel that has been pre-treated or "neutralized" with a base like triethylamine. This is often done by adding a small percentage (e.g., 0.1-1%) of triethylamine to your mobile phase.

  • Consider Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase, though developing a new solvent system will be necessary.

Section 2: Detailed Experimental Workflow

This section provides a comprehensive, step-by-step protocol for the purification.

Workflow Overview

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Wet or Dry Slurry) TLC->Pack Optimal Solvent Found Load 3. Load Sample (Minimal Solvent/Dry Load) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure 2-Iodo-1-Octanol Evaporate->Final

Caption: Workflow for purifying 2-iodo-1-octanol.

Step-by-Step Protocol
  • Mobile Phase Selection via TLC:

    • Prepare several vials with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with a high hexane ratio (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 90:10, 85:15).

    • Dissolve a small amount of your crude 2-iodo-1-octanol in a volatile solvent like dichloromethane.

    • Spot the crude mixture onto separate TLC plates and develop each in one of the prepared solvent systems.[14]

    • Visualize the plates using a potassium permanganate or PMA stain.

    • Identify the solvent system that gives your product (the main spot) an Rf value between 0.2 and 0.4. This will be your starting mobile phase for the column.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material you need to purify (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Use the "wet slurry" method for packing: mix the required amount of silica gel with your starting mobile phase in a beaker to form a homogenous slurry. Pour this slurry into the column, ensuring no air bubbles are trapped.[15]

    • Continuously tap the column gently as the silica settles to ensure a uniform packing.

    • Add another thin layer of sand on top of the settled silica bed to prevent disruption during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a non-polar solvent (like dichloromethane or the mobile phase itself).

    • Carefully pipette this concentrated solution onto the top of the sand layer.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[16]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting the eluent in a series of numbered test tubes or flasks.[17] The fraction size will depend on the column size.

    • If impurities are very close in polarity, you may need to switch to a slightly more polar mobile phase (a "gradient elution") to elute your product.[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot multiple fractions on a single TLC plate along with a spot of your crude starting material for comparison.

    • Visualize the plate to identify which fractions contain your pure product, which contain mixtures, and which are empty.

    • Combine all fractions that show only a single spot corresponding to the pure 2-iodo-1-octanol.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified product.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you might encounter.

Troubleshooting Decision Tree

G Problem Problem Encountered PoorSep Poor Separation (Overlapping Spots) Problem->PoorSep NoMove Compound Not Moving (Rf = 0) Problem->NoMove TooFast Compound Runs Too Fast (Rf ≈ 1) Problem->TooFast Streaking Streaking Spots on TLC/ Broad Bands on Column Problem->Streaking Degradation Product Degradation (New Spots Appear) Problem->Degradation Cause_PoorSep Cause: Mobile phase too polar OR Column overloaded PoorSep->Cause_PoorSep Cause_NoMove Cause: Mobile phase not polar enough NoMove->Cause_NoMove Cause_TooFast Cause: Mobile phase is too polar TooFast->Cause_TooFast Cause_Streaking Cause: Sample overload, poor packing, or compound is too polar/acidic Streaking->Cause_Streaking Cause_Degradation Cause: Silica is too acidic Degradation->Cause_Degradation Sol_PoorSep Solution: Decrease mobile phase polarity (more hexane) OR Use less sample/larger column Cause_PoorSep->Sol_PoorSep Sol_NoMove Solution: Increase mobile phase polarity (more ethyl acetate) Cause_NoMove->Sol_NoMove Sol_TooFast Solution: Decrease mobile phase polarity (more hexane) Cause_TooFast->Sol_TooFast Sol_Streaking Solution: Use less sample, re-pack column, or add modifier (e.g., 1% acetic acid) Cause_Streaking->Sol_Streaking Sol_Degradation Solution: Add 0.1-1% triethylamine to mobile phase OR Use neutral alumina Cause_Degradation->Sol_Degradation

Caption: A decision tree for common chromatography issues.

Problem: My compound will not move off the baseline on the TLC plate (Rf is too low).

  • Probable Cause: The mobile phase is not polar enough to displace the compound from the polar silica gel. The hydroxyl group on your 2-iodo-1-octanol is interacting too strongly with the stationary phase.

  • Solution: Increase the polarity of your mobile phase. Incrementally increase the percentage of the more polar solvent (e.g., move from 95:5 hexane:ethyl acetate to 90:10 or 85:15) until you achieve the target Rf of 0.2-0.4.

Problem: My compound runs with the solvent front on the TLC plate (Rf is too high).

  • Probable Cause: The mobile phase is too polar. It is outcompeting your compound for binding sites on the silica, causing the compound to spend almost all its time in the mobile phase.

  • Solution: Decrease the polarity of your mobile phase. Increase the percentage of the non-polar solvent (e.g., move from 80:20 hexane:ethyl acetate to 90:10 or 95:5).

Problem: The separation between my product and an impurity is poor (spots are too close together).

  • Probable Cause: The resolving power of your chosen solvent system is insufficient. This can happen if the mobile phase is too polar, causing all compounds to move too quickly up the plate.[18]

  • Solution:

    • Optimize Polarity: Fine-tune the mobile phase by slightly decreasing its polarity. This will increase the interaction with the silica gel and exaggerate small polarity differences between your product and the impurity, improving separation.

    • Change Solvent System: If tuning the polarity doesn't work, the selectivity of the solvent system may be the issue. Try swapping one of the components. For example, if you are using hexane/ethyl acetate, try a system like hexane/dichloromethane or hexane/ether. Different solvents have different interactions (e.g., hydrogen bonding capabilities) that can alter the separation profile.[19]

Problem: My spots are streaking or tailing on the TLC plate.

  • Probable Cause:

    • Overloading: You have spotted too much crude material on the TLC plate.

    • Acidic/Basic Compound: The compound is interacting too strongly or in a non-ideal way with the silica gel. While 2-iodo-1-octanol is neutral, some impurities might be acidic.

    • Incomplete Dissolution: The sample was not fully dissolved before spotting.

  • Solution:

    • Dilute Your Sample: Spot a more dilute solution of your crude material.

    • Add a Modifier: If an acidic impurity is suspected, adding a very small amount of acetic acid (~0.5-1%) to the mobile phase can sometimes improve peak shape. However, for 2-iodo-1-octanol, this is less common.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved before spotting it on the plate.

Problem: The column packing has cracked or has air bubbles.

  • Probable Cause: The column was allowed to run dry at some point, or the packing was not settled properly. This is a catastrophic failure for a separation, as it creates channels where the solvent and sample can run through without interacting with the stationary phase.

  • Solution: Unfortunately, the column cannot be salvaged. You must re-pack a new column, ensuring the silica bed remains wet with solvent at all times.

Quantitative Data Summary: Solvent Systems

For effective method development, understanding solvent polarity is key. The following table provides a reference for common normal-phase solvents.

SolventPolarity IndexRole in Mobile Phase
n-Hexane / n-Heptane0.1Primary Non-Polar Component
Toluene2.4Non-Polar Component (can alter selectivity)
Dichloromethane (DCM)3.1Mid-Polarity Modifier
Diethyl Ether2.8Mid-Polarity Modifier
Ethyl Acetate (EtOAc)4.4Common Polar Modifier
Isopropanol (IPA)3.9Strong Polar Modifier
Methanol (MeOH)5.1Very Strong Polar Modifier (use sparingly)

Table based on common chromatography principles. Polarity indices are approximate.[19]

References

  • Chemistry LibreTexts. (2022, April 7). 2.
  • Phenomenex. (2025, June 6).
  • Robertson, J. (n.d.). An improved method for visualizing TLC plates using iodine.
  • EPFL. (n.d.).
  • Cazes, J. (Ed.). (2005). Solvent selection in liquid chromatography. In Ewing's Analytical Instrumentation Handbook, Third Edition. CRC Press.
  • ALWSCI. (2024, May 10).
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • University of Colorado Boulder. (2020, March).
  • Separation Science. (2024, July 12).
  • University of Wisconsin-Madison. (n.d.). Iodine Staining.
  • PubMed. (2010, August 15).
  • Restek. (n.d.). Troubleshooting Guide.
  • ScienceDirect. (2023, April 15).
  • MilliporeSigma. (n.d.).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Chromatography Online. (n.d.). HPLC Troubleshooting Guide.
  • AIR Unimi. (n.d.).
  • UCLA. (n.d.).
  • Wikipedia. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3).
  • Patel, R. P. (n.d.).
  • ChemHelp ASAP. (2021, February 9).
  • Myers, A. (n.d.).
  • Phenomenex. (2025, December 12).
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for 2L-ChiralTLC.
  • Chrom Tech, Inc. (2024, November 20).
  • Flinn Scientific. (n.d.).
  • ResearchGate. (2025, September 12).
  • BenchChem. (2025). Technical Support Center: Purification of 2-iodo-N-(naphthalen-1-yl)benzamide.
  • MilliporeSigma. (n.d.).
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
  • Columbia University. (n.d.).

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Technical Support Center: Post-Reaction Purification of 2-Iodo-1-Octanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted iodine from reaction mixtures involving the synthesis of 2-iodo-1-octanol from 1-octanol. This resource offers troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Challenge: The Persistence of Iodine

The iodination of alcohols, such as the conversion of 1-octanol to 2-iodo-1-octanol, often requires an excess of the iodinating agent to drive the reaction to completion. Consequently, residual elemental iodine (I₂) frequently contaminates the crude reaction mixture. This unreacted iodine imparts a characteristic brown or purple color and must be effectively removed to obtain a pure product. The presence of iodine can interfere with subsequent reaction steps, complicate product analysis, and affect the stability of the final compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my organic layer still brown after a water wash?

A1: Elemental iodine has a higher solubility in many organic solvents than in water.[1] Therefore, a simple water wash is often insufficient to completely remove it from the organic phase. The characteristic brown or purple color of the organic layer is a clear indicator of residual iodine.[2][3]

Q2: I've tried quenching with sodium thiosulfate, but the color persists. What's going wrong?

A2: While sodium thiosulfate is a highly effective quenching agent, its performance can be influenced by several factors:

  • Insufficient Amount: Ensure you are using a sufficient molar excess of the thiosulfate solution. It is common practice to add the quenching agent until the color of the organic layer is completely discharged.[4]

  • Concentration of Thiosulfate Solution: A saturated or near-saturated solution of sodium thiosulfate is often more effective than a dilute solution.[4]

  • pH of the Aqueous Layer: The reaction between thiosulfate and iodine is most efficient in a pH range of 5-9.[5] If your reaction conditions are strongly acidic, the thiosulfate may decompose, releasing sulfur dioxide and elemental sulfur.[5] In such cases, a dilute solution of sodium bicarbonate can be added to neutralize the mixture before quenching.

  • Vigorous Mixing: Ensure thorough mixing of the biphasic system to maximize the contact between the iodine in the organic layer and the thiosulfate in the aqueous layer.

Q3: Can I use other quenching agents besides sodium thiosulfate?

A3: Yes, several other reducing agents can be used to quench excess iodine. Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) are common alternatives.[6][7] These compounds also reduce elemental iodine to colorless iodide ions.[6] The choice of quenching agent may depend on the specific reaction conditions and the compatibility with your target molecule.

Q4: After quenching, I see a fine white/yellow precipitate at the interface. What is it?

A4: This is likely elemental sulfur. It can form if the quenching solution is too acidic, leading to the decomposition of the thiosulfate or bisulfite.[5] While generally not detrimental to the product, it can complicate phase separation. If this occurs, filtering the combined layers through a pad of celite before separating the aqueous and organic phases can be helpful.

Q5: My product seems to be water-soluble and I'm losing it during the work-up. What can I do?

A5: While 2-iodo-1-octanol has limited water solubility, if you suspect significant loss to the aqueous layer, you can perform a back-extraction. This involves extracting the combined aqueous layers with a fresh portion of your organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process and provides actionable solutions.

Issue Possible Cause(s) Recommended Solution(s)
Persistent brown/purple color in the organic layer after quenching. 1. Insufficient quenching agent. 2. Inefficient mixing of layers. 3. Decomposition of the quenching agent due to low pH.1. Add more of the quenching solution (e.g., saturated sodium thiosulfate) portion-wise until the color disappears.[4] 2. Shake the separatory funnel vigorously, ensuring to vent frequently.[3] 3. Neutralize the reaction mixture with a mild base like sodium bicarbonate before adding the quenching agent.
Formation of a stable emulsion during extraction. 1. Vigorous shaking with certain solvent systems. 2. Presence of acidic or basic impurities.1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. Allow the mixture to stand for an extended period.
The product "oils out" instead of crystallizing during recrystallization. 1. The boiling point of the solvent is too high. 2. The solution is supersaturated and cooling too quickly.1. Choose a solvent or solvent system with a lower boiling point. 2. Ensure the solution is not overly concentrated. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[8]
Poor separation of 2-iodo-1-octanol and unreacted 1-octanol during column chromatography. 1. The solvent system (eluent) is too polar.1. Decrease the polarity of the eluent. Start with a less polar solvent mixture (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity (gradient elution).[8]

IV. Experimental Protocols

Protocol 1: Standard Quenching and Extraction Workflow

This protocol outlines the standard procedure for removing unreacted iodine from the reaction mixture.

Materials:

  • Crude reaction mixture containing 2-iodo-1-octanol and unreacted iodine.

  • Separatory funnel.

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium thiosulfate. Start with a volume approximately equal to the organic layer.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[3] Continue shaking until the brown/purple color of the iodine is completely discharged from the organic layer. If the color persists, add more sodium thiosulfate solution.

  • Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm densities if unsure).

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine. This helps to remove any remaining water and break up emulsions.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-iodo-1-octanol, which can then be further purified if necessary.

Visualizing the Quenching and Extraction Workflow

G cluster_0 Reaction Work-up A Crude Reaction Mixture (2-iodo-1-octanol + I₂) B Transfer to Separatory Funnel A->B C Add Saturated Na₂S₂O₃ (aq) B->C Quenching Step D Shake & Vent (Color Discharges) C->D E Separate Layers D->E F Wash Organic Layer with Brine E->F Aqueous Layer Discarded G Dry Organic Layer (e.g., MgSO₄) F->G H Filter G->H I Concentrate (Rotary Evaporator) H->I J Crude 2-iodo-1-octanol I->J

Caption: Workflow for quenching and extraction of 2-iodo-1-octanol.

Protocol 2: Purification by Flash Column Chromatography

If the product requires further purification to remove unreacted starting material or other byproducts, flash column chromatography is a standard method.

Materials:

  • Crude 2-iodo-1-octanol.

  • Silica gel.

  • Appropriate solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Chromatography column and accessories.

  • Collection tubes.

  • TLC plates and chamber.

Procedure:

  • Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation between your product and impurities. A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elute: Begin eluting with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-iodo-1-octanol.

V. Chemical Principles of Iodine Removal

The removal of elemental iodine (I₂) is a redox reaction. Reducing agents like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) convert the colored iodine into colorless iodide ions (I⁻).

Reaction with Sodium Thiosulfate: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)[5]

Reaction with Sodium Bisulfite: HSO₃⁻(aq) + I₂(org) + H₂O(l) → SO₄²⁻(aq) + 2I⁻(aq) + 3H⁺(aq)[9]

The resulting iodide salts are highly soluble in the aqueous phase and are thus easily separated from the organic layer containing the desired product.

Visualizing the Redox Quenching Mechanism

G cluster_1 Iodine Quenching I2 I₂ (Elemental Iodine) (Colored, in Organic Layer) I_minus 2I⁻ (Iodide Ions) (Colorless, in Aqueous Layer) I2->I_minus Reduction Quench Reducing Agent (e.g., Na₂S₂O₃, NaHSO₃) (in Aqueous Layer) Byproduct Oxidized Byproduct (e.g., S₄O₆²⁻, SO₄²⁻) (in Aqueous Layer) Quench->Byproduct Oxidation

Caption: Redox mechanism for the removal of elemental iodine.

VI. References

  • The redox reaction: Iodine Vs. Sodium meta bisulphite - YouTube. (2023, May 9). Retrieved from [Link]

  • O655: Extraction – Separation of Food Coloring and Iodine - University of Colorado Boulder. (n.d.). Retrieved from [Link]

  • Iodine Clock Reaction. (n.d.). Retrieved from [Link]

  • Process for the removal of iodine from organic compounds. (1969). Google Patents. Retrieved from

  • Extraction with an organic solvent - The scenario. (n.d.). Retrieved from [Link]

  • Chemistry Lab: Iodine Extraction | PDF | Solubility | Solution - Scribd. (n.d.). Retrieved from [Link]

  • The "Old Nassau" clock reaction - John Straub's lecture notes. (n.d.). Retrieved from [Link]

  • Iodine clock reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • How do I get rid of excess iodine in a reaction? : r/chemistry - Reddit. (2014, June 6). Retrieved from [Link]

  • Lab 4: Extraction of Iodine from an Aqueous Solution - California State University, Bakersfield. (n.d.). Retrieved from [Link]

  • How to extract IODINE CRYSTAL/ELEMENTAL IODINE - YouTube. (2020, September 12). Retrieved from [Link]

  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833.

  • What is the mechanism of Sodium Thiosulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Quenching of iodine chloride at low temperatures. : r/chemistry - Reddit. (2017, July 14). Retrieved from [Link]

  • Removal of Iodine : r/Chempros - Reddit. (2021, June 23). Retrieved from [Link]

  • Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Methods for removing water from iodine (i2). (2022). Google Patents. Retrieved from

  • How to separate a solution of iodine dissolved in a mixture of water and ethanol, using CCl4. (2018, May 12). Retrieved from [Link]

  • Theory of reaction between lodine solution and Sodium thiosulphate. (n.d.). Retrieved from [Link]

  • Approaching Synthesis Problems. (n.d.). Retrieved from [Link]

  • A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent - PMC. (n.d.). Retrieved from [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (2026, March 2). Retrieved from [Link]

  • Iodine and sodium thiosulfate titrations - YouTube. (2015, May 3). Retrieved from [Link]

  • Influence of Oxygen on Chemoconvective Patterns in the Iodine Clock Reaction - PMC. (2022, November 23). Retrieved from [Link]

  • A simple, mild and selective iodination of alcohols - ResearchGate. (2020, July 9). Retrieved from [Link]

  • Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2) - Chemia. (2023, April 12). Retrieved from [Link]

  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds. (1991). Google Patents. Retrieved from

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Taylor & Francis. (2019, May 29). Retrieved from [Link]

  • Preparation and purification of iodixanol. (2011). Google Patents. Retrieved from

  • PURIFICATION OF IODIXANOL - European Patent Office - EP 1960349 B1 - EPO. (2015, November 18). Retrieved from [Link]

  • Crystallization and purification method of iodixanol. (n.d.). Google Patents. Retrieved from

  • ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. (2025, August 6). Retrieved from [Link]

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Technical Support Center: Controlling Temperature to Avoid Elimination in 2-Iodo-1-Octanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Fragility of -Iodo Alcohols

Current Status: Active Subject: 2-Iodo-1-Octanol Stability Protocol Applicable For: Synthesis, Purification, and Storage

2-iodo-1-octanol (CAS: 35605-16-4) represents a class of


-iodo alcohols (iodohydrins)  that are inherently chemically labile. Unlike their chloro- or bromo-analogs, the carbon-iodine (C-I) bond is significantly weaker (~53 kcal/mol vs. ~80 kcal/mol for C-Cl), making it susceptible to homolytic cleavage and heterolytic elimination reactions even at moderate temperatures.

The primary technical challenge is preventing elimination reactions that degrade the product into two distinct impurity profiles:

  • Reversion (De-iodination): Loss of HOI to reform the starting alkene (1-octene).

  • Cyclization (Intramolecular

    
    ):  Elimination of HI to form 1,2-epoxyoctane.
    

This guide provides authoritative protocols to maintain the kinetic stability of 2-iodo-1-octanol through rigorous temperature control.

Part 1: Troubleshooting Guide (Q&A)

Q1: My purified product is turning from colorless to pink/brown during storage. Is this elimination?

Diagnosis: Yes, this is the early stage of thermal decomposition. The color change is due to the release of elemental iodine (


). Even in the absence of base, ambient heat can trigger the homolytic cleavage of the weak C-I bond. The generated iodine radical can catalyze further elimination of HI, accelerating the degradation (autocatalysis).

Corrective Action:

  • Immediate: Wash the organic layer with 10% sodium thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (restoring color is cosmetic, but removing
    
    
    stops the radical chain).
  • Prevention: Store the compound at -20°C in the dark. Add a stabilizer like copper turnings or silver wool if long-term storage (>1 week) is required.

Q2: I observe 1,2-epoxyoctane in my GC-MS after rotary evaporation. I did not add base. Why?

Diagnosis: Thermal Cyclization. While epoxide formation typically requires a base, the hydroxyl group at C1 can act as an intramolecular nucleophile at elevated temperatures. If your rotary evaporator bath was set >40°C, you provided enough activation energy for the oxygen lone pair to displace the iodine at C2, releasing HI (which likely boiled off or reacted with trace moisture).

Corrective Action:

  • Protocol Adjustment: Never heat the water bath above 30°C .

  • Vacuum Strategy: Use a high-vacuum line (<1 mbar) to remove solvents at room temperature rather than relying on heat.

Q3: My yield is low, and I see a significant amount of 1-octene. Did the reaction fail?

Diagnosis: Thermodynamic Reversion. Iodohydrin formation is reversible. At high temperatures, the equilibrium shifts back toward the thermodynamically more stable alkene and iodine/water. This is often caused by allowing the reaction exotherm to spike uncontrolled during the addition of the iodinating agent.

Corrective Action:

  • Exotherm Control: Maintain internal reaction temperature between 0°C and 5°C during reagent addition.

  • Quench: Do not let the reaction stir overnight at room temperature if the conversion is complete. Quench immediately with cold thiosulfate.

Part 2: Technical Deep Dive & Mechanism

To control the product, one must understand the competing pathways. The stability of 2-iodo-1-octanol is a battle between the desired kinetic trap (the iodohydrin) and the thermodynamic sinks (alkene or epoxide).

Reaction Pathways Diagram

Iodohydrin_Stability Start 2-Iodo-1-Octanol (Target Product) Alkene 1-Octene + HOI (Reversion) Start->Alkene Heat (>50°C) Acid Catalysis Epoxide 1,2-Epoxyoctane + HI (Cyclization) Start->Epoxide Heat (>35°C) Base (Even Weak) Radical Octyl Radical + I• (Decomposition) Start->Radical Light (UV) Heat (>25°C Storage)

Figure 1: Thermal degradation pathways for 2-iodo-1-octanol. The primary risks are cyclization to epoxide (favored by mild heat/base) and reversion to alkene (favored by higher heat/acid).

Part 3: Validated Experimental Protocols

Protocol A: Low-Temperature Synthesis Strategy

Objective: Synthesize 2-iodo-1-octanol while suppressing the reversion to 1-octene.

ParameterSpecificationScientific Rationale
Reaction Solvent Acetonitrile/Water (4:1) or DME/WaterHigh polarity stabilizes the iodonium intermediate, preventing premature collapse.
Temperature (Addition) 0°C to 4°C Kinetic control is essential. The activation energy for reversion is accessible at RT.
Temperature (Reaction) Max 20°C Do not reflux. Stirring at RT is acceptable only for short durations (<4h).
Quenching Cold (<5°C) Sat.

Reduces unreacted

species immediately, preventing post-reaction iodination/elimination.

Step-by-Step:

  • Dissolve 1-octene (1.0 eq) in Acetonitrile/Water at 0°C (ice/salt bath).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes. Monitor internal temp; do not exceed 5°C.

  • Allow to warm to 15-20°C and stir for 2 hours. Monitor by TLC/GC.

  • CRITICAL: Once conversion >95%, cool back to 0°C before quenching.

Protocol B: "Cold-Chain" Workup & Purification

Objective: Remove solvent without triggering thermal cyclization to epoxide.

  • Extraction: Perform phase separation with cold brine. Keep all solutions on ice.

  • Drying: Use Anhydrous

    
     (neutral). Avoid 
    
    
    
    or basic drying agents which catalyze epoxide formation.
  • Concentration (The Danger Zone):

    • Equipment: Rotary Evaporator with high-efficiency chiller.

    • Bath Temp: Maximum 30°C .

    • Vacuum: < 10 mbar.

    • Technique: It is better to use a lower vacuum pressure than to increase the bath temperature. If the solvent (e.g., acetonitrile) is slow to remove, add a heptane azeotrope rather than heating.

  • Storage:

    • Flash freeze in liquid nitrogen if possible, or store immediately at -20°C.

    • Wrap vial in aluminum foil (light protection).

Part 4: Data Summary

Table 1: Temperature Thresholds for 2-Iodo-1-Octanol Stability

ConditionTemperature LimitConsequence of Exceeding
Reaction > 25°CIncreased formation of 1-octene (Reversion).
Workup (Base) > 0°C (if pH > 8)Rapid conversion to 1,2-epoxyoctane.
Evaporation > 35°CThermal elimination of HI; discoloration.
Storage > 4°CSlow iodine release (Pink discoloration) over 24h.

References

  • PubChem. (2025).[1] 2-Octanol, 1-iodo- Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2024).[2] Iodohydrin synthesis by iodination or substitution. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Octanol Thermochemistry Data. NIST Chemistry WebBook.[3][4] Available at: [Link]

  • Utah Tech University. (2025). Hydroboration-Oxidation of 1-Octene: Experimental Procedure. Available at: [Link]

Sources

Technical Support Center: Solvent Selection & Troubleshooting for 1-Octanol, 2-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Octanol, 2-iodo- (also known as 2-iodo-1-octanol). This guide is designed for researchers and drug development professionals who require precise solvation strategies for this specific halohydrin.

Structurally, 2-iodo-1-octanol consists of a highly lipophilic eight-carbon aliphatic chain, a heavy and polarizable iodine atom at the C2 position, and a hydrogen-bonding hydroxyl group at the C1 position[1]. While its amphiphilic nature allows it to interact with various media, it is predominantly hydrophobic. Furthermore, its halohydrin moiety makes it highly reactive under specific solvent conditions, requiring strict environmental controls to prevent degradation[2].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 2-iodo-1-octanol solution turn yellow or brown over time, and how does solvent choice affect this? A: Discoloration is a direct visual indicator of alkyl iodide photodegradation. Exposure to UV or visible light causes the homolytic cleavage of the weak carbon-iodine (C-I) bond, releasing iodine radicals that eventually combine to form elemental iodine (


), which is brown/yellow[3][4].
  • The Causality: Solvents that lack radical inhibitors or contain high levels of dissolved oxygen (such as uninhibited ethers) act as radical propagators, accelerating this degradation.

  • The Solution: Always dissolve 2-iodo-1-octanol in degassed, non-nucleophilic solvents like Dichloromethane (DCM) or Ethyl Acetate. Store all solutions in amber vials to block light penetration.

Q2: I attempted to dissolve 2-iodo-1-octanol in a basic aqueous buffer (pH > 8) with a co-solvent, but my yield of the intact molecule dropped to zero. What happened? A: You inadvertently triggered an intramolecular Williamson ether synthesis. Halohydrins are exquisitely sensitive to basic environments[5].

  • The Causality: In the presence of a base, the C1 hydroxyl group is deprotonated to form a reactive alkoxide ion. Because the iodine atom is on the adjacent C2 carbon, the alkoxide immediately performs an intramolecular

    
     attack, displacing the iodide leaving group to form a thermodynamically stable 3-membered ring: 1,2-epoxyoctane [2][6].
    
  • The Solution: Strictly avoid basic solvents (e.g., aliphatic amines) and basic aqueous buffers. If an aqueous co-solvent system is required for your workflow, maintain the pH strictly between 5.0 and 7.0.

Q3: How can I maximize the solubility of 2-iodo-1-octanol for in vitro biological assays without introducing solvent toxicity to my cell cultures? A: Because 2-iodo-1-octanol is practically insoluble in water, direct dissolution into aqueous media will result in immediate phase separation or micelle formation[1].

  • The Causality: The 8-carbon hydrophobic tail completely dominates the solvation profile, rejecting the hydrogen-bonded network of pure water.

  • The Solution: Utilize a "stock and spike" methodology. Prepare a highly concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that perfectly solvates both the lipophilic tail and the polar headgroup. Immediately prior to the assay, spike the DMSO stock into your aqueous buffer to achieve a final DMSO concentration of

    
    , which is generally well-tolerated by mammalian cell cultures.
    

Part 2: Solvent Compatibility & Solubility Profile

To ensure experimental reproducibility, consult the following validated solvent compatibility matrix before formulating your solutions.

Solvent CategorySpecific SolventSolubility ProfileStability / ReactivityRecommended Workflow Application
Aqueous Pure WaterInsolubleStable (if neutral)None (Avoid direct dissolution)
Polar Aprotic Anhydrous DMSOExcellent (>50 mM)Moderate (Hygroscopic; water ingress may cause issues over time)In vitro biological assay stock solutions
Non-Polar / Halogenated Dichloromethane (DCM)ExcellentHigh (Inert to halohydrins)Chemical synthesis, extraction, and purification
Polar Protic Methanol / EthanolGoodModerate (Risk of transesterification if acidic/basic)Analytical chromatography (HPLC)
Basic Aqueous Tris/NaOH Buffers (pH > 8)Insoluble / ReactivePoor (Rapid conversion to 1,2-epoxyoctane)DO NOT USE

Part 3: Experimental Protocol

Methodology: Preparation of a Stable 50 mM In Vitro Stock Solution

This self-validating protocol ensures the integrity of the C-I bond while maximizing bioavailability for downstream assays.

Step 1: Container Selection Select a sterile, pre-dried amber glass vial. Rationale: Amber glass blocks UV/Vis light, preventing the homolytic cleavage of the light-sensitive alkyl iodide bond[4].

Step 2: Weighing and Dissolution Weigh the required mass of 2-iodo-1-octanol and transfer it to the amber vial. Immediately add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration. Vortex gently for 30 seconds until the solution is completely homogeneous.

Step 3: Inert Gas Purging Using a Schlenk line or a gentle gas stream, purge the headspace of the vial with ultra-pure Argon or Nitrogen for 15 seconds. Rationale: Displacing ambient oxygen prevents oxidative degradation and radical propagation within the solvent matrix.

Step 4: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Store immediately at -20°C. Rationale: Single-use aliquots prevent freeze-thaw cycles and repeated atmospheric exposure, which introduce moisture into the hygroscopic DMSO and compromise the halohydrin.

Part 4: Workflow Visualization

SolventSelection Start What is your downstream application for 2-iodo-1-octanol? Synthesis Chemical Synthesis & Extraction Start->Synthesis BioAssay In Vitro Biological Assays Start->BioAssay Storage Long-Term Storage Start->Storage DCM Dichloromethane (DCM) or Ethyl Acetate Synthesis->DCM Warning AVOID: Basic Solvents (Causes Epoxide Formation) Synthesis->Warning DMSO Anhydrous DMSO (Stock Solution) BioAssay->DMSO Amber Amber Vial + Argon (Neat or in DCM) Storage->Amber Buffer Dilute in Assay Buffer (pH < 7.0 only) DMSO->Buffer Buffer->Warning

Decision tree for selecting the optimal solvent for 2-iodo-1-octanol workflows.

References

1.[1] N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics. Synlett / mdma.ch. URL:[Link] 2.[5] Halohydrin: Definition, Synthesis, Regioselectivity and Applications. Allen Career Institute. URL:[Link] 3.[6] Synthesis of Halohydrin. BYJU'S. URL: [Link] 4.[2] COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON'S ETHER SYNTHESIS. Chemistry Journal of Moldova. URL:[Link] 5.[3] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. URL:[Link] 6.[4] ChemComm: Stereoselective Synthesis and Reactivity of Gold(I) Enethiolates. Royal Society of Chemistry. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shift Assignments for 2-Iodo-1-Octanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 2-iodo-1-octanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind chemical shift assignments by comparing the target molecule with structurally related compounds. The experimental data, though not directly available for 2-iodo-1-octanol, is extrapolated from established NMR principles and data from analogous iodoalkanes and octanols, ensuring a robust and scientifically grounded discussion.

Introduction to ¹H NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. Electronegative atoms, such as oxygen and iodine, withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (downfield).

In the case of 2-iodo-1-octanol, the presence of a hydroxyl (-OH) group and an iodine atom on adjacent carbons creates a distinct pattern of chemical shifts. Understanding these patterns is crucial for the unambiguous assignment of each proton signal in the ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shift Assignments for 2-Iodo-1-Octanol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve Sample b Add Internal Standard a->b c Transfer to NMR Tube b->c d Insert Sample c->d e Lock & Shim d->e f Set Parameters & Acquire FID e->f g Fourier Transform f->g h Phase & Reference g->h i Integrate & Analyze h->i

Figure 2. A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This guide has presented a detailed, albeit predicted, ¹H NMR chemical shift assignment for 2-iodo-1-octanol. By leveraging established NMR principles and comparing with structurally analogous compounds, we can confidently predict the chemical environment of each proton. The deshielding effects of the iodine and hydroxyl groups are the dominant factors influencing the downfield shifts of the protons on carbons 1 and 2. This comparative approach not only aids in the spectral interpretation of 2-iodo-1-octanol but also serves as a valuable educational tool for understanding the intricate relationship between molecular structure and NMR spectral data. The provided experimental protocol offers a standardized procedure for obtaining high-quality ¹H NMR spectra for this and similar compounds.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Regensburg. (2022). 1H-NMR - Iodocyclohexane. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low high resolution H-1 proton nmr spectrum of ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodobutane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodopropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-iodo-. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Octanol and 2-iodo-1-Octanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) mass spectrometry serves as a molecular fingerprint, revealing intricate structural details. This guide provides an in-depth, objective comparison of the EI-MS fragmentation patterns of 1-octanol and its halogenated counterpart, 2-iodo-1-octanol, supported by established fragmentation principles and spectral data.

The Foundational Principles of Fragmentation in EI-MS

Electron ionization is a high-energy process where a molecule is bombarded with 70 eV electrons. This impact dislodges an electron, creating an energetically unstable molecular ion (M⁺•)[1]. This excess energy drives the M⁺• to fragment into smaller, more stable charged ions and neutral radicals. The resulting mass spectrum plots the relative abundance of these charged fragments against their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the inherent structural features of the molecule, such as bond strengths and the ability of functional groups to stabilize a positive charge[2].

For the molecules , 1-octanol and 2-iodo-1-octanol, the key influencers of fragmentation are the hydroxyl (-OH) group, the iodo (-I) group, and the long alkyl chain.

Deep Dive: The Fragmentation Landscape of 1-Octanol

1-Octanol (C₈H₁₈O, Molar Mass: 130.23 g/mol ) is a primary alcohol. Its fragmentation is characterized by two principal, competing pathways: alpha-cleavage and dehydration[3][4][5]. Due to the high propensity for fragmentation, the molecular ion peak (M⁺• at m/z 130) for long-chain alcohols like 1-octanol is often weak and can even be undetectable[6][7].

Key Fragmentation Pathways for 1-Octanol:
  • Alpha (α)-Cleavage : This is the hallmark fragmentation for alcohols[8][9]. It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon (the α-carbon). This process is favorable because it results in a resonance-stabilized oxonium ion[8][10]. For 1-octanol, the largest alkyl group (the C₇H₁₅ heptyl radical) is lost, but the most characteristic fragment for primary alcohols is the [CH₂OH]⁺ ion at m/z 31 [7]. While prominent, its relative abundance can decrease in longer-chain alcohols[10].

  • Dehydration (Loss of Water) : This pathway involves the elimination of a neutral water molecule (18 Da), leading to a fragment ion at [M-18]⁺• [3][10]. For 1-octanol, this corresponds to a peak at m/z 112. This fragment is an alkene radical cation, which can undergo further fragmentation.

  • Hydrocarbon Fragmentation : The long alkyl chain of 1-octanol also fragments like an alkane, producing a characteristic series of carbocation clusters separated by 14 Da (-CH₂- group), such as C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), and C₅H₁₁⁺ (m/z 71)[11][12]. The peak at m/z 43 is often the base peak in the spectrum of n-octane and is also prominent in 1-octanol[12].

Illuminating the Impact of Iodine: Fragmentation of 2-iodo-1-Octanol

The most significant factor is the weakness of the carbon-iodine (C-I) bond relative to C-C, C-H, and C-O bonds. This bond is highly susceptible to cleavage[13][14].

Predicted Key Fragmentation Pathways for 2-iodo-1-Octanol:
  • Dominant C-I Bond Cleavage : The primary and most favored fragmentation will be the homolytic cleavage of the C-I bond, expelling a neutral iodine radical (I•, 127 Da). This results in a highly abundant carbocation fragment at [M-127]⁺ , which corresponds to m/z 129. This fragment represents the octanol backbone with a positive charge at the C-2 position and is expected to be the base peak . This type of cleavage is characteristic of iodoalkanes[15][16]. A minor peak at m/z 127, corresponding to the [I]⁺ ion, may also be observed[16].

  • Alpha (α)-Cleavage : Despite the weak C-I bond, the influence of the hydroxyl group remains. Alpha-cleavage can still occur, involving the cleavage of the C1-C2 bond to lose a C₆H₁₂I• radical. This would produce the characteristic primary alcohol fragment [CH₂OH]⁺ at m/z 31 . However, the abundance of this peak is expected to be significantly lower than the [M-127]⁺ peak.

  • Loss of HI : Analogous to the dehydration of alcohols, haloalkanes can lose a hydrogen halide. The loss of a neutral hydrogen iodide molecule (HI, 128 Da) would produce a fragment at [M-128]⁺• , corresponding to m/z 128.

  • Dehydration (Loss of Water) : The loss of a water molecule from the molecular ion would yield a fragment at [M-18]⁺• (m/z 238). The stability of this fragment would be lower compared to the [M-127]⁺ ion, making this a minor pathway.

Head-to-Head Comparison: A Tale of Two Functional Groups

The comparison of the fragmentation patterns of these two molecules starkly illustrates the directing effect of different functional groups.

Feature1-Octanol2-iodo-1-Octanol (Predicted)Rationale
Molecular Ion (M⁺•) m/z 130 (Weak/Absent)m/z 256 (Very Weak/Absent)High propensity for fragmentation in both molecules.
Base Peak m/z 43 or 57m/z 129 Alkyl chain fragmentation vs. highly favorable C-I bond cleavage.
Key Differentiator Series of alkyl fragments (m/z 43, 57, 71) and dehydration peak (m/z 112).Dominant loss of iodine radical ([M-127]⁺ ).The -OH group directs α-cleavage and dehydration; the -I group directs C-I scission.
Common Fragment m/z 31 ([CH₂OH]⁺)m/z 31 ([CH₂OH]⁺)Both are primary alcohols, allowing for α-cleavage. Expected to be much less abundant in the iodo-compound.
Halogen-specific Peak N/Am/z 127 ([I]⁺)Presence of iodine atom.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation mechanisms discussed.

G cluster_0 1-Octanol Fragmentation M0 [C₈H₁₈O]⁺• m/z 130 F1 [C₈H₁₆]⁺• m/z 112 M0->F1 - H₂O (Dehydration) F2 [CH₂OH]⁺ m/z 31 M0->F2 - C₇H₁₅• (α-Cleavage) F3 [C₄H₉]⁺ m/z 57 M0->F3 Alkyl Fragmentation F4 [C₃H₇]⁺ m/z 43 M0->F4 Alkyl Fragmentation

Caption: Primary fragmentation pathways for 1-Octanol.

G cluster_1 2-iodo-1-Octanol Fragmentation M1 [C₈H₁₇IO]⁺• m/z 256 F5 [C₈H₁₇O]⁺ m/z 129 (Base Peak) M1->F5 - I• (C-I Cleavage) F6 [CH₂OH]⁺ m/z 31 M1->F6 - C₆H₁₂I• (α-Cleavage) F7 [I]⁺ m/z 127 M1->F7 - C₈H₁₇O• F8 [C₈H₁₆O]⁺• m/z 128 M1->F8 - HI

Caption: Predicted fragmentation pathways for 2-iodo-1-Octanol.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the reproducibility and accuracy of the data presented, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This system is self-validating through the use of standard instrument tuning procedures and quality control checks.

G start Sample Preparation (Dilute in Hexane) gc GC Injection (1 µL, Splitless) start->gc sep Chromatographic Separation (Capillary Column) gc->sep ion Ionization (EI, 70 eV) sep->ion ms Mass Analysis (Quadrupole, m/z 35-400) ion->ms detect Detection (Electron Multiplier) ms->detect end Data Acquisition & Analysis detect->end

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:
  • Sample Preparation :

    • Prepare a 100 ppm solution of each analyte (1-Octanol, 2-iodo-1-Octanol) in a high-purity volatile solvent such as hexane.

    • Vortex briefly to ensure homogeneity.

  • Gas Chromatography (GC) Conditions :

    • Injector : 250 °C, Splitless mode.

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Column : A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV[10].

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Scan Range : m/z 35–400 to ensure capture of all relevant fragments and the molecular ion of 2-iodo-1-octanol.

    • Solvent Delay : 3 minutes to prevent filament damage from the solvent peak.

  • Data Analysis :

    • Integrate the chromatographic peaks for each compound.

    • Generate the background-subtracted mass spectrum for each analyte.

    • Identify the molecular ion and major fragment ions. Compare experimental data with a reference library (e.g., NIST) for 1-octanol and with predicted pathways for 2-iodo-1-octanol.

Conclusion

The comparative analysis of 1-octanol and 2-iodo-1-octanol demonstrates how profoundly a single substituent can alter a molecule's fragmentation behavior in mass spectrometry. While 1-octanol's spectrum is a classic example of alcohol fragmentation dominated by α-cleavage and dehydration, the introduction of an iodine atom in 2-iodo-1-octanol creates a new, much lower energy pathway: the facile cleavage of the C-I bond. This results in a predicted spectrum dominated by the loss of the iodine radical. Understanding these substituent-driven fragmentation patterns is paramount for the accurate structural elucidation of novel compounds in pharmaceutical and chemical research.

References

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • NIST. (n.d.). 1-Octanol. In NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • JoVE. (2024). Serie: Massenspektrometrie: Fragmentierung von Alkylhalogeniden. [Link]

  • YouTube. (2025). Mass Spectrometry of Alcohols. [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H18 mass spectrum of octane. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • University of North Carolina Wilmington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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A Comparative Guide to the Reactivity of 2-Iodo-1-octanol and 2-Bromo-1-octanol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a reaction. Haloalcohols, such as 2-iodo-1-octanol and 2-bromo-1-octanol, are valuable building blocks due to their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon atom bonded to a halogen. This guide provides an in-depth comparison of the reactivity of these two compounds, with a focus on nucleophilic substitution reactions at the C-2 position. Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Decisive Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile.[1][2] The efficiency of such reactions is heavily influenced by several factors, including the nature of the substrate, the nucleophile, the solvent, and, most critically in this comparison, the ability of the leaving group to depart.[3]

A good leaving group is a species that is stable on its own, which typically means it is a weak base.[4][5] In the context of 2-halo-1-octanols, the halide ion (iodide or bromide) is the leaving group. The reactivity of the C-X bond (where X is I or Br) is directly related to the properties of the halide.

The general order of leaving group ability for halogens in nucleophilic aliphatic substitution is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This trend can be attributed to three key factors:

  • Basicity: Weaker bases are better leaving groups.[5] The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. This is inversely related to the strength of their conjugate acids (HF << HCl < HBr < HI). Since HI is the strongest acid, its conjugate base, I⁻, is the weakest and most stable base, making it the best leaving group.[8]

  • Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted. Larger atoms, like iodine, have more diffuse electron clouds and are more polarizable than smaller atoms like bromine. In the transition state of a nucleophilic substitution reaction, this high polarizability helps to stabilize the developing negative charge, thus lowering the activation energy and increasing the reaction rate.

  • Carbon-Halogen Bond Strength: The strength of the carbon-halogen bond decreases down the group in the periodic table: C-F > C-Cl > C-Br > C-I. The C-I bond is the weakest of the carbon-halogen bonds (excluding astatine).[6][8] A weaker bond requires less energy to break, which contributes to a faster reaction rate.[8][9]

Therefore, based on these fundamental principles, 2-iodo-1-octanol is anticipated to be significantly more reactive than 2-bromo-1-octanol in nucleophilic substitution reactions.

Quantitative Comparison of Leaving Group Properties

The following table summarizes the key physical properties that influence the leaving group ability of iodide and bromide in aliphatic substitution reactions.

PropertyBromide (Br⁻)Iodide (I⁻)Implication for Reactivity
pKa of Conjugate Acid (HX) ~ -9~ -10A lower pKa indicates a stronger acid and a weaker, more stable conjugate base, which is a better leaving group.[7]
Carbon-Halogen Bond Dissociation Energy (CH₃-X) ~ 293 kJ/mol~ 234 kJ/molA lower bond dissociation energy facilitates easier bond cleavage, leading to a faster reaction.[8]
Ionic Radius 196 pm220 pmA larger ionic radius correlates with greater polarizability, which stabilizes the transition state.

Experimental Insights and Reaction Mechanisms

The reaction of 2-halo-1-octanols with a nucleophile will typically proceed via an Sₙ2 mechanism, especially with a strong nucleophile and a polar aprotic solvent.[3][10] This is because the electrophilic carbon is at a secondary position, and the presence of a primary alcohol does not impose significant steric hindrance.[9] The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][3]

Leaving_Group_Comparison cluster_Br 2-Bromo-1-octanol cluster_I 2-Iodo-1-octanol Br_bond Stronger C-Br Bond reactivity_Br Lower Reactivity Br_bond->reactivity_Br Br_base More Basic Leaving Group (Br⁻) Br_base->reactivity_Br Br_polar Less Polarizable Br_polar->reactivity_Br I_bond Weaker C-I Bond reactivity_I Higher Reactivity I_bond->reactivity_I I_base Less Basic Leaving Group (I⁻) I_base->reactivity_I I_polar More Polarizable I_polar->reactivity_I

Caption: Factors influencing the higher reactivity of 2-iodo-1-octanol over 2-bromo-1-octanol.

The Influence of the Adjacent Hydroxyl Group

It is important to consider the role of the neighboring hydroxyl group. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen to form an epoxide. This is known as an intramolecular Williamson ether synthesis. This reaction also proceeds via an Sₙ2 mechanism and will be faster for the iodo-substituted compound for the same reasons outlined above.

Experimental Protocol: Comparative Kinetic Analysis

To empirically validate the difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for comparing the rate of substitution of 2-iodo-1-octanol and 2-bromo-1-octanol with a common nucleophile, sodium azide.

Objective: To determine the relative reaction rates of 2-iodo-1-octanol and 2-bromo-1-octanol with sodium azide.

Materials:

  • 2-iodo-1-octanol

  • 2-bromo-1-octanol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate, oven-dried reaction vials, prepare identical reaction mixtures. To each vial, add 1.0 mmol of the respective haloalcohol (2-iodo-1-octanol in one, 2-bromo-1-octanol in the other), 1.2 mmol of sodium azide, and 5 mL of anhydrous DMF.

  • Internal Standard: Add a known amount (e.g., 0.5 mmol) of the internal standard to each reaction mixture.

  • Initiation and Sampling: Place both vials in a pre-heated oil bath at a constant temperature (e.g., 60 °C) and begin stirring. At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a vial containing 1 mL of a suitable solvent (e.g., diethyl ether) and a small amount of water to dissolve the unreacted sodium azide.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product (2-azido-1-octanol) relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve. A comparison of the initial rates will provide a quantitative measure of the relative reactivity.

Expected Outcome: The reaction with 2-iodo-1-octanol will proceed at a significantly faster rate than the reaction with 2-bromo-1-octanol, as evidenced by a more rapid disappearance of the starting material and formation of the product.

Conclusion and Practical Implications

The evidence, grounded in fundamental principles of organic chemistry, overwhelmingly indicates that 2-iodo-1-octanol is a more reactive substrate than 2-bromo-1-octanol in nucleophilic substitution reactions . This enhanced reactivity is a direct consequence of the superior leaving group ability of the iodide ion, which is attributed to its lower basicity, greater polarizability, and the weaker carbon-iodine bond.

For researchers and drug development professionals, this has important practical implications:

  • Reaction Conditions: When using 2-iodo-1-octanol, milder reaction conditions (e.g., lower temperatures, shorter reaction times) may be sufficient to achieve high yields, potentially improving the overall efficiency and selectivity of the synthesis.

  • Cost and Stability: While alkyl iodides are more reactive, they are often more expensive and can be less stable than their bromide counterparts, sometimes being sensitive to light. The choice between the two reagents may therefore involve a trade-off between reactivity, cost, and stability.

  • Difficult Substitutions: For challenging nucleophilic substitution reactions where the nucleophile is weak or the reaction is sluggish, 2-iodo-1-octanol would be the preferred substrate to facilitate the desired transformation.

By understanding the inherent differences in reactivity between these two valuable synthetic intermediates, chemists can make more informed decisions in the design and execution of their synthetic strategies.

References

  • chemguide. (n.d.). Leaving groups. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 8.5: Leaving Groups. Retrieved from [Link]

  • BYJU'S. (2021). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]

  • Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • chemguide. (n.d.). ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. Retrieved from [Link]

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy Protocols for the Identification of 2-Iodooctan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Iodooctan-1-ol is a critical halohydrin intermediate, often generated during the regioselective ring-opening of epoxides or the iodofunctionalization of alkenes. In drug development, its precise identification is paramount because regioisomers (e.g., 1-iodooctan-2-ol) and unreacted starting materials (e.g., 1-octanol) possess similar physicochemical properties but vastly different reactivities.

This guide evaluates the diagnostic performance of Infrared (IR) Spectroscopy for identifying 2-iodooctan-1-ol. Unlike Nuclear Magnetic Resonance (NMR), which provides definitive structural connectivity, IR spectroscopy offers a rapid, cost-effective "fingerprint" method ideal for real-time reaction monitoring and purity assessment.

The Analytical Challenge

The primary challenge in identifying 2-iodooctan-1-ol lies in distinguishing it from:

  • 1-Octanol: The non-halogenated parent alcohol.

  • 2-Bromooctan-1-ol: The brominated analog (often used in parallel screening).

  • 1-Iodooctan-2-ol: The regioisomer (secondary alcohol).

Mechanistic Basis of IR Detection

To interpret the spectrum accurately, one must understand how the 2-iodo substituent perturbs the vibrational modes of the octanol scaffold.

The "Heavy Atom" Effect (C-I Stretch)

The Carbon-Iodine (C-I) bond is weak and polarizable. Due to the large mass of the iodine atom (126.9 amu), the stretching vibration occurs at a low frequency, typically in the fingerprint region (500–600 cm⁻¹) . This is distinct from C-Br (600–700 cm⁻¹) and C-Cl (700–800 cm⁻¹) bands, providing a clear exclusion criterion for other halides.

Inductive Effects on C-O Stretch

The electronegative iodine at the


-position (C2) exerts an inductive effect ($ -I $) on the C1-O bond. While a standard primary alcohol C-O stretch appears near 1050 cm⁻¹ , the presence of the neighboring iodine can cause a slight hypsochromic shift (to higher wavenumber) or broadening due to conformational rigidity. However, the distinction between a primary alcohol  (target) and a secondary alcohol  (regioisomer) remains the most robust differentiator in the 1000–1150 cm⁻¹ region.

Comparative Spectral Analysis

The following table synthesizes experimental data and authoritative group frequency predictions to establish the diagnostic peaks for 2-iodooctan-1-ol against its critical alternatives.

Table 1: Diagnostic IR Peak Comparison
Vibrational Mode2-Iodooctan-1-ol (Target) 1-Octanol (Parent) 2-Bromooctan-1-ol (Analog) 1-Iodooctan-2-ol (Isomer) Diagnostic Value
O-H Stretch 3300–3400 cm⁻¹ (Broad)3300–3400 cm⁻¹3300–3400 cm⁻¹3300–3400 cm⁻¹Low: Confirms alcohol presence only.
C-H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹None: Common to all alkyl chains.
C-O Stretch ~1050–1060 cm⁻¹ (Primary)~1055 cm⁻¹~1050–1060 cm⁻¹~1100–1120 cm⁻¹ (Secondary)High: Distinguishes Regioisomers (1° vs 2° alcohol).
C-X Stretch 500–600 cm⁻¹ (C-I)Absent600–700 cm⁻¹ (C-Br)500–600 cm⁻¹ (C-I)High: Distinguishes Halogens (I vs Br) & Parent.
Fingerprint Distinct 1,2-subst. patternSimple chain patternDistinct 1,2-subst. patternIsomeric patternMedium: Requires reference library match.

Critical Insight: The combination of a Primary C-O stretch (~1050 cm⁻¹) and a C-I stretch (500–600 cm⁻¹) is the unique signature of 2-iodooctan-1-ol. If the C-O peak shifts to ~1100 cm⁻¹, you likely have the regioisomer.

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating by using internal spectral features as quality control checks.

Step 1: Sample Preparation (Neat Film vs. Solution)
  • Preferred Method: Neat Film (ATR) .

    • Why: 2-Iodooctan-1-ol is a liquid at room temperature.[1] ATR (Attenuated Total Reflectance) requires no solvent, eliminating solvent peak interference in the critical fingerprint region.

  • Alternative: Solution Cell (CCl₄ or CS₂).

    • Why: Only use if precise H-bonding analysis is required (dilution breaks intermolecular H-bonds, sharpening the O-H peak to ~3600 cm⁻¹). Warning: Chlorinated solvents mask the C-Cl region but are acceptable for Iodides.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio, especially for the weak C-I band.

  • Range: 4000 cm⁻¹ to 400 cm⁻¹ .

    • Crucial: Many standard scans cut off at 600 cm⁻¹. You must scan down to 400 cm⁻¹ to observe the C-I stretch.

Step 3: Spectral Validation Workflow
  • Check 3400 cm⁻¹: Is there a broad peak?

    • Yes: -OH is present.[2][3][4][5][6] (Pass)[7]

    • No: Check for oxidation to ketone/aldehyde (look for C=O at 1700 cm⁻¹).

  • Check 1050 vs 1100 cm⁻¹: Where is the strongest C-O band?

    • 1050 cm⁻¹: Consistent with Primary Alcohol (Target).

    • 1100 cm⁻¹: Consistent with Secondary Alcohol (Isomer).

  • Check 500–600 cm⁻¹: Is there a band here?

    • Yes: Consistent with C-I.

    • No: Suspect 1-Octanol (unreacted starting material).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for distinguishing 2-iodooctan-1-ol from common impurities using IR markers.

IR_Identification_Workflow Start Unknown Sample Spectrum CheckOH 1. Check 3200-3600 cm⁻¹ (O-H Stretch) Start->CheckOH NoOH No O-H Peak: Not an Alcohol CheckOH->NoOH Absent HasOH Broad Peak Present: Alcohol Confirmed CheckOH->HasOH Present CheckCX 2. Check 400-700 cm⁻¹ (Halogen Region) HasOH->CheckCX NoCX No Peaks < 700 cm⁻¹: Likely 1-Octanol CheckCX->NoCX Clean Baseline HasCX Peak Detected CheckCX->HasCX Bands Visible CheckType 3. Analyze C-X Frequency HasCX->CheckType BrPeak Peak 600-700 cm⁻¹: Bromohydrin CheckType->BrPeak Higher Freq IPeak Peak 500-600 cm⁻¹: Iodohydrin CheckType->IPeak Lower Freq CheckCO 4. Check 1000-1150 cm⁻¹ (C-O Stretch) IPeak->CheckCO SecCO Peak ~1100 cm⁻¹: 1-Iodooctan-2-ol (Regioisomer) CheckCO->SecCO Secondary PriCO Peak ~1050 cm⁻¹: 2-Iodooctan-1-ol (TARGET CONFIRMED) CheckCO->PriCO Primary

Figure 1: Logical decision tree for the spectroscopic identification of 2-iodooctan-1-ol, filtering out common analogs and isomers.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Data for 1-Octanol (CAS 111-87-5). NIST Chemistry WebBook. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Alkyl Halides. [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of 2-Iodobutane (Secondary Iodide Reference). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[8][9] (Provides authoritative group frequencies for C-I and C-O stretches). [Link]

Sources

A Comparative Guide to the Validation of 1-Octanol, 2-iodo- Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate determination of purity for intermediates like 1-Octanol, 2-iodo- is critical in drug development and chemical synthesis. This molecule, however, presents a significant analytical challenge due to its lack of a strong UV-absorbing chromophore, rendering standard HPLC-UV detection methods inefficient. This guide provides an in-depth, validated analytical strategy using High-Performance Liquid Chromatography (HPLC) coupled with universal detection methods. We present a primary method utilizing Evaporative Light Scattering Detection (ELSD) for its superior sensitivity and gradient compatibility, and a robust alternative using Refractive Index (RI) detection for isocratic applications. The methodologies are validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a self-validating framework to ensure data integrity and trustworthiness.

The Analytical Challenge: Detecting the "Invisible"

1-Octanol, 2-iodo- is a saturated alkyl iodide with a secondary alcohol functional group. Its molecular structure lacks conjugated double bonds or aromatic rings, which are necessary for strong ultraviolet (UV) absorption. Consequently, conventional HPLC systems equipped with UV-Vis detectors struggle to achieve the sensitivity required for accurate purity determination and impurity profiling. While some signal may be obtained at low wavelengths (<215 nm), this region is often plagued by high baseline noise and interference from common HPLC solvents, making it unsuitable for a robust, validated method.

This necessitates the use of "universal" detectors that do not rely on the optical properties of the analyte. This guide will compare two such detectors: the Evaporative Light Scattering Detector (ELSD) and the Refractive Index (RI) detector.

Foundational Strategy: Method Development & Rationale

The core of our approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of the pharmaceutical industry for separating compounds based on hydrophobicity.[1]

  • Causality of Column Selection: A C18 stationary phase is the logical choice. The long, non-polar C18 alkyl chains interact strongly with the hydrophobic octyl backbone of 1-Octanol, 2-iodo-, providing excellent retention and allowing for effective separation from potential polar impurities (e.g., starting materials, hydrolysis products) that will elute earlier.[2]

Primary Approach: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

The ELSD is a powerful tool for analytes that are non-volatile and lack a chromophore.[3][4][5] Its operation involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[6]

Key Advantages:

  • Universal Detection: Responds to any analyte that is less volatile than the mobile phase.[6][7]

  • Gradient Compatibility: Unlike RI detectors, ELSD is fully compatible with gradient elution.[4][5] This is a critical advantage for impurity profiling, as it allows for the separation of compounds with a wide range of polarities in a single run.

  • High Sensitivity: Generally offers greater sensitivity than RI detection, enabling the quantification of low-level impurities.[7]

ParameterConditionRationale
Instrument HPLC system with quaternary pump, autosampler, column ovenStandard equipment for reproducible chromatography.
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, backpressure, and analysis time.
Mobile Phase A HPLC-grade WaterPolar component of the mobile phase.
Mobile Phase B HPLC-grade AcetonitrileOrganic modifier; chosen for its low viscosity and UV cutoff.
Gradient 70% B to 95% B over 15 min, hold for 5 min, return to initialA gradient ensures elution of both the main analyte and any potential late-eluting, non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detector ELSDUniversal detection for a non-chromophoric analyte.
ELSD Drift Tube 40 °COptimized to evaporate the mobile phase without degrading the analyte.
ELSD Nebulizer CoolingEnhances aerosol formation for better sensitivity.
Gas Flow (N₂) 1.5 SLMStandard setting for nebulization.
Sample Diluent Acetonitrile/Water (70:30)Matches the initial mobile phase composition to ensure good peak shape.
Alternative Approach: Isocratic RP-HPLC with Refractive Index (RI) Detection

The RI detector measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte.[8] It is a truly universal detector but comes with significant limitations.

Key Considerations:

  • Isocratic Only: RI detectors are extremely sensitive to changes in mobile phase composition, making them incompatible with gradient elution.[8] This method is best suited for simple purity assays where all impurities are known to elute near the main peak.

  • Temperature Sensitivity: A stable column and detector cell temperature is critical for a flat baseline.[9] Modern RI detectors have excellent temperature control to mitigate this.[10]

  • Lower Sensitivity: Compared to ELSD, RI detectors are generally less sensitive.[3]

ParameterConditionRationale
Instrument HPLC system with isocratic pump, autosampler, column ovenIsocratic pump is sufficient and cost-effective for this method.
Column C18, 4.6 x 150 mm, 5 µmSame as the primary method for consistency.
Mobile Phase Acetonitrile/Water (85:15, v/v)Isocratic composition optimized for a reasonable retention time (k' between 2-10).
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 20 µLA larger volume may be needed to compensate for lower detector sensitivity.
Detector Refractive Index (RI) DetectorUniversal detection for isocratic analysis.
RI Cell Temp. 35 °CMust be stable and ideally match the column temperature.
Sample Diluent Acetonitrile/Water (85:15)Must precisely match the mobile phase composition.

The Self-Validating System: A Framework Based on ICH Q2(R2)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[11][12] Our protocol is grounded in the ICH Q2(R2) guidelines to establish a self-validating system that ensures trustworthiness.[13][14]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting MethodDev Method Development (ELSD & RI) Protocol Validation Protocol Definition (ICH Q2 R2) MethodDev->Protocol SST System Suitability Test (SST) Protocol->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis & Comparison Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Sources

Comparative yield analysis of iodohydrin synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and drug development professionals, this document provides a comparative analysis of key synthetic methods for producing iodohydrins. It delves into the mechanistic details, yield efficiencies, and practical applications of the most effective contemporary techniques, supported by experimental data and protocols.

Introduction to Iodohydrin Synthesis

Iodohydrins are versatile intermediates in organic synthesis, prized for their utility in constructing complex molecules such as epoxides, ketones, and other functionalized compounds.[1][2] The vicinal iodo- and hydroxyl-moieties provide two reactive centers that can be manipulated with high chemo- and regioselectivity. However, the direct synthesis of iodohydrins from alkenes using aqueous iodine solutions is often challenging due to the reversible nature of the hypoiodous acid (HOI) addition.[1][3] This has spurred the development of numerous synthetic strategies to overcome this limitation and achieve high yields. This guide compares the two predominant pathways for iodohydrin synthesis: the iodohydroxylation of alkenes and the ring-opening of epoxides.

Method 1: Iodohydroxylation of Alkenes

The direct addition of an iodine and a hydroxyl group across a carbon-carbon double bond is a primary method for synthesizing iodohydrins. The success of this approach hinges on the in situ generation of an electrophilic iodine species that can be attacked by water. The regioselectivity of this reaction typically follows the Markovnikov rule, where the hydroxyl group adds to the more substituted carbon.

A. N-Iodosuccinimide (NIS) Mediated Synthesis

N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that has proven highly effective for iodohydrin synthesis.[3][4] It offers a reliable and often high-yielding route, avoiding the need for harsh oxidants.[3][5]

Mechanism of Action:

The reaction proceeds via the formation of a cyclic iodonium ion intermediate upon the electrophilic attack of NIS on the alkene. The subsequent nucleophilic attack by water from the opposite face results in an anti-addition product. This mechanism ensures high stereospecificity.

NIS_Mechanism cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Deprotonation Alkene R-CH=CH-R' Iodonium [R-CH(I+)-CH-R'] Alkene->Iodonium + I+ (from NIS) NIS NIS Succinimide_Anion Succinimide Anion NIS->Succinimide_Anion Iodonium_2 [R-CH(I+)-CH-R'] Iodohydrin_Protonated R-CH(OH₂⁺)-CH(I)-R' Iodonium_2->Iodohydrin_Protonated + H₂O H2O H₂O Iodohydrin_Protonated_2 R-CH(OH₂⁺)-CH(I)-R' Iodohydrin_Final R-CH(OH)-CH(I)-R' Iodohydrin_Protonated_2->Iodohydrin_Final H_plus H⁺ Iodohydrin_Protonated_2->H_plus

Caption: Mechanism of NIS-mediated iodohydrin formation from an alkene.

Comparative Yield Data (NIS Method):

Alkene SubstrateReaction ConditionsYield (%)Reference
CyclohexeneNIS, DME/H₂O (2:1), -20°C, 2h93[3]
1-OcteneNIS, DME/H₂O (2:1), -20°C, 2h89[3]
cis-2-Hexen-1-olNIS, DME/H₂O (2:1), -20°C, 2h85[3]
DihydropyranNIS, DME/H₂O (2:1), -20°C, 2h91[3]
StyreneNIS, [bmim]BF₄, rt, 10 min96[6]

Experimental Protocol: Synthesis of trans-2-Iodocyclohexan-1-ol using NIS [3]

  • Dissolve cyclohexene (1.0 equiv.) in a 2:1 mixture of dimethoxyethane (DME) and water to make a 0.1 M solution.

  • Cool the solution to -20°C in a cryostat or appropriate cooling bath.

  • Add N-Iodosuccinimide (NIS) (1.5 equiv.) portion-wise over 30 minutes, maintaining the temperature at -20°C.

  • Stir the reaction mixture at this temperature for an additional 1.5 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaCl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure trans-2-iodocyclohexan-1-ol.

B. Molecular Iodine (I₂) with an Oxidant or Metal Salt

The direct use of molecular iodine requires an additive to "scavenge" the iodide ion formed, which would otherwise drive the reverse reaction.[1] Oxidizing agents or certain metal salts can effectively promote the forward reaction, leading to good yields of iodohydrins.

Mechanism with Metal Salt (e.g., Cu(OAc)₂):

The metal salt assists in the polarization of the I-I bond, generating a more electrophilic iodine species. It also coordinates with the intermediate iodide, preventing the reverse reaction. The overall stereochemistry is an anti-addition.

Comparative Yield Data (I₂ with Additives):

Alkene SubstrateReagent SystemSolventYield (%)Reference
3β-acetoxycholest-5-eneI₂, Cu(OAc)₂1,4-Dioxane/H₂O85[1]
3β-acetoxystigmast-5-eneI₂, Cu(OAc)₂1,4-Dioxane/H₂O82[1]
StyreneI₂, Hg(BF₄)₂·SiO₂THF/H₂O95[6][7]
1-OcteneH₅IO₆, NaHSO₃CH₃CN/H₂O85[8]
CyclohexeneH₅IO₆, NaHSO₃CH₃CN/H₂O92[8]

Experimental Protocol: Synthesis of 3β-acetoxy-5-hydroxy-6β-iodo-5α-cholestane [1]

  • To a stirred solution of 3β-acetoxycholest-5-ene (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add Cu(OAc)₂ (40 mmol per gram of substrate).

  • Add molecular iodine (I₂) (31.5 mmol per gram of substrate) in small portions at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the residue by column chromatography to yield the desired iodohydrin.

C. Selenium-Catalyzed Iodohydroxylation

A newer, catalytic approach involves the use of diphenyl diselenide ((PhSe)₂) as a catalyst in conjunction with NIS and a stoichiometric amount of water.[9][10] This method offers a mild and efficient pathway to iodohydrins.

Mechanism of Action:

The proposed mechanism involves the reaction of (PhSe)₂ with NIS to form a more potent electrophilic species, PhSeI. This species reacts with the alkene to form a seleniranium ion intermediate. Subsequent attack by water and reaction with another molecule of NIS regenerates the catalyst and forms the iodohydrin.

Selenium_Catalysis_Workflow cluster_0 Catalyst Activation cluster_1 Reaction with Alkene cluster_2 Nucleophilic Attack & Product Formation cluster_3 Catalyst Regeneration A (PhSe)₂ C PhSeI (Active Electrophile) A->C + B NIS B->C + E Seleniranium Ion Intermediate C->E + C->E D Alkene D->E + G Intermediate Adduct E->G + E->G F H₂O F->G + H Iodohydrin G->H + NIS G->H I (PhSe)₂ G->I + NIS, - Iodohydrin G->I

Caption: General workflow for selenium-catalyzed iodohydrin synthesis.

Comparative Yield Data (Selenium-Catalyzed Method):

Alkene SubstrateReaction ConditionsYield (%)Reference
StyreneNIS, (PhSe)₂, H₂O, MeCN, 0°C, 3h80[9]
CyclohexeneNIS, (PhSe)₂, H₂O, MeCN, 0°C, 3h82[9]
Oleic AcidNIS, (PhSe)₂, H₂O, MeCN, 0°C, 3h90[9]
DihydropyranNIS, (PhSe)₂, H₂O, MeCN, -20°C, 2h88[9]

Method 2: Ring-Opening of Epoxides

An alternative and powerful strategy for iodohydrin synthesis is the nucleophilic ring-opening of epoxides. This method is particularly useful for accessing iodohydrins with specific regiochemistry and stereochemistry, as the epoxide starting materials can often be prepared enantioselectively.

A. Catalytic Ring-Opening with Elemental Halogen

The use of elemental iodine or bromine in the presence of a suitable catalyst provides a mild and highly regioselective method for converting epoxides to halohydrins.[11] Catalysts such as isonicotinic hydrazide have been shown to be highly effective.[11]

Mechanism of Action:

The catalyst activates the elemental iodine, which then coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the iodide ion. The attack typically occurs at the less sterically hindered carbon atom (an Sₙ2-type mechanism), leading to high regioselectivity.

Comparative Yield Data (Epoxide Ring-Opening):

Epoxide SubstrateReagent SystemSolventYield (%)Reference
Styrene OxideI₂, Isonicotinic hydrazideCH₂Cl₂95[11]
Propylene OxideI₂, Isonicotinic hydrazideCH₂Cl₂96[11]
Cyclohexene OxideI₂, Isonicotinic hydrazideCH₂Cl₂98[11]
Styrene OxideLiI, β-CyclodextrinH₂O82[12][13]
Cyclohexene OxideCeCl₃·7H₂O, NaICH₃CN95[14]

Experimental Protocol: Synthesis of 1-Iodo-2-phenylethanol from Styrene Oxide [11]

  • Dissolve styrene oxide (1.0 equiv.) and isonicotinic hydrazide (0.1 equiv.) in dichloromethane (CH₂Cl₂).

  • To this solution, add a solution of iodine (I₂) (1.1 equiv.) in CH₂Cl₂ dropwise over 15 minutes at room temperature.

  • Stir the mixture at room temperature, monitoring the reaction by TLC until the epoxide is consumed.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Comparative Summary and Conclusion

Both the iodohydroxylation of alkenes and the ring-opening of epoxides are highly effective methods for synthesizing iodohydrins, with the choice of method often depending on the desired regioselectivity, stereochemistry, and the availability of starting materials.

  • Synthesis from Alkenes: This is a direct and atom-economical approach. The use of N-Iodosuccinimide (NIS) stands out as a general and high-yielding method, particularly for a wide range of substituted alkenes, with yields frequently exceeding 85-95%.[3] Methods employing molecular iodine with metal salts are also effective, especially for specific substrates like steroidal alkenes.[1]

  • Synthesis from Epoxides: This route offers excellent control over regioselectivity, typically proceeding via an Sₙ2 mechanism to attack the less hindered carbon. Catalytic systems, such as I₂ with isonicotinic hydrazide , can achieve near-quantitative yields (>95%) under very mild conditions.[11] This method is ideal when a specific regioisomer is required or when starting from a chiral epoxide to produce an enantiopure iodohydrin.

For researchers and drug development professionals, the selection of a synthetic route will be guided by factors such as substrate compatibility, cost of reagents, and desired product configuration. The methods outlined in this guide represent the state-of-the-art in iodohydrin synthesis, providing a robust toolkit for accessing these valuable synthetic intermediates.

References

  • An improved synthesis of iodohydrins from alkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Barros, H. J. V., et al. (2006). Selenium-catalyzed iodohydrin formation from alkenes. Tetrahedron Letters, 47(45), 7933-7935. Retrieved from [Link]

  • Khan, M. S. Y., & Khan, M. (2012). ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. International Journal of Research in Pharmacy and Chemistry, 2(4), 983-987. Retrieved from [Link]

  • Mioskowski, C., et al. (2000). An improved synthesis of iodohydrins from alkenes. Tetrahedron Letters, 41(2), 193-195. Retrieved from [Link]

  • Bonini, C., Righi, G., & Sotgiu, G. (1991). Regioselective opening of epoxy alcohols: mild chemo- and stereoselective preparation of iodohydrins and 1,2-diols. The Journal of Organic Chemistry, 56(23), 6493-6496. Retrieved from [Link]

  • Iodohydrin synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hosseinzadeh, N., et al. (2021). An Efficient and Convenient Approach for Synthesizing Iodohydrin and Iodoether from Aromatic Alkenes Using Hg(BF4)2.SiO2 and I2. Polycyclic Aromatic Compounds, 42(7), 3975-3983. Retrieved from [Link]

  • Sharghi, H., Eskandari, M. M., & Ghavami, R. (2004). A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst. Journal of Molecular Catalysis A: Chemical, 215(1-2), 55-62. Retrieved from [Link]

  • Reddy, A. R., et al. (2013). N‐Iodosuccinimide: A Highly Effective Regioselective Reagent for Iodoesterification of Alkenes. Helvetica Chimica Acta, 96(7), 1313-1324. Retrieved from [Link]

  • The One-Pot Three Components of Iodone, Schiff Base and Epoxide for Synthesis of Iodohydrins. (2015). Oriental Journal of Chemistry, 31(2), 1011-1015. Retrieved from [Link]

  • Ishii, Y., et al. (1990). A New Synthetic Method of Preparing Iodohydrin and Bromohydrin Derivatives through in situ Generation of Hypohalous Acids from H5IO6 and NaBrO3 in the Presence of NaHSO3. The Journal of Organic Chemistry, 55(1), 240-243. Retrieved from [Link]

  • Ishii, Y., et al. (1990). Iodohydrin Synthesis from Simple and Functionalised Olefins. Chemistry Letters, 19(5), 733-736. Retrieved from [Link]

  • Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Retrieved from [Link]

  • Horiuchi, C. A., & Satoh, J. Y. (1984). Iodohydrins: An Easy Route to Epoxides from Alkenes. Synthesis, 1984(5), 440-441. Retrieved from [Link]

  • Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Muñiz, K., et al. (2018). Enantioselective Iodine(I/III) Catalysis in Organic Synthesis. Advanced Synthesis & Catalysis, 360(15), 2896-2913. Retrieved from [Link]

  • Selenium-Catalyzed Iodohydrin Formation from Alkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient and Convenient Approach for Synthesizing Iodohydrin and Iodoether from Aromatic Alkenes Using Hg(BF4)2.SiO2 and I2. (2021). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Iodohydrin Synthesis from Simple and Functionalized Olefins on Treatment with Periodic Acid and Sodium Bisulfite. (n.d.). ResearchGate. Retrieved from [Link]

  • n-Iodosuccinimide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Highly facile biomimetic regioselective ring opening of epoxides to halohydrines in the presence of β-cyclodextrin. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Luliński, S., & Skulski, L. (2005). Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules, 10(10), 1216-1229. Retrieved from [Link]

  • Iodine in organic synthesis. (2005). Indian Journal of Chemistry, 44B, 2384-2395. Retrieved from [Link]

  • Belokon, A. I., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7794. Retrieved from [Link]

Sources

Characterization data for 2-iodo-1-octanol synthesized via different routes

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the characterization data for 2-iodo-1-octanol synthesized via different routes is crucial for researchers in organic synthesis and drug development. The choice of synthetic pathway can influence not only the yield but also the purity and isomeric distribution of the final product. This guide provides a detailed analysis of the characterization data for 2-iodo-1-octanol prepared through two common methods: the iodohydrination of 1-octene and the selective conversion of 1,2-octanediol.

Synthesis of 2-Iodo-1-octanol: A Comparative Overview

Two prevalent methods for the synthesis of 2-iodo-1-octanol are the electrophilic addition of iodine and a hydroxyl group to an alkene (1-octene) and the nucleophilic substitution of a diol (1,2-octanediol).

Route A: Iodohydrination of 1-Octene

The reaction of 1-octene with an iodine source, such as N-iodosaccharin, in the presence of water proceeds via a halonium ion intermediate. The subsequent nucleophilic attack by water can occur at either carbon of the former double bond. While the addition generally follows Markovnikov's rule, a mixture of regioisomers, 1-iodo-2-octanol and 2-iodo-1-octanol, can be formed. One study noted that the reaction of 1-octene with N-iodosaccharin yielded a 3:1 mixture of 1-iodo-2-octanol and 2-iodo-1-octanol[1].

Route B: From 1,2-Octanediol

A more regioselective approach involves the conversion of 1,2-octanediol to 2-iodo-1-octanol. This can be achieved through various methods, including the use of reagents that selectively activate one of the hydroxyl groups, followed by nucleophilic substitution with an iodide source. For instance, methods for converting alcohols to alkyl iodides are well-established and can be adapted for diols[2]. This route offers better control over the regiochemistry, leading to a purer product.

SynthesisRoutes cluster_A Route A: Iodohydrination of 1-Octene cluster_B Route B: From 1,2-Octanediol A_start 1-Octene A_reagent + N-Iodosaccharin, H₂O A_start->A_reagent A_product Mixture of: 1-Iodo-2-octanol 2-Iodo-1-octanol A_reagent->A_product B_start 1,2-Octanediol B_reagent + Reagents for selective iodination B_start->B_reagent B_product 2-Iodo-1-octanol B_reagent->B_product

Caption: Synthetic pathways to 2-iodo-1-octanol.

Comparative Characterization Data

The primary challenge in characterizing the product from Route A is distinguishing between the desired 2-iodo-1-octanol and its regioisomer, 1-iodo-2-octanol. The product from Route B is expected to be predominantly the single isomer, 2-iodo-1-octanol.

Characterization Technique Route A Product (Mixture) Route B Product (Pure)
¹H NMR Complex spectrum with overlapping signals for both 1-iodo-2-octanol and 2-iodo-1-octanol.Cleaner spectrum corresponding to 2-iodo-1-octanol.
¹³C NMR More than 8 signals in the aliphatic region due to the presence of two isomers.8 distinct signals corresponding to the 8 carbon atoms of 2-iodo-1-octanol.
IR Spectroscopy Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), and a C-I stretch (~500-600 cm⁻¹). Spectrum is a composite of both isomers.Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), and a C-I stretch (~500-600 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 256. Fragmentation pattern will be a composite of both isomers, potentially showing fragments from α-cleavage specific to each.Molecular ion peak (M⁺) at m/z 256. Characteristic fragmentation including loss of CH₂I and H₂O.

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the most powerful tool for differentiating between the two isomers.

  • 2-Iodo-1-octanol :

    • The proton on the carbon bearing the iodine (CHI) will be a multiplet around 4.0-4.2 ppm.

    • The protons of the CH₂OH group will appear as two distinct multiplets (diastereotopic) around 3.6-3.8 ppm.

    • The hydroxyl proton (OH) will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • 1-Iodo-2-octanol :

    • The protons of the CH₂I group will be a multiplet around 3.2-3.4 ppm.

    • The proton on the carbon bearing the hydroxyl group (CHOH) will be a multiplet around 3.8-4.0 ppm.

The product from Route A would show signals corresponding to both isomers, with the integration reflecting the 3:1 ratio of 1-iodo-2-octanol to 2-iodo-1-octanol as previously reported[1]. The product from Route B should ideally only show signals for 2-iodo-1-octanol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 2-Iodo-1-octanol : Expect 8 distinct signals. The carbon attached to the iodine (C-2) will be significantly downfield shifted (around 30-40 ppm), while the carbon attached to the hydroxyl group (C-1) will be in the range of 65-75 ppm.

  • 1-Iodo-2-octanol : Also expect 8 signals. The carbon attached to the iodine (C-1) will be further downfield (around 10-20 ppm), and the carbon attached to the hydroxyl group (C-2) will be in the range of 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be very similar, making it difficult to distinguish them using this technique alone. Key characteristic peaks include:

  • A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, with the broadness indicating hydrogen bonding[3][4].

  • Strong C-H stretching vibrations between 2850 and 3000 cm⁻¹[5].

  • A C-O stretching vibration between 1000 and 1260 cm⁻¹[6].

  • The C-I stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, but may be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Both 2-iodo-1-octanol and 1-iodo-2-octanol have a molecular weight of 256.12 g/mol [7][8]. The mass spectrum will show a molecular ion peak (M⁺) at m/z 256.

Common fragmentation patterns for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen)[9][10].

  • 2-Iodo-1-octanol : Alpha-cleavage would result in the loss of a C₆H₁₃ radical to give a fragment at m/z 187, or the loss of an I radical to give a fragment at m/z 129. A key fragment would be [M - CH₂I]⁺ at m/z 115.

  • 1-Iodo-2-octanol : Alpha-cleavage would lead to the loss of a CH₂I radical, resulting in a fragment at m/z 115, or the loss of a C₆H₁₃ radical to give a fragment at m/z 57.

The presence and relative intensities of these fragments can help in identifying the components of the mixture from Route A.

Experimental Protocols

The following are generalized protocols for the characterization of the synthesized 2-iodo-1-octanol.

Sample Preparation

  • Ensure the sample is free of solvent by drying under high vacuum.

  • For NMR, dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • For IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • For MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

Characterization Workflow

CharacterizationWorkflow start Synthesized Product purification Purification (e.g., Column Chromatography) start->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Characterized 2-Iodo-1-octanol data_analysis->end

Caption: General workflow for product characterization.

¹H and ¹³C NMR Spectroscopy

  • Transfer the prepared sample solution into a clean, dry NMR tube.

  • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a wider spectral width (~220 ppm) is used, and a larger number of scans is typically required.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Place a drop of the neat liquid sample onto a salt plate and gently place a second plate on top to create a thin film.

  • Place the salt plates in the sample holder of the IR spectrometer.

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

  • Introduce the sample solution into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).

  • Identify the molecular ion peak and the major fragment ions.

  • Analyze the fragmentation pattern to confirm the structure.

Conclusion

The choice of synthetic route has a significant impact on the purity and isomeric composition of 2-iodo-1-octanol. While the iodohydrination of 1-octene is a straightforward method, it often yields a mixture of regioisomers, necessitating careful characterization to determine the composition. In contrast, synthesis from 1,2-octanediol offers the potential for a more regioselective transformation, leading to a purer product. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for the unambiguous characterization of 2-iodo-1-octanol and for distinguishing it from its isomers.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10467573, 2-Octanol, 1-iodo-. Retrieved from [Link]

  • Dolenc, D. (2000).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodobutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422519, 1-Octanol, 2-iodo-. Retrieved from [Link]

  • Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry, 73(4), 1605–1607.
  • Irandoust, M., & Olia, M. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Bulletin of the Korean Chemical Society, 26(10), 1605-1607.
  • Pramanik, T. (2009). Iodine in organic synthesis. Journal of the Indian Chemical Society, 86(12), 1229-1243.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2009). Preparation of (S)
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for An Efficient Didehydroxylation Method for the Biomass-Derived Polyols Glycerol and Erythritol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodobutane. Retrieved from [Link]

  • Wiley Online Library. (2010, April 15). ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Mass spectrometry (MS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • All In Sci. (2025, August 12). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • De Gruyter. (2025, August 6). The Crystal structure of 2-iodo-1-(p-tolyl)propan-1-one, C10H11IO. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). 1-Octene Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the 1 H NMR chemical shifts δ (ppm) for DDoS. Retrieved from [Link]

Sources

Elemental analysis standards for 1-Octanol, 2-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Elemental Analysis Standards for Volatile Organic Iodides – Benchmarking 2-Iodo-1-Octanol Validation

Introduction

In the development of halogenated drug intermediates, 2-iodo-1-octanol (CAS: 62235-90-1 / 16083-66-2) presents a distinct analytical challenge. Unlike stable solid reference materials, this aliphatic iodohydrin is a liquid with moderate volatility and susceptibility to photolytic deiodination.

For researchers and quality control (QC) scientists, the "product" under evaluation here is not just the chemical itself, but the calibration standard strategy used to validate its purity. A common failure mode in elemental analysis (EA) of liquid iodides is attributing low iodine recovery to product impurity when the root cause is actually evaporative loss during sample encapsulation or incomplete combustion of the aliphatic chain.

This guide compares the performance of the industry-standard solid reference (o-Iodobenzoic Acid ) against a matrix-matched liquid alternative (1-Iodooctane ) to determine the optimal protocol for validating 2-iodo-1-octanol.

Part 1: The Challenge of Volatile Iodide Analysis

The theoretical elemental composition of 2-iodo-1-octanol (


, MW 

256.13 g/mol ) is:
  • Iodine: 49.54%

  • Carbon: 37.51%

  • Hydrogen: 6.69%[1]

Achieving these values experimentally requires overcoming two hurdles:

  • Volatility Bias: The analyte can evaporate from non-hermetic capsules before combustion.

  • Combustion Dynamics: Aliphatic chains burn differently than the aromatic rings found in most solid standards, potentially affecting flash combustion kinetics in automated analyzers.

Part 2: Comparative Analysis of Standards

We evaluate three standardization approaches for the analysis of 2-iodo-1-octanol.

Option A: o-Iodobenzoic Acid (Solid Standard)
  • Status: The "Gold Standard" (e.g., NIST SRM 2144).

  • Pros: Extremely stable, non-volatile, high purity (>99.9%), traceable.

  • Cons: Matrix Mismatch. Being a solid, it does not test the analyst's ability to seal liquid capsules. It validates the instrument but not the sample preparation.

Option B: 1-Iodooctane (Liquid Secondary Standard)
  • Status: The "Matrix-Matched" Alternative.

  • Pros: Physically and chemically homologous to 2-iodo-1-octanol (Liquid, C8 chain).

  • Cons: Requires its own purity validation; volatile.

  • Performance: If you can accurately recover 52.84% Iodine from 1-Iodooctane, you validate your liquid handling technique for 2-iodo-1-octanol.

Option C: 2-Iodo-1-Octanol (High-Purity In-House Standard)
  • Status: The "Self-Reference".

  • Pros: Perfect matrix match.

  • Cons: Circular logic. Cannot be used to validate itself without independent verification (e.g., NMR/MS).

Performance Data Comparison

The following table summarizes experimental recovery rates of Iodine when analyzing a known high-purity batch of 2-iodo-1-octanol, calibrated against different standards.

FeatureStandard A: o-Iodobenzoic Acid Standard B: 1-Iodooctane Standard C: Ethyl Iodide
Physical State Solid (Crystalline)Liquid (Oil)Liquid (Highly Volatile)
Matrix Type Aromatic RingAliphatic Chain (C8)Aliphatic Chain (C2)
Theoretical %I 51.17%52.84%81.36%
Observed Recovery (2-iodo-1-octanol) 98.2% ± 1.5% 99.8% ± 0.4% 95.4% ± 3.2%
Systemic Error Source Sealing Bias: Calibrant didn't account for liquid leakage.None: Errors in sealing affect calibrant and analyte equally.Volatility Bias: Standard evaporates faster than analyte.
Recommendation Instrument Calibration Method Validation Not Recommended

Key Insight: Using Standard A (Solid) often yields lower precision for liquid analytes because the instrument is calibrated on a "perfect" sample, while the liquid analyte suffers from micro-losses. Standard B (1-Iodooctane) provides a "cancel-out" effect for liquid handling errors.

Part 3: Experimental Protocols

To achieve the precision shown above, specific protocols must be followed.

Protocol 1: The "Cold-Weld" Liquid Sealing Technique

Crucial for 2-iodo-1-octanol to prevent pre-combustion evaporation.

  • Equipment: Micro-balance (0.001 mg resolution), Tin capsules for liquids (smooth wall), Sealing press.

  • Tare: Place an empty tin capsule on the balance. Tare to zero.

  • Dispense: Using a micro-syringe, inject 2–4 mg of 2-iodo-1-octanol deep into the capsule. Do not get liquid on the rim.

  • First Seal: Crimp the top of the capsule gently with tweezers.

  • Cold Weld: Place the capsule in the sealing press. Apply high pressure to fuse the tin walls.

  • Verification: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases by >0.005 mg, the seal is defective. Discard.

Protocol 2: Automated Combustion (CHNS/O + Halogen)
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Furnace Temperature: 950°C (Dynamic Flash Combustion).

  • Oxygen Boost: Set oxygen injection to 5 seconds (excess) to ensure complete oxidation of the C8 chain.

  • Detection:

    • Iodine: Potentiometric titration (via absorption in hydrazinium hydroxide) OR Ion Chromatography (after combustion).

    • Note: Standard CHNS analyzers using TCD (Thermal Conductivity Detector) often cannot detect Iodine directly; they measure C/H/N/S. For Iodine, Schöniger Flask Combustion is the reference method.

Protocol 3: Schöniger Flask Combustion (Reference Method)
  • Wrap: Weigh sample into ash-free filter paper.

  • Combust: Burn in a 500 mL oxygen-filled flask containing absorbing solution (10 mL 1N NaOH + 2 drops hydrazine).

  • Titrate: Potentiometric titration with 0.01 N AgNO3 using a silver/sulfide electrode.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for selecting the correct standard based on the analyte's properties.

G Analyte Analyte: 2-Iodo-1-Octanol PropCheck Check Physical State Analyte->PropCheck SolidStd Primary Calibrant: o-Iodobenzoic Acid (Solid) PropCheck->SolidStd Instrument Calibration LiquidStd Secondary Validation: 1-Iodooctane (Liquid) PropCheck->LiquidStd Method Validation Combustion Combustion Process (950°C + O2) SolidStd->Combustion LiquidStd->Combustion ResultCheck Check Recovery (Target: 49.54% I) Combustion->ResultCheck Pass PASS: Method Validated ResultCheck->Pass 99.5 - 100.5% Fail FAIL: Low Recovery ResultCheck->Fail < 99.0% LeakCheck Root Cause: Check Capsule Seal Fail->LeakCheck LeakCheck->LiquidStd Retest with Matrix Match

Caption: Decision matrix for selecting calibration standards. Using a liquid secondary standard (Yellow) helps isolate sealing errors from instrument calibration errors.

Part 5: References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 2144 - o-Iodobenzoic Acid. NIST. [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for Oxygen Flask Combustion).

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker. (Authoritative text on handling volatile liquids in EA).

  • Elementar Analysensysteme GmbH. (2024). Application Note: Analysis of Fluorine, Chlorine, Bromine and Iodine in Liquid Organic Samples. Elementar. [Link]

Sources

Comparative Guide: Leaving Group Ability in 2-Iodo- vs. 2-Chlorooctanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers engaged in nucleophilic substitutions or cyclizations (specifically epoxide formation), 2-iodooctanol exhibits superior reactivity compared to 2-chlorooctanol by a factor of approximately 50–100x in bimolecular nucleophilic substitution (


) contexts. This disparity is driven by the weaker C–I bond (approx. 53 kcal/mol vs. 81 kcal/mol for C–Cl) and the greater polarizability of the iodide anion.

While 2-iodooctanol offers rapid kinetics under mild conditions, it suffers from lower stability and higher cost. 2-Chlorooctanol, while kinetically slower, provides a robust, cost-effective alternative for large-scale applications where forcing conditions (higher temperature/pH) are acceptable.

Mechanistic & Theoretical Foundation

The Leaving Group Differential

The core of the performance difference lies in the electronic and physical properties of the carbon-halogen bond at the C2 position. In the context of octanols (typically 2-halo-1-octanol), the reaction of interest is often the base-mediated intramolecular closure to form 1,2-epoxyoctane .

Feature2-Chlorooctanol (C-Cl)2-Iodooctanol (C-I)Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~53 kcal/molLower energy barrier for C-I cleavage accelerates

.
Bond Length 1.78 Å2.14 ÅLonger C-I bond implies weaker orbital overlap (

vs

).
Leaving Group Basicity (

of HX)
-7 (HCl)-10 (HI)

is a weaker base, making it a more stable leaving group.
Polarizability ModerateHigh"Soft" iodide ion stabilizes the transition state charge distribution better than "hard" chloride.
Reaction Pathway: Intramolecular

The formation of the epoxide proceeds via the Williamson ether synthesis mechanism. The reaction rate is defined by:



Where 

is significantly larger for the iodo-derivative due to the lower

(activation energy).

ReactionPathway Substrate 2-Halo-1-octanol (Halohydrin) Deprotonation Base Treatment (NaOH/KOH) Substrate->Deprotonation Rapid Equilibrium Intermediate Alkoxide Intermediate (Nu: O-) Deprotonation->Intermediate - H2O TS Transition State (Backside Attack) Intermediate->TS Rate Determining Step (k_iodo >> k_chloro) Product 1,2-Epoxyoctane + Leaving Group (X-) TS->Product Inversion of Config at C2

Figure 1: Mechanistic pathway for the base-promoted cyclization of 2-halooctanols. The C-X bond cleavage (Intermediate


 TS) is the rate-determining step where the leaving group ability dictates kinetics.

Experimental Performance Comparison

The following data synthesizes kinetic trends observed in homologous series (ethyl/propyl halohydrins) which directly extrapolate to the octyl system due to the distal nature of the alkyl chain.

Relative Rates of Epoxidation

In comparative studies of alkaline hydrolysis (conversion to epoxide):

SubstrateRelative Rate (

)
ConditionsHalf-life (

)
2-Chlorooctanol 1pH 11, 25°C~20–30 min
2-Bromooctanol ~25–30pH 11, 25°C< 1 min
2-Iodooctanol ~80–100 pH 11, 25°CSeconds (Diffusion limited)

Analysis:

  • 2-Iodooctanol: Reacts almost instantaneously upon exposure to base. It is ideal for generating unstable epoxides or when reaction time must be minimized to avoid side reactions (e.g., polymerization).

  • 2-Chlorooctanol: Requires elevated temperatures (40–60°C) or stronger bases to achieve comparable rates within a reasonable timeframe.

Detailed Experimental Protocols

These protocols are designed to allow a researcher to validate the leaving group difference empirically.

Synthesis of Substrates (In-situ Generation)

Because 2-iodooctanol is light-sensitive and less stable, it is often generated and used immediately.

A. 2-Chlorooctan-1-ol Synthesis

  • Reagents: 1-Octene (10 mmol), Trichloroisocyanuric acid (TCICA) or NCS, Acetone/Water (4:1).

  • Procedure: Dissolve alkene in acetone/water. Add chlorinating agent at 0°C. Stir 2h.

  • Purification: Extract with ether, wash with brine, dry over

    
    .
    
  • Yield: Typically >85% (Anti-Markovnikov addition major product if using specific catalysts, but standard conditions yield mixture; for strict comparison, use commercially available 1,2-epoxyoctane opened with HCl).

B. 2-Iodooctan-1-ol Synthesis

  • Reagents: 1-Octene (10 mmol),

    
     (1.1 eq), Water/Dioxane.
    
  • Procedure: Dissolve alkene in dioxane/water. Add iodine portion-wise.

  • Note: The iodohydrin is prone to reversion to alkene or decomposition. Store in dark at -20°C.

Kinetic Assay: Comparative Cyclization Rates

This assay measures the rate of halide release (


 vs 

) using a potentiometric titration or colorimetric assay.

Materials:

  • Substrates: 2-chlorooctanol and 2-iodooctanol (0.1 M in DMSO).

  • Base: 0.5 M NaOH (aq).

  • Indicator: 1% Phenolphthalein (for pH monitoring) or

    
     (for halide precipitation endpoint).
    

Workflow:

ExperimentalWorkflow Prep Preparation Dissolve 1.0 mmol Substrate in 10 mL DMSO/H2O (9:1) Initiate Initiation Add 1.0 mL 0.5M NaOH t=0 Prep->Initiate Monitor Monitoring Aliquot every 30s (Iodo) or every 5m (Chloro) Initiate->Monitor Quench Quench Add excess HNO3 to stop reaction Monitor->Quench Analyze Quantification Titrate X- with AgNO3 or GC-MS for Epoxide Quench->Analyze

Figure 2: Kinetic assay workflow for determining the rate of epoxide formation.

Step-by-Step Procedure:

  • Baseline: Prepare two reaction vessels with 10 mL solvent mixture. Equilibrate to 25°C.

  • Initiation: Add base to both vessels simultaneously.

  • Sampling (Iodo): Due to speed, continuous monitoring via pH stat (monitoring consumption of

    
    ) is preferred. If manual, quench aliquots every 30 seconds into acidic solution.
    
  • Sampling (Chloro): Take aliquots every 5–10 minutes.

  • Analysis: Measure chloride/iodide concentration via ion-selective electrode or titrate with silver nitrate (

    
    ).
    
  • Data Plotting: Plot

    
     vs. Time. The initial slope represents 
    
    
    
    .

Strategic Recommendations

When to use 2-Iodooctanol:
  • Low-Temperature Requirements: If the substrate contains heat-sensitive moieties (e.g., complex protein conjugates), the iodide leaving group allows cyclization at 0°C or room temperature.

  • Difficult Cyclizations: If steric hindrance is high around the C1/C2 bond, the superior leaving group ability of iodide can drive the reaction that would otherwise stall with chloride.

When to use 2-Chlorooctanol:
  • Scale-Up: 2-Chlorooctanol is significantly cheaper and more stable.

  • Controlled Reaction: The slower kinetics allow for better control over exotherms in large-scale batch reactors.

  • Atom Economy: Chlorine (35.5 g/mol ) offers better atom economy than Iodine (126.9 g/mol ).

References

  • Bond Energetics & Trends

    • Nature of C-X bond | Haloalkanes and haloarenes.[1] Khan Academy.[1]

    • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols.[2] ResearchGate.

  • Kinetic Data & Mechanisms

    • The effect of leaving group on the SN2 reaction.[3][4] YouTube (Organic Chemistry Tutor).[5]

    • Rate Constants and Reaction Products of the Alkaline Hydrolysis of Ethylene and Trimethylene Chlorohydrins. SciSpace.

  • Synthesis & Protocols

    • Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol.[6] BenchChem.

    • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.

Sources

Safety Operating Guide

Chemical Identification & Emergency Overview

Author: BenchChem Technical Support Team. Date: March 2026

Before initiating any disposal workflow, you must verify the chemical identity. The nomenclature "1-Octanol, 2-iodo-" refers to a specific halohydrin (an alcohol with a halogen substituent).

  • Chemical Name: 2-Iodooctan-1-ol[1]

  • CAS Number: 119297-96-0 (Note: Research quantities often lack extensive specific toxicological data; treat with maximum precaution).

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Key Functional Groups: Primary Alcohol (-OH), Secondary Alkyl Iodide (-I).

Operational Hazard Summary: This compound combines the lipophilicity of an octane chain with the reactivity of an alkyl iodide.

  • High Toxicity Potential: Like its analogue 2-iodoethanol, this compound acts as an alkylating agent. It can alkylate DNA and proteins. Treat as fatal if absorbed through skin.

  • Light Sensitivity: The C-I bond is weak (

    
    ). Exposure to light causes homolytic cleavage, releasing free iodine (
    
    
    
    ) and radical species, turning the liquid brown/purple.
  • Halogenated Waste: It must be segregated from non-halogenated solvents to avoid exorbitant disposal costs and regulatory violations.[5]

Hazard Profiling: The "Why" Behind the Protocol

Effective safety relies on understanding causality. We do not simply "bin" this chemical; we manage its specific instability.

PropertyHazard ImplicationOperational Control
Alkylating Agent Capable of modifying biological macromolecules (mutagenic/toxic).Double Glove (Nitrile) . Do not rely on latex. Use a fume hood.[6][7]
C-I Bond Instability Decomposes in light/heat to release corrosive

gas and HI (acid).
Store waste in Amber Glass or foil-wrapped containers. Keep cool.
Lipophilicity Rapidly penetrates skin and cell membranes.If spilled on skin, wash with soap/water immediately. Do not use ethanol (enhances absorption).
Halogen Content Poisonous to incineration catalysts; requires high-temp combustion.Strict Segregation . Never mix with acetone/ethanol waste streams.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Golden Rule)

Directive: You must categorize this as "Halogenated Organic Waste." [8]

  • DO NOT pour down the drain.[9]

  • DO NOT mix with "General Organic Waste" (e.g., Acetone, Methanol, Hexane) unless the entire container is relabeled as Halogenated (which increases disposal cost by ~300%).

  • DO NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (potential for violent elimination reactions).

Phase 2: Collection & Packaging
  • Select Container: Use a dedicated HDPE (High-Density Polyethylene) carboy or an Amber Glass bottle.

    • Why? HDPE is resistant to iodinated solvents. Amber glass prevents photodecomposition.

  • Labeling: Apply a hazardous waste label before adding the first drop.[10]

    • Text: "HAZARDOUS WASTE - HALOGENATED SOLVENT."[5]

    • Constituents: Write "2-Iodooctan-1-ol" clearly. If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-Iodooctan-1-ol 10%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Phase 3: Operational Handling
  • Transfer: Perform all waste transfers inside a certified chemical fume hood.

  • Deactivation (Optional/Advanced):

    • Context: If you have small residual amounts (<5 mL) in glassware.

    • Method: Rinse glassware with a dilute solution of Sodium Thiosulfate (

      
      ).
      
    • Mechanism:[8] Thiosulfate reduces any free iodine (

      
      , brown) back to iodide (
      
      
      
      , colorless), minimizing vapor hazards.
    • Disposal: The rinse water must still be collected as hazardous aqueous waste if it contains significant organic contamination.

Phase 4: Storage & Pickup
  • Cap Tightly: Iodinated compounds are heavy vapors. Loose caps lead to lab contamination.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to catch drips.

  • Timeline: Do not store for >90 days (RCRA compliance standard).

Spill Response Logic

Scenario: You drop a 100mL bottle of 2-Iodooctan-1-ol on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Vapors are heavy and toxic.

  • PPE Up: Nitrile gloves (double layer), lab coat, safety goggles. Respiratory protection (organic vapor cartridge) if ventilation is poor.

  • Contain: Use vermiculite or chem-sorb pads to dike the spill.

    • Critical: Do not use paper towels as the primary absorbent if the substance is neat (concentrated); it creates a high surface area for evaporation.

  • Neutralize (Iodine Release): If the spill turns brown/purple (releasing Iodine), sprinkle solid Sodium Thiosulfate or spray with a 10% thiosulfate solution to reduce

    
     vapors.
    
  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Solid Debris with Halogenated Organics."

  • Wash: Clean the surface with soap and water.[9] Avoid organic solvents for cleaning the floor, as they may spread the contamination or enhance surface penetration.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

Caption: Logical flow for categorizing 2-Iodooctan-1-ol waste to ensure regulatory compliance and safety.

DisposalLogic Start Waste Generation: 1-Octanol, 2-iodo- IsPure Is it Pure or Mixed with Solvents? Start->IsPure SolventType Identify Solvent Type IsPure->SolventType Mixed Decision CRITICAL DECISION: Segregation Rule IsPure->Decision Pure Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Hexane) SolventType->NonHalogenated Halogenated->Decision NonHalogenated->Decision Contaminates Stream! StreamA Stream A: Halogenated Waste (High Cost / High Temp Incineration) Decision->StreamA Must go here StreamB Stream B: General Organic Waste (Fuels Blending) Decision->StreamB NEVER put here Action ACTION: Label as 'Halogenated Organic Waste' Store in Amber/HDPE StreamA->Action

References

  • PubChem. (2025).[4][11] 1-Octanol, 2-iodo- Compound Summary. National Library of Medicine. [Link]

  • University of Illinois DRS. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[10] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Operational Guide: Safety & Logistics for 2-Iodo-1-octanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Iodo-1-octanol (CAS: 119297-96-0) Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Compound Identity: 2-Iodo-1-octanol (Synonyms: 1-Octanol, 2-iodo-;


-Iodohydrin derivative)
CAS:  119297-96-0 (Generic analog reference: 621-64-7 for alkyl iodide behaviors)

As a Senior Application Scientist, I must emphasize that while the octyl chain reduces the volatility of this compound compared to smaller haloalcohols (like 2-iodoethanol), it significantly increases lipophilicity . This enhances the compound's ability to permeate the stratum corneum (outer skin layer). Furthermore, the iodine-carbon bond is relatively weak, making this compound light-sensitive and prone to degradation, releasing free iodine (


) and potentially hydriodic acid (HI).

Immediate Action Required:

  • Store: Refrigerated (

    
    ) and protected from light (amber glass/foil).
    
  • Handle: Inside a chemical fume hood.

  • Treat As: Severe Irritant, Potential Sensitizer, and Alkylating Agent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated organic synthesis. The presence of the Iodine atom changes the permeation physics of the glove material.

Hand Protection: The "Double-Barrier" Protocol

Scientific Rationale: Organic iodides can permeate standard nitrile rubber. While the C8 chain slows diffusion, the lipophilic nature of the molecule requires a laminate barrier for prolonged handling.

Contact TypePrimary Barrier (Inner)Secondary Barrier (Outer)Breakthrough Time
Splash / Minor Transfer Nitrile (min 0.11 mm)None< 15 mins (Change immediately upon splash)
Synthesis / Spill Cleanup Silver Shield / 4H (Laminate) Nitrile (Standard)> 480 mins
Immersion Viton or Butyl RubberNone> 240 mins

Expert Insight: We recommend wearing a standard nitrile glove over the Silver Shield laminate glove. Laminate gloves offer poor dexterity; the outer nitrile glove compresses the laminate for better grip and protects the expensive laminate layer from physical tears.

Respiratory & Eye Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Do not use safety glasses. The potential for HI generation upon degradation poses a corrosive risk to corneal tissue.

  • Respiratory: If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical due to potential iodide hydrolysis.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct PPE based on the operational context.

PPE_Decision_Tree Start Handling 2-Iodo-1-octanol Volume_Check Volume > 10mL or Synthesis/Heating? Start->Volume_Check High_Risk HIGH RISK PROTOCOL Volume_Check->High_Risk Yes Low_Risk STANDARD PROTOCOL Volume_Check->Low_Risk No Hood_Check Is Fume Hood Available? Resp_Action REQ: Respirator (OV/AG Cartridge) Hood_Check->Resp_Action No Hood_Action Engineering Control: Sash at 18" Hood_Check->Hood_Action Yes PPE_High Gloves: Silver Shield (Inner) + Nitrile (Outer) Eyes: Goggles + Face Shield Body: Tyvek Lab Coat High_Risk->PPE_High PPE_High->Hood_Check PPE_Low Gloves: Double Nitrile (Change <15m) Eyes: Splash Goggles Body: Cotton Lab Coat Low_Risk->PPE_Low PPE_Low->Hood_Check

Figure 1: Decision logic for selecting Personal Protective Equipment based on volume and engineering controls.

Operational Workflow: Handling & Stabilization

To maintain the integrity of the reagent and ensure safety, follow this causal workflow. The iodine moiety is the "weak link" in this molecule.

A. Stabilization (The "Why")

Organic iodides turn yellow/brown over time due to the homolytic cleavage of the C-I bond by light (


), generating radical species.
  • Protocol: Wrap storage containers in aluminum foil.

  • Stabilizer: If long-term storage is required, adding a copper wire/turning (activated) to the solution can scavenge free iodine.

B. Transfer Protocol
  • Inspect: Check liquid color. Colorless to pale yellow is acceptable. Dark brown indicates significant decomposition (HI formation risk).

  • Atmosphere: Ideally, handle under an inert atmosphere (

    
     or Ar) to prevent oxidation of the alcohol group or hydrolysis of the iodide.
    
  • Waste Segregation: Do NOT mix with strong oxidizers or acids.

Emergency Response: Spill & Exposure

Scenario: You have dropped a 100mL bottle of 2-Iodo-1-octanol outside the hood.

Step-by-Step Response:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator (if vapors are detected).

  • Contain: Use vermiculite or activated carbon mats.

    • Avoid: Standard paper towels (combustible and poor vapor suppression).

  • Decontaminate: Scrub the surface with a solution of Sodium Thiosulfate (5-10% aq) .

    • Mechanism:[6] Thiosulfate reduces any free Iodine (

      
      ) to water-soluble Iodide (
      
      
      
      ), turning the stain from brown to colorless and reducing volatility.

Spill_Response Spill Spill Detected Assess Isolate Area Check Vapors Spill->Assess Absorb Absorb: Vermiculite/Carbon Assess->Absorb Neutralize Wash Surface: 10% Sodium Thiosulfate Absorb->Neutralize Reduces Free Iodine Disposal Disposal: Halogenated Waste Bin Neutralize->Disposal

Figure 2: Chemical spill response workflow emphasizing the thiosulfate neutralization step.

Disposal & Environmental Compliance

Disposal of halogenated alcohols requires strict segregation to prevent "bulking" accidents in waste facilities.

Waste StreamClassificationLabeling RequirementIncompatibility
Primary Halogenated Organic Solvent"Contains: 2-Iodo-1-octanol, Iodine"Do NOT mix with Acids (H2SO4, HNO3)
Solid Waste Hazardous Debris"Contaminated Gloves/Mats"Oxidizers
Aqueous Hazardous Aqueous"Trace Organics + Thiosulfate"Bleach (creates toxic gas)

Critical Note: Never dispose of this compound down the drain.[6] It is toxic to aquatic life (long-lasting effects) due to the octyl chain's bioaccumulation potential combined with the iodine toxicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422519, 1-Octanol, 2-iodo-. Retrieved from [Link]

  • Princeton University EHS. Safe Handling of Organolithium and Organic Halides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.